molecular formula C12H19NO10 B1335849 Heparin disaccharide IV-H CAS No. 123228-39-7

Heparin disaccharide IV-H

Número de catálogo: B1335849
Número CAS: 123228-39-7
Peso molecular: 337.28 g/mol
Clave InChI: RSCSYLOUHOXZCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Heparin disaccharide IV-H is a useful research compound. Its molecular formula is C12H19NO10 and its molecular weight is 337.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCSYLOUHOXZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407853
Record name Heparin disaccharide IV-H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123228-39-7
Record name Heparin disaccharide IV-H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Heparin Disaccharide IV-H (ΔUA-GlcN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin and heparan sulfate (B86663) are complex, highly sulfated linear polysaccharides belonging to the glycosaminoglycan (GAG) family. Their intricate structures dictate their diverse biological roles, including the regulation of blood coagulation, cell growth and differentiation, and inflammatory processes. The fundamental building blocks of these polymers are disaccharide units, the analysis of which is crucial for understanding their structure-function relationships. Heparin disaccharide IV-H, also known as ΔUA-GlcN, is an unsaturated disaccharide derived from the enzymatic digestion of heparin and heparan sulfate. This technical guide provides a comprehensive overview of the structure of this compound, including its chemical properties, and detailed experimental protocols for its characterization using modern analytical techniques.

Chemical Structure and Properties

This compound is composed of an unsaturated uronic acid (ΔUA) residue linked to a glucosamine (B1671600) (GlcN) residue. The enzymatic cleavage of the heparin polymer by heparinases results in the formation of a double bond between C4 and C5 of the uronic acid moiety, hence the designation "unsaturated."

Molecular Formula: C₁₂H₁₉NO₁₀[1]

Molecular Weight: 337.28 g/mol

IUPAC Name: (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

The chemical structure of this compound (ΔUA-GlcN) is depicted below:

Figure 1: 2D structure of this compound (ΔUA-GlcN).

Quantitative Data

Precise structural characterization of heparin disaccharides relies on quantitative data obtained from various analytical techniques. The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₉NO₁₀[1]
Average Molecular Mass 337.28 Da
Monoisotopic Mass 337.1009 Da

Note: Specific NMR chemical shifts and mass spectrometry fragmentation data for this compound are often presented within the context of analyzing complex mixtures of heparin-derived disaccharides. Researchers are encouraged to consult the referenced experimental protocols and literature for detailed spectral data.

Experimental Protocols

The structural elucidation of this compound involves a multi-step process, beginning with the enzymatic digestion of the parent polysaccharide, followed by chromatographic separation and analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

Enzymatic Depolymerization of Heparin/Heparan Sulfate

Objective: To digest heparin or heparan sulfate into its constituent disaccharides using a cocktail of heparinases.

Materials:

  • Heparin or Heparan Sulfate sample

  • Heparinase I (EC 4.2.2.7)

  • Heparinase II (no EC number)

  • Heparinase III (EC 4.2.2.8)

  • Digestion Buffer: 20 mM sodium acetate (B1210297), 2 mM calcium acetate, pH 7.0

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Boiling water bath or heat block

Procedure:

  • Dissolve the heparin/heparan sulfate sample in the digestion buffer to a final concentration of 1-5 mg/mL.

  • Add a cocktail of heparinase I, II, and III to the sample. The recommended enzyme concentration is typically 0.01-0.1 IU per mg of polysaccharide.

  • Incubate the reaction mixture at 37°C for 12-24 hours to ensure complete digestion.

  • Terminate the enzymatic reaction by heating the sample at 100°C for 5-10 minutes.

  • Centrifuge the digested sample to pellet any denatured protein and collect the supernatant containing the disaccharides.[2]

G Heparin Heparin/Heparan Sulfate Incubation Incubate at 37°C Heparin->Incubation Enzymes Heparinase I, II, III Cocktail Enzymes->Incubation Termination Heat Inactivation (100°C) Incubation->Termination Disaccharides Heparin Disaccharide Mixture Termination->Disaccharides

Figure 2: Workflow for enzymatic digestion of heparin.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To separate and identify this compound from the mixture of digested products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column or a porous graphitic carbon column

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate or ammonium bicarbonate)

  • Mobile Phase B: Acetonitrile or methanol

  • Ion-pairing agent (optional, e.g., tributylamine) for enhanced separation

Procedure:

  • Reconstitute the dried disaccharide mixture in a solvent compatible with the initial mobile phase conditions.

  • Inject the sample onto the LC column.

  • Elute the disaccharides using a gradient of increasing organic solvent (Mobile Phase B). The gradient program should be optimized to achieve baseline separation of the different disaccharide species.

  • The eluent is introduced into the ESI source of the mass spectrometer.

  • Acquire mass spectra in negative ion mode. This compound will be detected as its deprotonated molecule [M-H]⁻.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion of interest. The fragmentation pattern will provide information on the monosaccharide composition and linkage.[3][4]

G Sample Digested Sample HPLC HPLC Separation (Reversed-Phase) Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Spectrometry (MS and MS/MS) ESI->MS Data Data Analysis MS->Data G cluster_nmr NMR Analysis Sample Purified Disaccharide in D2O NMR_Acquisition 1D and 2D NMR Experiments Sample->NMR_Acquisition Spectral_Processing Data Processing and Analysis NMR_Acquisition->Spectral_Processing Structure_Elucidation Structure Determination Spectral_Processing->Structure_Elucidation

References

An In-depth Technical Guide to Heparin Disaccharide IV-H: Chemical Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heparin Disaccharide IV-H, a fundamental building block of heparin and heparan sulfate (B86663). This document details its chemical formula and properties, provides in-depth experimental protocols for its analysis, and explores its biological significance, including its role in cell signaling.

Chemical Properties and Identification

This compound, systematically known as 2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid, is a non-sulfated disaccharide unit derived from the enzymatic or chemical cleavage of heparin or heparan sulfate.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₂H₁₉NO₁₀[1]
Molecular Weight 337.28 g/mol [1]
CAS Number 123228-39-7[1]
IUPAC Name 2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid[1]
Synonyms α-ΔUA-[1→4]-GlcN

Experimental Protocols for Analysis

The analysis of this compound is crucial for the structural elucidation of heparin and heparan sulfate and for quality control in the development of heparin-based drugs. The following are detailed methodologies for its identification and quantification.

The generation of disaccharide standards is a prerequisite for their analysis. This is typically achieved through the enzymatic digestion of heparin or heparan sulfate.[2][3][4]

Objective: To produce a mixture of heparin disaccharides, including IV-H, from a heparin source for use as analytical standards.

Materials:

  • High-grade porcine heparin

  • Heparinase I, II, and III from Flavobacterium heparinum

  • Digestion Buffer: 20 mM Sodium Acetate, 2 mM Calcium Acetate, pH 7.0

  • 0.01 M HCl

  • Bio-Gel P-10 or Superdex 30 Increase column for size-exclusion chromatography

  • Sephadex G-25 fine resin for desalting

Procedure:

  • Enzymatic Digestion:

    • Dissolve 20 mg of heparin in 2 mL of Digestion Buffer.

    • Add a mixture of heparinases I, II, and III (0.2 IU total).

    • Incubate the reaction mixture at 37°C.

    • Monitor the reaction progress by taking 5 µL aliquots at 30-60 minute intervals. Dilute the aliquot with 495 µL of 0.01 M HCl and measure the absorbance at 232 nm, which corresponds to the formation of the unsaturated uronic acid at the non-reducing end.

    • Terminate the reaction by boiling for 2 minutes when the desired level of digestion is reached.[5]

  • Fractionation and Desalting:

    • Fractionate the digest by size-exclusion chromatography on a Bio-Gel P-10 or Superdex 30 Increase column to separate oligosaccharides based on size.

    • Collect the disaccharide fraction and desalt it using a Sephadex G-25 fine column with distilled water as the eluent.

    • Lyophilize the desalted disaccharide fraction to obtain a powder.

Enzymatic_Digestion_Workflow Heparin Heparin Substrate Digestion Enzymatic Digestion (37°C) Heparin->Digestion Enzymes Heparinases I, II, III Enzymes->Digestion Monitoring Monitor at 232 nm Digestion->Monitoring aliquots Termination Boil to Terminate Digestion->Termination Monitoring->Digestion Fractionation Size-Exclusion Chromatography Termination->Fractionation Desalting Desalting Fractionation->Desalting Lyophilization Lyophilization Desalting->Lyophilization Disaccharides Heparin Disaccharide Mixture (incl. IV-H) Lyophilization->Disaccharides NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heparin_Disaccharide_IVH This compound IKK IKK Complex Heparin_Disaccharide_IVH->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_P->Proteasome Gene_Expression Inflammatory Gene Transcription NFkB_n->Gene_Expression

References

The intricate biosynthetic pathway of heparan sulfate disaccharides: a technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cascade responsible for the synthesis of heparan sulfate (B86663), a complex polysaccharide with pivotal roles in cellular signaling and homeostasis. This guide provides a detailed overview of the biosynthetic pathway, quantitative enzymatic data, experimental protocols, and visual representations to support researchers and drug development professionals in the field.

Heparan sulfate (HS) is a linear polysaccharide found on the surface of virtually all animal cells and in the extracellular matrix.[1][2] These complex sugar chains, attached to core proteins to form heparan sulfate proteoglycans (HSPGs), are crucial mediators of a vast array of biological processes.[3][4] Their functions range from co-receptor activity for growth factors and morphogens to involvement in cell adhesion, migration, and microbial pathogenesis.[1][3] The remarkable functional diversity of heparan sulfate stems from its enormous structural heterogeneity, which is generated during its biosynthesis in the Golgi apparatus.[4][5] This guide delineates the key enzymatic steps involved in the biosynthesis of heparan sulfate disaccharides, providing a foundational resource for scientists working to understand and manipulate this critical pathway for therapeutic benefit.

The Biosynthetic Machinery: A Step-by-Step Enzymatic Assembly Line

The biosynthesis of heparan sulfate is a highly orchestrated process involving a suite of enzymes that act in a sequential manner within the Golgi apparatus.[4][6] This process can be broadly divided into three main stages: initiation, elongation, and modification.

Initiation: The Foundation of the Chain

The synthesis of a heparan sulfate chain begins with the formation of a specific tetrasaccharide linkage region attached to a serine residue within the core protein of a proteoglycan.[7][8] This foundational structure is common to both heparan sulfate and chondroitin/dermatan sulfate biosynthesis.[9]

Elongation: Building the Polysaccharide Backbone

Following the assembly of the linkage region, the polysaccharide chain is elongated by the alternating addition of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) residues.[3] This polymerization is catalyzed by a hetero-oligomeric complex of two exostosin proteins, EXT1 and EXT2.[9][10] These enzymes possess glycosyltransferase activities that are essential for the formation of the repeating disaccharide backbone of the growing heparan sulfate chain.[7]

Modification: Generating Structural and Functional Diversity

The final and most complex stage of heparan sulfate biosynthesis is the series of modification reactions that occur as the polysaccharide chain elongates.[8] These modifications are not uniform and result in a domain-like structure of highly modified "NS-domains" interspersed with less modified "NA-domains".[11] This intricate patterning of sulfate groups is critical for the specific interactions of heparan sulfate with its various protein ligands.[11]

The key modification steps include:

  • N-deacetylation and N-sulfation: The first modification step is the removal of acetyl groups from GlcNAc residues and the subsequent addition of sulfate groups to the free amino groups, a reaction catalyzed by a family of bifunctional enzymes called N-deacetylase/N-sulfotransferases (NDSTs).[3][12]

  • Epimerization: Following N-sulfation, some of the GlcA residues are converted to their C5 epimer, iduronic acid (IdoA), by the enzyme glucuronyl C5-epimerase (GLCE).[3][13] This step significantly increases the conformational flexibility of the sugar chain.

  • O-sulfation: The final step in the modification process is the addition of sulfate groups at various positions on the disaccharide units. This is carried out by a set of specific sulfotransferases:

    • 2-O-sulfotransferase (HS2ST): Adds sulfate groups to the C2 position of IdoA and, less frequently, GlcA residues.[12]

    • 6-O-sulfotransferases (HS6STs): Catalyze the sulfation of the C6 position of glucosamine (B1671600) residues.[3]

    • 3-O-sulfotransferases (HS3STs): A large family of enzymes that add sulfate groups to the C3 position of glucosamine residues, a modification that is often critical for specific protein binding events.[3]

Quantitative Insights into Heparan Sulfate Biosynthesis

The precise regulation of heparan sulfate structure is a result of the expression levels, subcellular localization, and kinetic properties of the biosynthetic enzymes. While comprehensive in vivo kinetic data is challenging to obtain, in vitro studies have provided valuable insights into the activities of these enzymes.

Enzyme FamilyEnzymeSubstrate(s)Product(s)Cellular Localization
Polymerases EXT1/EXT2 complexUDP-GlcNAc, UDP-GlcAElongated heparan sulfate chainGolgi apparatus
N-Deacetylase/N-Sulfotransferases NDST1, NDST2, NDST3, NDST4N-acetylglucosamine (GlcNAc)N-sulfoglucosamine (GlcNS)Golgi apparatus
Epimerase Glucuronyl C5-epimerase (GLCE)D-glucuronic acid (GlcA)L-iduronic acid (IdoA)Golgi apparatus
O-Sulfotransferases Heparan sulfate 2-O-sulfotransferase (HS2ST)IdoA/GlcAIdoA2S/GlcA2SGolgi apparatus
Heparan sulfate 6-O-sulfotransferases (HS6ST1, 2, 3)GlcNAc/GlcNSGlcNAc6S/GlcNS6SGolgi apparatus
Heparan sulfate 3-O-sulfotransferases (HS3ST1, 2, 3A, 3B, 4, 5, 6)GlcNS/GlcNS6SGlcNS3S/GlcNS3S6SGolgi apparatus

Visualizing the Pathway and Experimental Workflows

To facilitate a deeper understanding of the heparan sulfate biosynthetic pathway, the following diagrams, generated using the DOT language, illustrate the key steps and their relationships.

Heparan_Sulfate_Biosynthesis_Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_modification Modification Core_Protein Core Protein Linkage_Region Linkage Tetrasaccharide (Xyl-Gal-Gal-GlcA) Core_Protein->Linkage_Region HS_Backbone Repeating Disaccharide (GlcNAc-GlcA)n Linkage_Region->HS_Backbone UDP-GlcNAc UDP-GlcA N_Deacetylation_Sulfation N-Deacetylation & N-Sulfation HS_Backbone->N_Deacetylation_Sulfation NDSTs EXT1_EXT2 EXT1/EXT2 Complex Epimerization C5 Epimerization N_Deacetylation_Sulfation->Epimerization GLCE O_Sulfation O-Sulfation Epimerization->O_Sulfation HS2ST, HS6STs, HS3STs Mature_HS Mature Heparan Sulfate O_Sulfation->Mature_HS HS_Modification_Workflow Start Nascent HS Chain (-GlcNAc-GlcA-)n Step1 N-Deacetylation/ N-Sulfation (NDSTs) Start->Step1 Product1 (-GlcNS-GlcA-)n Step1->Product1 Step2 C5 Epimerization (GLCE) Product1->Step2 Product2 (-GlcNS-IdoA-)n Step2->Product2 Step3_2O 2-O-Sulfation (HS2ST) Product2->Step3_2O Step3_6O 6-O-Sulfation (HS6STs) Product2->Step3_6O Step3_3O 3-O-Sulfation (HS3STs) Product2->Step3_3O Product3_2O (-GlcNS-IdoA2S-)n Step3_2O->Product3_2O Final_Product Mature HS with Varied Sulfation Product3_2O->Final_Product Product3_6O (-GlcNS6S-IdoA-)n Step3_6O->Product3_6O Product3_6O->Final_Product Product3_3O (-GlcNS3S-IdoA-)n Step3_3O->Product3_3O Product3_3O->Final_Product

References

The Role of Heparan Sulfate Disaccharides in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparan sulfate (B86663) (HS) proteoglycans are intricate macromolecules present on the cell surface and within the extracellular matrix of all animal tissues. These structures play a pivotal role in the regulation of a vast array of biological processes, including developmental patterning, angiogenesis, inflammation, and cancer metastasis. Their functional diversity is largely attributed to the complex and heterogeneous nature of their heparan sulfate glycosaminoglycan chains. These chains are linear polysaccharides composed of repeating disaccharide units, typically consisting of a uronic acid (either D-glucuronic acid (GlcA) or L-iduronic acid (IdoA)) linked to a glucosamine (B1671600) (GlcN) residue. The immense structural variability of HS arises from modifications during its biosynthesis, including N-acetylation or N-sulfation of the glucosamine unit and O-sulfation at various positions of both sugar residues. This intricate "sulfation code" creates specific binding sites for a multitude of proteins, thereby modulating their activity and downstream signaling events.

A specific disaccharide, Heparin disaccharide IV-H , chemically identified as ΔUA-GlcNAc (an unsaturated uronic acid linked to N-acetylglucosamine), is frequently encountered in the compositional analysis of heparan sulfate. It is important to note that this disaccharide, with its characteristic unsaturated uronic acid, is an artifact of the enzymatic digestion of HS by heparin lyases, a common laboratory technique for structural analysis.[1] While crucial for analytical purposes, there is currently a lack of direct scientific evidence demonstrating a specific signaling role for the isolated this compound in its unsaturated form.

This technical guide will, therefore, focus on the well-established principles of how the structural diversity of naturally occurring heparan sulfate disaccharides, particularly their sulfation patterns, dictates their function in cell signaling. We will delve into the molecular mechanisms of HS-protein interactions, provide quantitative data for key interactions, detail relevant experimental protocols, and visualize the signaling pathways involved.

Core Principles of Heparan Sulfate-Mediated Cell Signaling

The primary mechanism by which heparan sulfate participates in cell signaling is by acting as a co-receptor for a wide variety of signaling molecules, most notably for heparin-binding growth factors such as fibroblast growth factors (FGFs) and vascular endothelial growth factors (VEGFs).[2] The specific arrangement of sulfated disaccharides within the HS chain creates distinct binding motifs that are recognized by these proteins.

Key functions of HS in this context include:

  • Facilitating Ligand-Receptor Complex Formation: HS chains can bind to both a growth factor and its corresponding receptor tyrosine kinase (RTK), effectively creating a ternary complex. This proximity alignment is often essential for receptor dimerization and subsequent activation of the intracellular kinase domains.

  • Growth Factor Gradient Formation and Stabilization: By sequestering growth factors in the extracellular matrix, HS proteoglycans can create localized concentration gradients that are crucial for guiding cell migration and morphogenesis during development and tissue repair. They also protect these growth factors from proteolytic degradation.

  • Modulation of Signaling Specificity: The unique sulfation patterns of HS can confer specificity to signaling events. Different growth factors and even different receptor isoforms can exhibit preferential binding to HS chains with distinct sulfation motifs. For instance, the 2-O-sulfation of iduronic acid and the 6-O-sulfation of glucosamine are critical for the binding of certain FGFs.[2]

The following diagram illustrates the general mechanism of HS as a co-receptor in growth factor signaling.

Caption: General mechanism of heparan sulfate as a co-receptor in growth factor signaling.

Quantitative Data on Heparan Sulfate-Protein Interactions

The affinity of heparan sulfate for its protein binding partners is a key determinant of its biological activity. Surface Plasmon Resonance (SPR) is a widely used technique to quantify these interactions in real-time. The following table summarizes representative binding affinities for various heparin/heparan sulfate interactions with key signaling proteins.

Interacting ProteinHeparin/HS FragmentDissociation Constant (KD)Reference
Fibroblast Growth Factor 2 (FGF2)Heparin~160 nM[3]
Vascular Endothelial Growth Factor (VEGF165)Heparin~28 nM[3]
Interleukin-8 (IL-8)Heparin~2.1 nM[3]
Antithrombin III (ATIII)Heparin~16 nM[3]
Platelet Factor 4 (PF4)Heparin~6.5 nM[3]

Note: Binding affinities can vary depending on the specific experimental conditions, the source and size of the heparin/HS fragments, and the protein construct used.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of heparan sulfate in cell signaling. Below are detailed methodologies for two key approaches.

Disaccharide Compositional Analysis of Heparan Sulfate

This protocol is used to determine the relative abundance of different disaccharides, including this compound, within a heparan sulfate sample.

Objective: To depolymerize HS chains into their constituent disaccharides for analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified heparan sulfate sample

  • Heparin lyase I, II, and III

  • Digestion buffer (e.g., 100 mM sodium acetate, 0.1 mM calcium acetate, pH 7.0)

  • Strong anion exchange (SAX)-HPLC column

  • HPLC system with UV detector

  • Disaccharide standards (including ΔUA-GlcNAc)

Procedure:

  • Enzymatic Digestion:

    • Dissolve the purified HS sample in the digestion buffer.

    • Add a cocktail of heparin lyases I, II, and III to the sample. The combination of lyases ensures complete depolymerization of the HS chain.[4]

    • Incubate the reaction at 37°C for a sufficient time (e.g., overnight) to ensure complete digestion.

    • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • HPLC Analysis:

    • Centrifuge the digested sample to remove any precipitated protein.

    • Inject the supernatant onto a SAX-HPLC column.

    • Elute the disaccharides using a salt gradient (e.g., 0-1 M NaCl).

    • Detect the unsaturated disaccharides by their absorbance at 232 nm.

    • Identify and quantify the individual disaccharides by comparing their retention times and peak areas to those of known standards.[5]

The following diagram outlines the workflow for disaccharide analysis.

Disaccharide_Analysis_Workflow Start Purified Heparan Sulfate Sample Digestion Enzymatic Digestion (Heparin Lyases I, II, III) Start->Digestion Depolymerize Separation SAX-HPLC Separation Digestion->Separation Separate Disaccharides Detection UV Detection (232 nm) Separation->Detection Detect Unsaturated Bonds Analysis Quantification against Disaccharide Standards Detection->Analysis Identify & Quantify End Disaccharide Composition Profile Analysis->End

Caption: Workflow for the compositional analysis of heparan sulfate disaccharides.

Surface Plasmon Resonance (SPR) for Measuring HS-Protein Interactions

SPR is a powerful, label-free technique to measure the kinetics and affinity of binding between HS and its protein partners in real-time.[6]

Objective: To determine the binding affinity (KD) of a growth factor to immobilized heparin.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., streptavidin-coated chip)

  • Biotinylated heparin

  • Purified growth factor (analyte)

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., high salt buffer)

Procedure:

  • Heparin Immobilization:

    • Immobilize biotinylated heparin onto a streptavidin-coated sensor chip. This creates a surface that mimics the cell's glycocalyx.[7]

    • A reference flow cell should be prepared without heparin to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of the growth factor (analyte) over the heparin-immobilized and reference flow cells.

    • Monitor the change in the refractive index in real-time, which is proportional to the mass of protein binding to the surface.

    • After each injection, flow running buffer over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • Regenerate the sensor surface between different analyte concentrations using a regeneration solution.

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[8]

Conclusion

While this compound (ΔUA-GlcNAc) is a key component in the analytical characterization of heparan sulfate, its direct role in cell signaling is not established. Instead, the vast signaling repertoire of heparan sulfate proteoglycans is dictated by the specific sequence and sulfation patterns of their constituent disaccharides. These motifs create specific recognition sites for a multitude of signaling proteins, enabling HS to act as a critical co-receptor that modulates a wide range of cellular processes. A thorough understanding of the structure-function relationships of heparan sulfate is, therefore, essential for the development of novel therapeutics that target HS-dependent signaling pathways in various diseases. The experimental approaches detailed in this guide provide a framework for the continued investigation of these complex and functionally diverse macromolecules.

References

Heparin Disaccharide IV-H: Unraveling Its Role in the Extracellular Matrix

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heparan sulfate (B86663) (HS) and its more sulfated analog, heparin, are complex linear polysaccharides that play a pivotal role in the architecture and function of the extracellular matrix (ECM).[1] These glycosaminoglycans (GAGs) are composed of repeating disaccharide units, which can be variously modified with sulfate groups, creating a vast diversity of structures.[2] This structural heterogeneity underpins their ability to interact with a wide array of proteins, thereby modulating critical cellular processes such as cell adhesion, migration, proliferation, and signaling.[3][4]

This technical guide focuses on a specific component of these larger structures: Heparin Disaccharide IV-H . While the biological functions of heparin and HS are typically associated with longer oligosaccharide chains, understanding the contribution of individual disaccharide units is crucial for a complete picture of their structure-function relationships. This document will delve into the known and potential functions of this compound within the ECM, drawing upon the broader understanding of heparin-protein interactions. We will explore its potential involvement in ECM assembly, particularly fibronectin fibrillogenesis, and its putative role in modulating signaling pathways.

The Role of Heparin and Heparan Sulfate in Extracellular Matrix Assembly

The assembly of the ECM is a complex, cell-mediated process that results in a highly organized network of proteins and polysaccharides. Fibronectin, a key ECM glycoprotein, is assembled into fibrils that form the backbone of the matrix.[5] Heparan sulfate proteoglycans (HSPGs) on the cell surface and soluble heparin have been shown to be essential for the efficient assembly of fibronectin fibrils.[5][6]

The interaction between heparin/HS and fibronectin is primarily mediated by the HepII domain of fibronectin.[5][6] This interaction is thought to induce conformational changes in fibronectin, exposing cryptic self-assembly sites and promoting the formation of fibronectin multimers, which is a critical step in fibril formation.[6] The length and sulfation pattern of the heparin/HS chains are critical determinants of this activity, with longer chains generally exhibiting higher affinity and greater efficacy in promoting fibronectin assembly.[6][7]

Quantitative Data on Heparin-Fibronectin Interactions
Heparin Fragment SizeBinding Affinity to Fibronectin (HepII domain)Effect on Fibronectin Matrix AssemblyReference
< 7 disaccharides5-10 fold lower affinity than unfractionated heparinMinimal stimulation[6]
7-8 disaccharidesSimilar affinity as unfractionated heparinOptimal stimulation[6]
> 8 disaccharidesSimilar affinity as unfractionated heparinMaximal stimulation[6]

Note: This data highlights the importance of chain length for high-affinity binding and functional activity. The contribution of a single disaccharide unit like IV-H is likely to be minimal in isolation but may contribute to the overall binding energy and specificity of a larger oligosaccharide chain.

Potential Function of this compound

Given that longer heparin chains are required for the significant biological activities observed in ECM assembly, the role of an individual disaccharide such as IV-H is likely to be as a structural component of these larger, active molecules. The specific structure of disaccharide IV-H, with its unique sulfation pattern, will contribute to the overall charge distribution and conformation of a heparin or HS chain. This, in turn, influences the chain's ability to interact with specific amino acid residues within the heparin-binding domains of proteins like fibronectin.

It is plausible that disaccharide IV-H could be part of a minimal binding motif for certain proteins, although this has not been experimentally demonstrated for ECM proteins. For instance, specific sulfated disaccharides have been shown to modulate T-cell adhesion to the ECM.[8]

Signaling Pathways Modulated by Heparin/Heparan Sulfate

Heparin and HS are key regulators of various signaling pathways at the cell-matrix interface. One of the most well-characterized examples is the modulation of growth factor signaling, such as that of Vascular Endothelial Growth Factor (VEGF). Heparin can bind to both VEGF and its receptor, facilitating the formation of a ternary complex and enhancing downstream signaling.[9] This interaction is also dependent on the length and sulfation of the heparin chain.

Below is a diagram illustrating the proposed mechanism of heparin-mediated fibronectin assembly and its impact on cell signaling.

Heparin_Fibronectin_Assembly cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Soluble Fibronectin Soluble Fibronectin Fibronectin Fibrils Fibronectin Fibrils Soluble Fibronectin->Fibronectin Fibrils Promotes self-assembly Insoluble Matrix Insoluble Matrix Fibronectin Fibrils->Insoluble Matrix Maturation Integrin Receptor Integrin Receptor Fibronectin Fibrils->Integrin Receptor Binds Cell Signaling Cell Signaling Integrin Receptor->Cell Signaling Activates Heparin/HS Heparin/HS Heparin/HS->Soluble Fibronectin Binds to HepII domain

Caption: Heparin/HS-mediated fibronectin assembly and cell signaling.

Experimental Protocols

Investigating the specific function of this compound in the ECM would require adapting existing protocols to use this specific molecule. Below are detailed methodologies for key experiments that could be employed.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol describes how to measure the binding affinity of a heparin disaccharide to an ECM protein like fibronectin.

1. Materials:

  • SPR instrument (e.g., BIAcore)

  • Sensor chip (e.g., SA chip for biotinylated ligand)

  • This compound (biotinylated)

  • Recombinant fibronectin or its HepII domain

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)

  • Regeneration solution (e.g., 2 M NaCl)

2. Procedure:

  • Biotinylation of this compound: If not commercially available, biotinylate the disaccharide using a standard protocol, for example, by reductive amination with an amine-PEG-biotin reagent.[10]

  • Chip Preparation:

    • Equilibrate the SA sensor chip with running buffer.

    • Inject the biotinylated this compound solution over one flow cell to achieve a desired immobilization level (e.g., ~200 resonance units (RU)).[10]

    • Use a separate flow cell as a reference, immobilizing it with biotin (B1667282) only.[10]

  • Analyte Interaction:

    • Prepare a series of dilutions of fibronectin (or its HepII domain) in running buffer.

    • Inject the analyte solutions over both the sample and reference flow cells at a constant flow rate (e.g., 30 µL/min).[10]

    • Monitor the association and dissociation phases in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.[10]

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow Start Start Biotinylate this compound Biotinylate this compound Start->Biotinylate this compound Immobilize on SA Chip Immobilize on SA Chip Biotinylate this compound->Immobilize on SA Chip Inject Fibronectin (Analyte) Inject Fibronectin (Analyte) Immobilize on SA Chip->Inject Fibronectin (Analyte) Measure Association/Dissociation Measure Association/Dissociation Inject Fibronectin (Analyte)->Measure Association/Dissociation Regenerate Chip Surface Regenerate Chip Surface Measure Association/Dissociation->Regenerate Chip Surface Regenerate Chip Surface->Inject Fibronectin (Analyte) Next concentration Analyze Data (ka, kd, KD) Analyze Data (ka, kd, KD) Regenerate Chip Surface->Analyze Data (ka, kd, KD) End End Analyze Data (ka, kd, KD)->End

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell-Based Fibronectin Matrix Assembly Assay

This assay can be used to determine if this compound can influence fibronectin matrix assembly by cells.

1. Materials:

  • HS-deficient cells (e.g., CHO-677 cells)

  • Complete cell culture medium

  • Purified human fibronectin

  • This compound

  • Unfractionated heparin (as a positive control)

  • Primary antibody against fibronectin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

2. Procedure:

  • Cell Seeding: Seed HS-deficient cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing purified fibronectin (e.g., 25 µg/mL).

    • Add this compound at various concentrations to different wells.

    • Include a no-heparin control and a positive control with unfractionated heparin (e.g., 50 µg/mL).[6]

  • Incubation: Incubate the cells for a desired time period (e.g., 4, 8, or 24 hours) to allow for matrix assembly.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with the primary antibody against fibronectin.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the fibronectin fibrils to assess the extent of matrix assembly.

Conclusion

While the overarching role of heparin and heparan sulfate in orchestrating the structure and function of the extracellular matrix is well-established, the specific contribution of individual disaccharide units like this compound remains an area for further investigation. Current evidence strongly suggests that longer oligosaccharide chains are necessary for the significant biological activities associated with ECM assembly and modulation of cell signaling. This compound, as a fundamental building block of these larger molecules, undoubtedly plays a role in defining the structural and electrostatic properties that govern protein interactions. Future research employing advanced analytical techniques and synthetic oligosaccharides will be crucial to dissect the precise function of this and other heparin disaccharides in the complex environment of the extracellular matrix.

References

A Technical Guide to the Discovery and Isolation of Heparin Disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of heparin-derived disaccharides, with a specific focus on Heparin Disaccharide IV-H. The discovery of individual heparin disaccharides is intrinsically linked to the development of analytical techniques capable of depolymerizing the complex heparin polysaccharide and separating its constituent units. This process does not involve discovering a novel molecule in nature but rather isolating and characterizing a fundamental structural component of the parent glycosaminoglycan (GAG).

Heparin is a highly sulfated, linear polysaccharide with a complex and heterogeneous structure. It is composed of repeating disaccharide units of a uronic acid (α-L-iduronic acid (IdoA) or β-D-glucuronic acid (GlcA)) linked to a glucosamine (B1671600) (D-glucosamine (GlcN)) residue.[1][2] The significant structural diversity of heparin arises from variations in the uronic acid epimerization and the extensive and variable sulfation patterns at different positions on the sugar rings.[1][3] The most common disaccharide unit is 2-O-sulfo-α-L-iduronic acid linked to 6-O-sulfo, N-sulfo-α-D-glucosamine (IdoA2S-GlcNS6S).[3][4]

Analysis of these disaccharide components is crucial for characterizing the structure of heparin and heparan sulfate (B86663) (HS), understanding their structure-activity relationships, and ensuring the quality and consistency of heparin-based pharmaceutical products.[5][6]

Experimental Protocols: Isolation and Characterization

The isolation of a specific heparin disaccharide like IV-H is a multi-step process involving enzymatic depolymerization of the parent heparin chain, followed by chromatographic separation and purification, and finally, structural characterization.

The most common and effective method for generating heparin disaccharides for analysis is through exhaustive enzymatic digestion using a cocktail of heparin lyases (also known as heparinases).[7][8] These bacterial enzymes cleave the glycosidic linkages in heparin and heparan sulfate via a β-elimination mechanism, which results in the formation of an unsaturated uronic acid (ΔUA) at the non-reducing end of the generated disaccharide.[2] This double bond is useful for detection as it produces a strong UV absorbance at 232 nm.[9] A combination of three enzymes is required for the complete depolymerization of heparin due to their different substrate specificities.[10]

Detailed Protocol:

  • Sample Preparation: Dissolve heparin or heparan sulfate (e.g., 1 mg) in a digestion buffer (e.g., 470 µl of 20 mM sodium acetate (B1210297) buffer, pH 7.0, containing 2 mM Ca(CH₃COO)₂).[7][9]

  • Sequential Enzyme Addition: The digestion is performed by sequential addition of the three heparin lyases to maximize depolymerization.[7]

    • Add Heparin Lyase I (5 µl, e.g., 0.1 IU) and incubate at 37°C for 2 hours.[7][9]

    • Add Heparin Lyase III (5 µl) and continue incubation for 1 hour.[7]

    • Add Heparin Lyase II (5 µl) and continue incubation for 18 hours.[7]

  • Final Digestion Step: To ensure complete depolymerization, add a second aliquot of all three enzymes (5 µl each) and incubate for an additional 24 hours.[7]

  • Reaction Termination: Terminate the reaction by heating the mixture at 100°C for 2 minutes.[9]

  • Monitoring (Optional): The progress of the digestion can be monitored by taking small aliquots, diluting them in 0.01 M HCl, and measuring the UV absorbance at 232 nm.[9]

Following enzymatic digestion, the complex mixture of disaccharides can be fractionated using solid-phase extraction. A graphitized carbon column is particularly effective for separating different disaccharide species based on their polarity and sulfation patterns.[11]

Detailed Protocol (Optimized for IV-H):

  • Column Conditioning: Condition a graphitized carbon SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the terminated digestion mixture onto the conditioned cartridge.

  • Fractionated Elution: Elute the bound disaccharides using a stepwise gradient of acetonitrile (B52724) (ACN) in water.

    • Elute this compound: Apply a 20% ACN in water (H₂O) solution to the column. Collect the eluate (e.g., 3 x 400 µL fractions). This fraction will be enriched with disaccharide IV-H.[11]

    • Elute Other Disaccharides: Apply a 40% ACN solution containing 0.05% trifluoroacetic acid (TFA) to elute the remaining eleven common disaccharides.[11]

  • Sample Preparation for Analysis: Lyophilize the collected fractions to remove the solvent before further analysis.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the definitive method for separating, identifying, and quantifying individual disaccharides.[12] Ion-pairing reversed-phase (IPRP) HPLC on a C18 column provides excellent resolution of the various sulfated isomers.[4][5][13]

Detailed Protocol:

  • Chromatographic System: Utilize an HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).[4]

  • Column: A C18 analytical column (e.g., Agilent C18) is suitable for separation.[12]

  • Mobile Phases:

    • Solution A: 37.5 mM ammonium (B1175870) bicarbonate (NH₄HCO₃) and 11.25 mM tributylamine (B1682462) in 15% acetonitrile, adjusted to pH 6.5.[12]

    • Solution B: 37.5 mM NH₄HCO₃ and 11.25 mM tributylamine in 70% acetonitrile, adjusted to pH 6.5.[12]

  • Gradient Elution:

    • Set the flow rate to 10 µL/min.[12]

    • Begin with 100% Solution A for 20 minutes.[12]

    • Apply a linear gradient from 0% to 50% Solution B over the next 25 minutes to elute the disaccharides.[12]

  • Mass Spectrometry Detection:

    • Operate the ESI-MS in negative ion mode to detect the anionic disaccharides.[4]

    • Use extracted ion chromatography (EIC) to monitor for the specific mass-to-charge ratio (m/z) of each disaccharide.[4] For this compound (formula C₁₂H₁₉NO₁₀), the expected monoisotopic mass is 337.10 Da, resulting in an [M-H]⁻ ion at m/z 337.1.[14]

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that confirm the structure and sulfation positions.[4][11]

Data Presentation

Quantitative analysis of heparin disaccharide composition provides critical information about the source and processing of the parent molecule. The following tables summarize relevant quantitative data from the literature.

Table 1: Recovery and Composition of Heparin-Derived Disaccharides

ParameterValueSource/TissueComments
SPE Recovery of Disaccharides 72% to 110%Human SerumPercent recovery after optimized graphitized carbon SPE cleanup.[11]
Major Disaccharide Content (ΔUA2S→GlcNS6S) 81% - 88%Porcine HeparinRepresents the most abundant trisulfated disaccharide in typical heparin preparations.[10][15]
Isomer Pair Content (ΔUA→GlcNS6S / ΔUA2S→GlcNS) 11% - 19%Porcine HeparinRepresents other common disulfated disaccharides.[10]
N-Sulfo Group Percentage 78% - 82%Commercial HeparinsDetermined by 2D-NMR analysis.[12]
N-Acetyl Group Percentage 13% - 14%Commercial HeparinsDetermined by 2D-NMR analysis.[12]
3-O-Sulfo Group Percentage 5.8% - 7.9%Commercial HeparinsRepresents a rare but functionally critical modification for antithrombin binding.[12]

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing the complex workflows and analytical logic involved in disaccharide isolation and characterization.

experimental_workflow cluster_source Source Material cluster_digestion Step 1: Enzymatic Depolymerization cluster_purification Step 2: Solid-Phase Extraction cluster_analysis Step 3: Analysis & Characterization heparin Heparin Polysaccharide (from Porcine Intestine) enzymes Heparinase I, II, III Cocktail (37°C, pH 7.0) heparin->enzymes Incubate digest Mixture of Unsaturated Disaccharides enzymes->digest spe Graphitized Carbon SPE digest->spe Load fraction_ivh 20% Acetonitrile Elution spe->fraction_ivh Elute fraction_other 40% Acetonitrile Elution spe->fraction_other isolated_ivh Fraction Enriched in This compound fraction_ivh->isolated_ivh hplc RPIP-HPLC Separation (C18 Column) isolated_ivh->hplc Inject ms ESI-MS Detection (Negative Ion Mode) hplc->ms Separate & Detect msms MS/MS Fragmentation ms->msms Select & Fragment final_product Isolated & Characterized This compound msms->final_product Confirm Structure

Caption: Experimental workflow for the isolation and characterization of this compound.

structural_characterization cluster_separation Separation cluster_mass_spec Mass Spectrometry cluster_structure Structural Information hplc HPLC Retention Time purity Purity & Quantity hplc->purity Provides ms1 MS Level 1: Molecular Mass identity Molecular Formula (e.g., C12H19NO10) ms1->identity Determines ms2 MS Level 2: Fragmentation Pattern sulfation Sulfate Group Position & Number ms2->sulfation Reveals final Confirmed Structure of This compound group_node->final

Caption: Logical relationship of analytical techniques in structural characterization.

References

The Unseen Influence: A Technical Guide to the Biological Significance of Non-Sulfated Heparin Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin and heparan sulfate (B86663) (HS) are complex, highly sulfated glycosaminoglycans (GAGs) renowned for their diverse and critical roles in numerous biological processes. Their interactions with a vast array of proteins modulate activities ranging from anticoagulation and inflammation to cell growth and development. The specificity of these interactions is largely attributed to the intricate patterns of sulfation along the polysaccharide chain. Consequently, the non-sulfated backbone of these molecules, represented by their constituent disaccharides, has often been overlooked. This technical guide delves into the emerging and often subtle biological significance of non-sulfated heparin disaccharides, providing a comprehensive overview of their known functions, the experimental methodologies used to study them, and their potential as modulators of cellular signaling. While research in this specific area is less extensive than for their sulfated counterparts, the existing evidence suggests that these fundamental building blocks are not merely inert scaffolds but possess intrinsic biological activities that are crucial to understanding the full spectrum of heparin and heparan sulfate function.

Core Biological Activities

Non-sulfated heparin disaccharides, primarily composed of a uronic acid (either glucuronic acid - GlcA or iduronic acid - IdoA) linked to a glucosamine (B1671600) (N-acetylglucosamine - GlcNAc), have been implicated in several cellular processes, often exhibiting modulatory rather than potent, direct effects.

Modulation of Growth Factor Signaling

While highly sulfated heparin is a well-known co-factor for fibroblast growth factor (FGF) signaling, studies have indicated that even small, non-sulfated oligosaccharides can play a role. The disaccharide β-D-GlcA-(1→4)-α-D-GlcNAc-1→OMe and other small non-sulfated oligosaccharides related to heparin/heparan sulfate have been shown to activate the FGF signaling pathway in cells expressing the FGF receptor[1]. However, in competitive binding assays, there was no evidence of these non-sulfated disaccharides binding directly to FGF-2 in a manner that competes with heparin albumin, suggesting a more complex or indirect mechanism of action[1].

In contrast, studies on hepatocyte growth factor (HGF) production by fibroblasts have shown that the non-sulfated disaccharide ΔUA-GlcNAc did not stimulate HGF production, whereas N-sulfated or 6-O-sulfated disaccharides (with a non-sulfated uronic acid) were active[2]. This suggests that for certain biological activities, specific sulfation patterns are a prerequisite, and the non-sulfated backbone alone is insufficient.

Role in Cell Adhesion and Inflammation

Heparin-derived disaccharides have been shown to modulate T-cell adhesion. Certain sulfated disaccharides can induce T-cell adhesion to the extracellular matrix (ECM) and fibronectin in a dose-dependent manner, with maximal adhesion observed at concentrations as low as 1 ng/mL[3]. While these studies primarily focused on sulfated disaccharides, they pave the way for investigating the potential baseline or modulatory role of the non-sulfated backbone in these processes. The anti-inflammatory effects of heparin are often linked to its ability to block the function of L- and P-selectins[4][5]. The degree and position of sulfation are critical for this activity, and studies have shown that 6-O-desulfated heparin has significantly reduced anti-inflammatory effects[4]. This implies that non-sulfated disaccharides are unlikely to be potent inhibitors of selectin-mediated adhesion.

Quantitative Data on Biological Activity

Quantitative data on the direct biological activities of purely non-sulfated heparin disaccharides are sparse in the literature. Most studies focus on the effects of sulfated oligosaccharides or compare the activity of heparin derivatives with varying degrees of sulfation. The available information is summarized below.

Disaccharide/OligosaccharideTarget/AssayObserved EffectConcentration/ValueCitation
β-D-GlcA-(1→4)-α-D-GlcNAc-1→OMeFGF Signaling Pathway ActivationActivationNot specified[1]
β-D-GlcA-(1→4)-α-D-GlcNAc-1→OMeFGF-2 Binding (Competition ELISA)No evidence of competitive bindingNot applicable[1]
Non-sulfated disaccharidesBovine Aortic Endothelial Cell (BAEC) ProliferationNo alteration10 µg/mL[1]
ΔUA-GlcNAcHGF Production in MRC-9 FibroblastsNo activityNot specified[2]

Signaling Pathways

The signaling pathways modulated by non-sulfated heparin disaccharides are not as well-defined as those for their sulfated counterparts. However, based on their observed effects on growth factor signaling, putative pathways can be proposed.

Putative FGF Signaling Pathway Modulation

Non-sulfated oligosaccharides may influence the formation of the FGF-FGFR signaling complex, potentially through allosteric effects or by interacting with low-affinity binding sites on the growth factor or its receptor. This could lead to a subtle modulation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways.

FGF_Signaling_Modulation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Non-sulfated Disaccharide Non-sulfated Disaccharide FGF-FGFR Complex FGF-FGFR Complex Non-sulfated Disaccharide->FGF-FGFR Complex Modulates FGF FGF FGF->FGF-FGFR Complex FGFR FGFR FGFR->FGF-FGFR Complex RAS RAS FGF-FGFR Complex->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular Response Cellular Response ERK->Cellular Response

Putative modulation of FGF signaling by non-sulfated disaccharides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of non-sulfated heparin disaccharides.

Preparation of Non-Sulfated Heparin Disaccharides

Objective: To obtain pure, non-sulfated heparin disaccharides from heparin or heparan sulfate for use in biological assays.

Principle: This protocol utilizes enzymatic digestion of heparin or heparan sulfate with a cocktail of heparin lyases, followed by chromatographic separation to isolate the non-sulfated disaccharide fraction.

Materials:

  • Heparin sodium salt (porcine intestinal mucosa) or Heparan sulfate

  • Heparin lyase I, II, and III from Flavobacterium heparinum

  • Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 7.0)

  • Sodium chloride (NaCl)

  • DEAE-Sephacel or other anion exchange chromatography resin

  • Bio-Gel P-2 or other size-exclusion chromatography resin

  • Spectrophotometer

  • HPLC system with a strong anion exchange column

Procedure:

  • Enzymatic Digestion:

    • Dissolve heparin or heparan sulfate in ammonium acetate buffer to a final concentration of 10 mg/mL.

    • Add a mixture of heparin lyases I, II, and III (e.g., 0.1 IU of each enzyme per 10 mg of substrate).

    • Incubate the reaction mixture at 37°C for 24-48 hours.

    • Monitor the digestion by measuring the increase in absorbance at 232 nm, which corresponds to the formation of the unsaturated uronic acid at the non-reducing end of the disaccharides.

    • Terminate the reaction by boiling for 5 minutes.

  • Anion Exchange Chromatography:

    • Equilibrate a DEAE-Sephacel column with ammonium acetate buffer.

    • Load the digest onto the column.

    • Wash the column extensively with the equilibration buffer to elute the non-sulfated disaccharides (which do not bind to the resin).

    • Elute the sulfated oligosaccharides with a linear gradient of NaCl (0 to 2 M) in the same buffer.

    • Collect the flow-through fraction containing the non-sulfated disaccharides.

  • Size-Exclusion Chromatography:

    • Equilibrate a Bio-Gel P-2 column with deionized water.

    • Load the non-sulfated fraction onto the column to remove salts and buffer components.

    • Elute with deionized water and collect the fractions corresponding to the disaccharide peak.

  • Purity Analysis:

    • Analyze the purified non-sulfated disaccharides by HPLC on a strong anion exchange column to confirm the absence of sulfated species.

    • Characterize the structure by mass spectrometry and NMR spectroscopy.

Disaccharide_Preparation_Workflow Start Start: Heparin/HS Digestion Enzymatic Digestion (Heparin Lyases I, II, III) Start->Digestion Termination Heat Inactivation Digestion->Termination AnionExchange Anion Exchange Chromatography (e.g., DEAE-Sephacel) Termination->AnionExchange Fractionation Fractionation AnionExchange->Fractionation Sulfated Sulfated Oligosaccharides (Bound Fraction) Fractionation->Sulfated Salt Gradient NonSulfated Non-Sulfated Disaccharides (Flow-through) Fractionation->NonSulfated Low Salt SizeExclusion Size-Exclusion Chromatography (e.g., Bio-Gel P-2) NonSulfated->SizeExclusion PurityAnalysis Purity & Structural Analysis (HPLC, MS, NMR) SizeExclusion->PurityAnalysis End Purified Non-Sulfated Disaccharides PurityAnalysis->End

Workflow for the preparation of non-sulfated heparin disaccharides.
Cell Adhesion Assay

Objective: To determine the effect of non-sulfated heparin disaccharides on the adhesion of cells to an extracellular matrix protein.

Principle: Cells are pre-incubated with the test compound (non-sulfated disaccharide) and then allowed to adhere to plates coated with an ECM protein (e.g., fibronectin). Non-adherent cells are washed away, and the number of adherent cells is quantified.

Materials:

  • Cell line of interest (e.g., T-lymphocytes, endothelial cells)

  • Culture medium

  • Fibronectin

  • 96-well tissue culture plates

  • Non-sulfated heparin disaccharides

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound fibronectin.

    • Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells again with PBS.

  • Cell Preparation and Treatment:

    • Harvest cells and resuspend them in serum-free medium.

    • Stain the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend in serum-free medium.

    • Pre-incubate the cells with various concentrations of non-sulfated heparin disaccharides for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add the cell suspension (e.g., 1 x 10^5 cells/well) to the fibronectin-coated wells.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification:

    • Add lysis buffer to each well and measure the fluorescence using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

    • The fluorescence intensity is proportional to the number of adherent cells.

    • Compare the fluorescence of treated wells to control (untreated) wells to determine the effect of the non-sulfated disaccharides on cell adhesion.

NF-κB Reporter Assay

Objective: To investigate whether non-sulfated heparin disaccharides can modulate the activation of the NF-κB signaling pathway.

Principle: This assay uses a cell line that has been engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM with 10% FBS

  • TNF-α (as a positive control for NF-κB activation)

  • Non-sulfated heparin disaccharides

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C.

  • Cell Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of the non-sulfated heparin disaccharides.

    • In some wells, co-treat with TNF-α (e.g., 10 ng/mL) to assess the inhibitory potential of the disaccharides.

    • Include appropriate controls (untreated cells, cells treated with TNF-α alone).

    • Incubate for 6-24 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

    • Compare the normalized luciferase activity of treated cells to that of control cells.

Conclusion and Future Directions

The biological significance of non-sulfated heparin disaccharides is a nascent field with considerable potential for new discoveries. While the current body of evidence is limited, it suggests that these fundamental building blocks of heparin and heparan sulfate are not biologically inert. Their ability to modulate growth factor signaling pathways, even in the absence of direct high-affinity binding, points towards subtle but important roles in cellular communication.

Future research should focus on several key areas. Firstly, there is a critical need for more comprehensive quantitative studies to determine the binding affinities and kinetics of non-sulfated disaccharides with a wider range of proteins. Techniques such as surface plasmon resonance and isothermal titration calorimetry will be invaluable in this regard. Secondly, the signaling pathways affected by these molecules need to be delineated more clearly using a combination of reporter assays, Western blotting for key signaling intermediates, and transcriptomic analyses. Finally, the synthesis of a broader range of well-defined non-sulfated oligosaccharides of varying lengths will be crucial for establishing clear structure-activity relationships.

As our understanding of the "sulfation code" of glycosaminoglycans continues to grow, it is equally important to appreciate the foundational role of the non-sulfated backbone. Unraveling the biological significance of non-sulfated heparin disaccharides will not only provide a more complete picture of GAG function but may also open up new avenues for the development of novel therapeutics with subtle modulatory activities.

References

A Comprehensive Guide to the Nomenclature of Heparin Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth understanding of the nomenclature used to describe heparin disaccharides. A systematic approach to naming these complex structures is crucial for researchers in the fields of glycobiology, pharmacology, and drug development to ensure clarity and consistency in communication and data interpretation. This document outlines the standard nomenclature, presents quantitative data on disaccharide composition, details relevant experimental protocols, and illustrates key concepts with diagrams.

Introduction to Heparin Structure

Heparin is a highly sulfated, linear polysaccharide belonging to the glycosaminoglycan (GAG) family. It is a heterogeneous polymer composed of repeating disaccharide units. This structural complexity and heterogeneity are central to its diverse biological functions, most notably its anticoagulant activity. The repeating disaccharide unit consists of a uronic acid (either α-L-iduronic acid (IdoA) or β-D-glucuronic acid (GlcA)) linked to a glucosamine (B1671600) residue (D-glucosamine (GlcN)). These units are linked together by 1→4 glycosidic bonds.[1] The significant structural variability arises from differences in the uronic acid epimerization and, most importantly, the extensive and variable sulfation patterns at different positions on the sugar rings.[1][2]

Nomenclature of Heparin Disaccharides

The nomenclature of heparin disaccharides follows a systematic approach to define the structure, including the constituent monosaccharides, their linkage, and the specific sulfation patterns.

Basic Disaccharide Unit

The fundamental building block of heparin is a disaccharide composed of a uronic acid and a glucosamine. The most common disaccharide unit in heparin is composed of a 2-O-sulfated α-L-iduronic acid (IdoA(2S)) linked to a 6-O-sulfated, N-sulfated α-D-glucosamine (GlcNS(6S)).[3]

Abbreviated Nomenclature

A widely accepted shorthand notation is used to represent the structure of heparin disaccharides. This system specifies the uronic acid, the glucosamine derivative, and the positions of sulfate (B86663) groups.

  • Uronic Acid:

    • ΔU: 4,5-unsaturated uronic acid (a result of enzymatic cleavage by heparin lyases)

    • I: IdoA (α-L-iduronic acid)

    • G: GlcA (β-D-glucuronic acid)

  • Glucosamine:

    • ANAc: N-acetylglucosamine

    • ANS: N-sulfoglucosamine

  • Sulfation:

    • 2S: 2-O-sulfate (on the uronic acid)

    • 3S: 3-O-sulfate (on the glucosamine)

    • 6S: 6-O-sulfate (on the glucosamine)

    • NS: N-sulfate (on the glucosamine)

Example: The trisulfated disaccharide ΔU2S-GlcNS6S represents an unsaturated uronic acid with a sulfate group at the 2-position, linked to a glucosamine that is N-sulfated and has a sulfate group at the 6-position.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming convention for carbohydrates. For example, the IUPAC name for a common heparin disaccharide is (2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate.[4] The sodium salt is referred to as tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate.[5] While precise, the IUPAC nomenclature is often too cumbersome for routine use in research literature, where the abbreviated form is preferred.

A diagram illustrating the systematic nomenclature of a common heparin disaccharide is presented below.

cluster_disaccharide Heparin Disaccharide Nomenclature Breakdown cluster_uronic Unsaturated Uronic Acid cluster_glucosamine Glucosamine cluster_legend Legend uronic ΔU 2S glucosamine GlcN NS 6S uronic:f0->glucosamine:f0 1->4 linkage l1 ΔU = 4,5-unsaturated uronic acid l2 2S = 2-O-sulfate l3 GlcN = Glucosamine l4 NS = N-sulfate l5 6S = 6-O-sulfate

A diagram breaking down the nomenclature of a common heparin disaccharide.

Quantitative Composition of Heparin Disaccharides

The relative abundance of different disaccharide units in heparin varies depending on the tissue source and the species from which it is isolated. This variation in composition contributes to the differences in the biological activity of heparin preparations. The following tables summarize the quantitative composition of heparin disaccharides from porcine and bovine sources.

Table 1: Disaccharide Composition of Porcine Mucosal Heparin

Disaccharide AbbreviationStructurePercentage (%)[6][7]
ΔU2S-GlcNS6STrisulfated81 - 88
ΔU-GlcNS6S / ΔU2S-GlcNSDisulfated Isomers11 - 19
ΔU2S-GlcNAc6SDisulfatedDetected
Other minor disaccharides-< 1

Table 2: Disaccharide Composition of Bovine Lung Heparin

Disaccharide AbbreviationStructurePercentage (%)[8]
ΔU2S-GlcNS6STrisulfated~70
ΔU-GlcNS6SDisulfated~10
ΔU2S-GlcNSDisulfated~10
ΔU-GlcNSMonosulfated~5
Other minor disaccharides-< 5

Experimental Protocols for Disaccharide Analysis

The analysis of heparin disaccharide composition is a critical step in its characterization. The most common approach involves enzymatic digestion of the heparin polymer into its constituent disaccharides, followed by separation and quantification using chromatographic techniques coupled with detection methods like UV spectroscopy or mass spectrometry.

Enzymatic Digestion of Heparin

Objective: To depolymerize the heparin polysaccharide into its constituent disaccharides using a mixture of heparin lyases.

Materials:

  • Heparin sample

  • Heparin lyase I, II, and III from Flavobacterium heparinum

  • Digestion buffer (e.g., 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0)[9]

  • Enzyme storage buffer (e.g., 50 mM sodium phosphate, pH 7.1-7.6, with 0.1% BSA)[9]

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Heating block or water bath at 100°C

Procedure:

  • Dissolve the heparin sample (e.g., 1 mg) in the digestion buffer in a microcentrifuge tube.[10]

  • Add a mixture of heparin lyases I, II, and III to the heparin solution. The sequential addition of enzymes can also be performed.[9]

  • Incubate the reaction mixture at 37°C for a sufficient period to ensure complete digestion (e.g., 24-48 hours).[11]

  • Terminate the digestion by heating the sample at 100°C for 5 minutes to inactivate the enzymes.[10]

  • Centrifuge the sample to pellet any precipitate, and collect the supernatant containing the disaccharides.[10]

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)

Objective: To separate and quantify the heparin-derived disaccharides based on their charge.

Materials:

  • Digested heparin sample

  • SAX-HPLC column (e.g., Spherisorb SAX, Propac PA1)

  • HPLC system with a UV detector

  • Mobile Phase A: Low salt buffer (e.g., 2 mM sodium phosphate, pH 3.0)[11]

  • Mobile Phase B: High salt buffer (e.g., 2 mM sodium phosphate, 1.0 M sodium perchlorate, pH 3.0)[11]

  • Disaccharide standards for calibration

Procedure:

  • Equilibrate the SAX-HPLC column with the starting mobile phase conditions.

  • Inject the digested heparin sample onto the column.

  • Elute the disaccharides using a salt gradient (e.g., a linear gradient from low to high concentration of Mobile Phase B).[11]

  • Detect the eluted disaccharides by monitoring the UV absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed during enzymatic digestion.[10][11]

  • Identify and quantify the individual disaccharides by comparing their retention times and peak areas to those of known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate, identify, and quantify heparin disaccharides with high sensitivity and specificity.

Materials:

  • Digested heparin sample

  • LC-MS system (e.g., reversed-phase or porous graphitized carbon column coupled to an electrospray ionization mass spectrometer)

  • Mobile Phase A (e.g., 5 mM ammonium (B1175870) bicarbonate in water)[12]

  • Mobile Phase B (e.g., 80% acetonitrile (B52724) in water)[12]

  • Isotopically labeled internal standards (optional, for accurate quantification)

Procedure:

  • Separate the disaccharides using a suitable LC method, such as ion-pairing reversed-phase HPLC or porous graphitized carbon chromatography.[12][13]

  • Introduce the eluent into the mass spectrometer.

  • Acquire mass spectra in negative ion mode.

  • Identify the disaccharides based on their mass-to-charge ratios (m/z).

  • For isomeric disaccharides, perform tandem mass spectrometry (MS/MS) to generate characteristic fragment ions for differentiation and quantification.[8][12]

The general workflow for heparin disaccharide analysis is depicted in the following diagram.

start Heparin Polysaccharide Sample step1 Enzymatic Digestion (Heparin Lyases I, II, III) start->step1 step2 Separation of Disaccharides step1->step2 hplc SAX-HPLC lcms LC-MS uv UV Detection (232 nm) hplc->uv ms Mass Spectrometry lcms->ms step3 Detection and Quantification end Disaccharide Composition Profile uv->end ms->end

A flowchart of the experimental workflow for heparin disaccharide analysis.

Role of Heparin Disaccharides in Signaling Pathways

The specific sulfation patterns of heparin disaccharides are critical for their interaction with various proteins, thereby modulating important biological signaling pathways.

Fibroblast Growth Factor (FGF) Signaling

Heparan sulfate, a closely related GAG to heparin, acts as a co-receptor for FGFs and their receptors (FGFRs), and this interaction is essential for FGF signaling. The formation of a ternary complex between FGF, FGFR, and heparan sulfate is a key step in signal transduction.[14][15] The sulfation pattern of the heparan sulfate chain, particularly the presence of 2-O-sulfated iduronic acid and 6-O-sulfated glucosamine residues, is crucial for this interaction.[16][17] Specific oligosaccharide sequences can either promote or inhibit FGF signaling, highlighting the informational content encoded in the heparin/heparan sulfate structure.[18]

The signaling pathway involving FGF, FGFR, and heparan sulfate is illustrated below.

FGF FGF Complex Ternary Complex (FGF-HS-FGFR) FGF->Complex HS Heparan Sulfate (Specific Disaccharide Sequence) HS->Complex FGFR FGF Receptor FGFR->Complex Dimerization Receptor Dimerization & Autophosphorylation Complex->Dimerization Signaling Intracellular Signaling Cascade Dimerization->Signaling Heparin Heparin (with specific pentasaccharide) Heparin_AT Heparin-AT Complex Heparin->Heparin_AT AT Antithrombin (AT) AT->Heparin_AT Conformation Conformational Change in AT Heparin_AT->Conformation Activation Activated AT Conformation->Activation Inhibition Inhibition of Coagulation Factors (Thrombin, Factor Xa) Activation->Inhibition Anticoagulation Anticoagulation Inhibition->Anticoagulation

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry Analysis of Heparin Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin and heparan sulfate (B86663) are complex glycosaminoglycans (GAGs) that play crucial roles in various biological processes, including coagulation, inflammation, and cell signaling. The structural analysis of these polysaccharides is critical for understanding their function and for the development of heparin-based therapeutics. A common and powerful approach for heparin characterization is the analysis of its constituent disaccharides following enzymatic digestion.

This document provides a detailed protocol for the mass spectrometry-based analysis of heparin disaccharides, with a focus on a representative trisulfated disaccharide, ΔUA2S-GlcNS6S, a key structural component of heparin. While the user specified "Heparin disaccharide IV-H" (a non-sulfated disaccharide, C12H19NO10, with an exact mass of 337.10089580 Da), the analysis of sulfated disaccharides is generally of greater interest in the context of heparin's biological activity.[1][2] This protocol outlines the enzymatic digestion of heparin, separation of the resulting disaccharides by liquid chromatography, and their detection and quantification by mass spectrometry.

Experimental Workflow

The overall experimental workflow for the analysis of heparin disaccharides is depicted below.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis heparin_sample Heparin Sample enzymatic_digestion Enzymatic Digestion (Heparinases I, II, III) heparin_sample->enzymatic_digestion lc_separation LC Separation (IPRP-HPLC or HILIC) enzymatic_digestion->lc_separation Digested Disaccharides ms_detection MS Detection (ESI-MS) lc_separation->ms_detection Separated Disaccharides msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_analysis Data Analysis and Quantification msms_fragmentation->data_analysis Fragment Ion Data

Caption: Experimental workflow for heparin disaccharide analysis.

Experimental Protocols

Enzymatic Digestion of Heparin

This protocol describes the depolymerization of heparin into its constituent disaccharides using a mixture of heparinases.

Materials:

  • Heparin sample

  • Heparinase I, II, and III enzyme mixture

  • Digestion Buffer (e.g., 25 mM Tris, 500 mM NaCl, 300 mM imidazole, pH 7.4)[3]

  • 3 kDa molecular weight cutoff (MWCO) centrifugal filters

  • Deionized water

Procedure:

  • Dissolve the heparin sample in deionized water to a final concentration of 1 mg/mL.

  • To 5 µg of the heparin sample, add the heparinase I, II, and III enzyme mixture (e.g., 10 mU of each).[3]

  • Add digestion buffer to a final reaction volume of 30 µL.[3]

  • Incubate the reaction mixture at 37°C for 10-12 hours to ensure complete digestion.[3]

  • After incubation, recover the disaccharides by centrifugal filtration using a 3 kDa MWCO filter. The disaccharides will be in the flow-through.[3]

  • Lyophilize the collected flow-through to dryness.

  • Re-dissolve the dried disaccharides in a suitable volume of deionized water (e.g., 10-20 µL) for LC-MS analysis.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section details two common LC methods for the separation of heparin disaccharides prior to mass spectrometry: Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IPRP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

2.1. IPRP-HPLC-MS Method

Instrumentation:

  • HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • C18 reversed-phase column (e.g., 5 µm, 0.5 mm × 250 mm).[4]

Mobile Phases:

Chromatographic Conditions:

  • Flow Rate: 10 µL/min.[4]

  • Gradient:

    • 0-20 min: 0% B

    • 20-45 min: 0-50% B (linear gradient)[4]

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Scan Range: m/z 150-800.

  • For MS/MS analysis, the precursor ion of interest is isolated and fragmented using collision-induced dissociation (CID).

2.2. HILIC-MS Method

Instrumentation:

  • HPLC or UPLC system coupled to an ESI mass spectrometer.

  • HILIC column (e.g., amide-based).

Mobile Phases:

  • Eluent A: Acetonitrile.

  • Eluent B: Ammonium acetate or ammonium formate (B1220265) buffer (e.g., 50 mM, pH 4.5).

Chromatographic Conditions:

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient: A typical gradient would start with a high percentage of Eluent A (e.g., 85-95%) and gradually increase the percentage of Eluent B to elute the polar disaccharides.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI.

  • Scan Range: m/z 150-800.

  • MS/MS analysis is performed as described for the IPRP-HPLC-MS method.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of a trisulfated heparin disaccharide (ΔUA2S-GlcNS6S).

Table 1: Mass Spectrometry Data for Trisulfated Heparin Disaccharide (ΔUA2S-GlcNS6S)

ParameterValueReference
Molecular FormulaC₁₂H₁₇NO₁₇S₃
Monoisotopic Mass574.96 Da
Precursor Ion [M-H]⁻ (m/z)574.0[6]
Precursor Ion [M-2H]²⁻ (m/z)286.5
Precursor Ion [M-3H]³⁻ (m/z)190.7

Table 2: Key MS/MS Fragment Ions for Trisulfated Heparin Disaccharide (ΔUA2S-GlcNS6S)

Fragmentation data can vary depending on the instrument and collision energy. The following are representative fragment ions.

Fragment Ion (m/z)Proposed Identity
494.0[M-H-SO₃]⁻
414.0[M-H-2SO₃]⁻
396.0[M-H-H₂O-2SO₃]⁻
239.0⁰,²X₁ ion
159.0GlcNS fragment

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between heparin structure and the information obtained from disaccharide analysis.

G heparin Heparin Polysaccharide disaccharides Mixture of Disaccharides heparin->disaccharides Enzymatic Digestion separation LC Separation disaccharides->separation ms_analysis MS Analysis separation->ms_analysis composition Disaccharide Composition ms_analysis->composition sulfation Sulfation Pattern ms_analysis->sulfation structure_function Structure-Function Relationship composition->structure_function sulfation->structure_function

Caption: From heparin structure to function via disaccharide analysis.

References

Application Note: Utilizing Heparin Disaccharide IV-H as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heparin and Heparan Sulfate (B86663) (HS) are complex, highly sulfated linear polysaccharides belonging to the glycosaminoglycan (GAG) family.[1] They are composed of repeating disaccharide units, typically consisting of a uronic acid (like L-iduronic acid or D-glucuronic acid) linked to a D-glucosamine residue.[2] These molecules play critical roles in numerous biological processes, including blood anticoagulation, inflammation, and cell signaling, primarily through their interactions with proteins.[1] The specific biological function of a heparin/HS chain is largely determined by its unique disaccharide composition and sulfation pattern.[1]

Quantitative disaccharide analysis is a cornerstone for the structural characterization and functional study of heparin and HS.[1] This analysis typically involves the complete enzymatic depolymerization of the polysaccharide chain into its constituent disaccharides using a cocktail of heparinase enzymes.[3][4] The resulting disaccharides, which feature a characteristic 4,5-unsaturated uronic acid residue at their non-reducing end, can then be separated and quantified.[3][4]

Heparin Disaccharide IV-H (ΔUA-GlcN) is a non-sulfated disaccharide unit of heparin/HS. As a well-characterized and pure compound, it serves as an essential quantitative standard for analytical methods aimed at determining the composition of heparin and HS from pharmaceutical preparations or biological matrices like human serum.[5][6]

Principle of Quantification

This compound is employed as an external standard for calibration in various analytical techniques. The quantification relies on establishing a linear relationship between the concentration of the standard and the instrumental response.

  • UV-Visible Spectrophotometry: The enzymatic cleavage of heparin/HS creates a double bond in the uronic acid residue (ΔUA), which results in strong UV absorbance at 232 nm.[7][8] This property allows for the detection and quantification of disaccharides, including IV-H, using HPLC with a UV detector.

  • Mass Spectrometry (MS): Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for their high sensitivity and specificity.[1][3] In this approach, this compound is identified by its specific mass-to-charge ratio (m/z).[5] Quantification is achieved by integrating the peak area from an extracted ion chromatogram (XIC) and comparing it to a standard curve generated from known concentrations of the IV-H standard.[5] For enhanced accuracy, isotopically labeled disaccharides can be used as internal standards.[1][3]

Quantitative Data

The performance of an analytical method is characterized by several key parameters. The following table summarizes the limit of detection (LOD) and limit of quantitation (LOQ) for a set of 12 heparin/HS-derived disaccharides, including IV-H, analyzed in a human serum matrix.

Disaccharide StandardLimit of Detection (LOD) (pmol)Limit of Quantitation (LOQ) (pmol)
Set of 12 Disaccharides *3.1 - 17.89.3 - 53.9
Table adapted from a study on the comprehensive analysis of 12 heparin/HS-derived disaccharides in human serum, which included this compound.[5] The ranges reflect the performance across all 12 analyzed standards.

Experimental Workflow and Protocols

The overall process for quantifying this compound in a complex sample involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Heparin/HS Sample (e.g., Pharmaceutical Product, Serum) Digestion Enzymatic Digestion (Heparinases I, II, III) Sample->Digestion Cleanup Solid Phase Extraction (SPE) (Disaccharide Purification) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing (Peak Integration, Standard Curve) LCMS->Data Standard This compound (External Standard) Standard->LCMS Result Quantitative Result (Concentration of IV-H) Data->Result

Fig 1. General experimental workflow for the quantification of this compound.
Protocol 1: Preparation of Standard Stock Solutions

  • Reconstitution: Obtain lyophilized this compound standard.[6] Reconstitute the entire vial content in a known volume of Milli-Q water to create a concentrated stock solution (e.g., 1 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below.

  • Working Standards: On the day of analysis, thaw a stock aliquot and perform serial dilutions with the appropriate mobile phase or Milli-Q water to prepare a series of working standards for generating a calibration curve (e.g., concentrations ranging from 1 µM to 80 µM).[5]

Protocol 2: Enzymatic Digestion of Heparin/HS Samples

This protocol is for the complete depolymerization of heparin/HS polymers into constituent disaccharides.

  • Reaction Mixture: Prepare a reaction mixture containing the heparin/HS sample (e.g., 10-100 µg) in a buffer solution (e.g., 100 mM sodium acetate (B1210297), 10 mM calcium acetate, pH 7.0).

  • Enzyme Addition: Add a cocktail of heparinase I, II, and III to the reaction mixture. The use of all three enzymes ensures maximum digestion of the polymer.[9]

  • Incubation: Incubate the reaction mixture at 37°C for a sufficient period (e.g., 12-24 hours) to ensure complete depolymerization.

  • Reaction Quenching: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

Protocol 3: Sample Clean-up using Solid Phase Extraction (SPE)

This protocol is adapted from a method for analyzing disaccharides in human serum and is effective for removing proteins, salts, and other interfering substances.[5]

  • Cartridge Conditioning: Condition a graphitized carbon cartridge (e.g., TopTip) by washing twice with 400 µL of 0.1% trifluoroacetic acid (TFA) in 80% acetonitrile (B52724) (ACN)/water, followed by three washes with 400 µL of Milli-Q water.[5]

  • Sample Loading: Dilute the digested sample to 400 µL with Milli-Q water and apply it to the conditioned cartridge.[5]

  • Washing: Wash the cartridge five times with 400 µL of Milli-Q water to remove unbound contaminants.[5]

  • Elution: Elute the disaccharides. This compound is known to elute in a fraction of 20% ACN/water.[5] Collect this fraction for analysis. Other, more sulfated disaccharides may require a higher ACN concentration for elution (e.g., 40% ACN with 0.05% TFA).[5]

  • Drying and Reconstitution: Dry the collected fraction in a vacuum centrifuge. Reconstitute the dried sample in a known, small volume (e.g., 60 µL) of Milli-Q water prior to LC-MS/MS analysis.[5]

Protocol 4: Quantitative Analysis by LC-MS/MS

This protocol describes a representative method using ion-pairing reversed-phase HPLC coupled with mass spectrometry.

  • Chromatographic Separation:

    • Column: Use a C18 column (e.g., UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[4]

    • Mobile Phase: Employ an ion-pairing reagent in the mobile phase to achieve good separation of the negatively charged disaccharides. A common system includes Mobile Phase A (e.g., 5 mM tributylamine (B1682462) (TrBA) and 50 mM ammonium (B1175870) acetate in water, pH 7) and Mobile Phase B (acetonitrile).[4]

    • Gradient: Run a suitable gradient from low to high organic phase (Mobile Phase B) to elute the disaccharides.

    • Flow Rate: A typical flow rate is 0.5 mL/min.[4]

  • Mass Spectrometry Detection:

    • Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode.[1][5]

    • Analysis Mode: For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity.

    • Targeted Ion: For this compound (ΔUA-GlcN), the target ion to monitor in MS1 is m/z 336.3 [M-H]⁻.[5]

  • Data Analysis and Quantification:

    • Calibration Curve: Inject the prepared working standards of this compound and generate a calibration curve by plotting the peak area against the known concentration of each standard.

    • Sample Analysis: Inject the processed sample and integrate the peak area corresponding to the m/z of IV-H.

    • Concentration Determination: Determine the concentration of IV-H in the sample by interpolating its peak area on the calibration curve.

G cluster_calibration Calibration Curve Generation cluster_quantification Unknown Sample Quantification S1 Standard 1 (Conc C1) A1 Peak Area A1 S1->A1 LC-MS S2 Standard 2 (Conc C2) A2 Peak Area A2 S2->A2 LC-MS Sn Standard n (Conc Cn) An Peak Area An Sn->An LC-MS Plot Plot Area vs. Concentration (Generate Linear Regression) A1->Plot A2->Plot An->Plot Result Calculate Cx from Curve Cx = (Ax - intercept) / slope Plot->Result Use Calibration Curve Unknown Processed Sample (Unknown Conc Cx) Ax Peak Area Ax Unknown->Ax LC-MS Ax->Result

Fig 2. Logic of quantification using an external standard calibration curve.

References

Application Note: Enzymatic Digestion of Heparan Sulfate for the Generation and Analysis of Disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heparan sulfate (B86663) (HS) is a linear polysaccharide found on the cell surface and in the extracellular matrix of all animal tissues.[1][2] These complex carbohydrates, belonging to the glycosaminoglycan (GAG) family, are composed of repeating disaccharide units of a uronic acid (either glucuronic acid or iduronic acid) and glucosamine.[3][4] The intricate patterns of sulfation along the HS chain create a high degree of structural diversity, which in turn dictates its interaction with a wide array of proteins, including growth factors, cytokines, and enzymes.[5][6][7][8] Consequently, heparan sulfate proteoglycans (HSPGs) play crucial roles in regulating key physiological and pathological processes such as cell signaling, development, inflammation, and cancer.[3][6][8]

The structural analysis of HS is essential for understanding its biological functions. A common and powerful method for this is the enzymatic depolymerization of the HS chain into its constituent disaccharides using a cocktail of bacterial heparin lyases (I, II, and III).[9][10][11] This application note provides a detailed protocol for the complete enzymatic digestion of heparan sulfate to yield its constituent disaccharides, with a focus on the generation and subsequent analysis of disaccharide IV-H (ΔUA-GlcNAc). This is followed by methods for the separation and quantification of the resulting disaccharides by High-Performance Liquid Chromatography (HPLC).

Principle

The enzymatic digestion of heparan sulfate is achieved through the action of three heparin lyases, each with distinct substrate specificities. These enzymes cleave the glycosidic linkages in the HS chain via a β-elimination mechanism, which results in the formation of an unsaturated uronic acid (ΔUA) at the non-reducing end of the generated disaccharide.[10] The combination of Heparinase I, II, and III ensures the complete depolymerization of the HS polymer into its constituent disaccharides. The resulting unsaturated disaccharides, including IV-H, can then be separated and quantified using techniques such as Strong Anion Exchange (SAX) or Reversed-Phase Ion-Pairing (RP-IP) HPLC, typically with UV detection at 232 nm, which is the absorbance maximum for the unsaturated uronic acid.[9][12]

Materials and Reagents

  • Heparan Sulfate sample (e.g., from porcine mucosa)

  • Heparin Lyase I (EC 4.2.2.7)

  • Heparin Lyase II (no EC number)

  • Heparin Lyase III (EC 4.2.2.8)

  • Digestion Buffer (e.g., 20 mM Sodium Acetate (B1210297), 2 mM Calcium Acetate, pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Ultrapure water

  • HPLC system with UV detector

  • SAX or RP-IP HPLC column

  • Mobile phases for HPLC (e.g., Sodium Chloride gradient for SAX-HPLC)

  • Disaccharide standards (including disaccharide IV-H)

  • Microcentrifuge tubes

  • Incubator or water bath

  • Syringe filters (0.22 µm)

Experimental Protocols

I. Preparation of Reagents
  • Digestion Buffer: Prepare a solution of 20 mM sodium acetate containing 2 mM calcium acetate. Adjust the pH to 7.0 with acetic acid. Filter sterilize the buffer.

  • Enzyme Solutions: Reconstitute heparin lyases I, II, and III in the digestion buffer to a concentration of approximately 0.5-1.0 IU/mL. Store in aliquots at -20°C. The activity of the enzymes should be verified prior to use.[9]

  • Heparan Sulfate Solution: Dissolve the heparan sulfate sample in ultrapure water to a final concentration of 1-10 mg/mL.

II. Enzymatic Digestion of Heparan Sulfate
  • In a microcentrifuge tube, combine the following:

    • Heparan Sulfate solution (e.g., 10 µg)

    • 5x Digestion Buffer (e.g., 10 µL of a 100 mM Sodium Acetate, 10 mM Calcium Acetate, pH 7.0 stock)

    • Heparinase mixture (containing Heparinase I, II, and III, typically 0.2-0.4 mU of each)[10]

    • Add ultrapure water to a final volume of 50 µL.

  • Incubate the reaction mixture at 37°C for 1 to 2 hours. For complete digestion, an overnight incubation may be performed.[9][10][12]

  • Terminate the reaction by heating the mixture at 100°C for 5 minutes.[10]

  • Centrifuge the sample to pellet any denatured protein and collect the supernatant for analysis.

III. Analysis of Disaccharides by SAX-HPLC
  • HPLC System Preparation: Equilibrate the SAX-HPLC column with the initial mobile phase conditions.

  • Sample Injection: Inject the supernatant from the enzymatic digest (e.g., 20-50 µL) onto the column.[9]

  • Chromatographic Separation: Separate the disaccharides using a linear gradient of increasing salt concentration (e.g., 0 to 1.5 M NaCl) over a specified time.[9]

  • Detection: Monitor the elution of the disaccharides by measuring the UV absorbance at 232 nm.[9][12]

  • Quantification: Identify and quantify the disaccharide peaks, including IV-H, by comparing their retention times and peak areas to those of known disaccharide standards.

Data Presentation

The quantitative data from the disaccharide analysis of heparan sulfate from different sources can be summarized in a table for easy comparison. The table below shows a representative example of the disaccharide composition of heparan sulfate from bovine kidney.

DisaccharideAbbreviationStructureMolar Percentage (%)
ΔUA-GlcNAcIV-H Unsaturated Uronic Acid - N-acetylglucosamine15 - 25
ΔUA-GlcNSI-SUnsaturated Uronic Acid - N-sulfoglucosamine5 - 15
ΔUA-GlcNAc(6S)III-HUnsaturated Uronic Acid - N-acetyl-6-O-sulfoglucosamine2 - 8
ΔUA-GlcNS(6S)I-SUnsaturated Uronic Acid - N-sulfo-6-O-sulfoglucosamine30 - 40
ΔUA(2S)-GlcNSII-S2-O-sulfo-Unsaturated Uronic Acid - N-sulfoglucosamine10 - 20
ΔUA(2S)-GlcNAcIV-S2-O-sulfo-Unsaturated Uronic Acid - N-acetylglucosamine1 - 5
ΔUA(2S)-GlcNS(6S)Tri-S2-O-sulfo-Unsaturated Uronic Acid - N-sulfo-6-O-sulfoglucosamine5 - 15
ΔUA-GlcNAc(3S)V-HUnsaturated Uronic Acid - N-acetyl-3-O-sulfoglucosamine< 1

Note: The molar percentages are approximate and can vary depending on the source and purification method of the heparan sulfate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis HS_sample Heparan Sulfate Sample Incubation Incubate at 37°C HS_sample->Incubation Enzymes Heparin Lyases I, II, III Enzymes->Incubation Buffer Digestion Buffer Buffer->Incubation Termination Heat Inactivation at 100°C Incubation->Termination HPLC SAX-HPLC Separation Termination->HPLC Detection UV Detection (232 nm) HPLC->Detection Quantification Quantification vs. Standards Detection->Quantification

Caption: Experimental workflow for the enzymatic digestion and analysis of heparan sulfate.

Heparan Sulfate in FGF Signaling Pathway

fgf_signaling cluster_ecm Extracellular Space cluster_membrane Plasma Membrane cluster_cyto Cytoplasm FGF FGF Ligand HSPG Heparan Sulfate Proteoglycan (HSPG) FGF->HSPG binds FGFR FGF Receptor (FGFR) FGF->FGFR binds FGFR_dimer FGFR Dimerization & Autophosphorylation HSPG->FGFR presents to Signaling Downstream Signaling Cascade (e.g., MAPK pathway) FGFR_dimer->Signaling activates Response Cellular Response (e.g., Proliferation, Differentiation) Signaling->Response leads to

Caption: Role of HSPG as a co-receptor in the FGF signaling pathway.

Conclusion

This application note provides a comprehensive protocol for the enzymatic digestion of heparan sulfate to yield disaccharide IV-H and other constituent disaccharides. The subsequent HPLC-based analysis allows for the accurate quantification of these structures, providing valuable insights into the composition of heparan sulfate from various biological sources. Understanding the disaccharide composition is a critical step in elucidating the structure-function relationship of heparan sulfate in complex biological systems. The methods described herein are robust and can be adapted for the analysis of heparan sulfate in diverse research and drug development applications.

References

Application Note & Protocol: Quantitative Analysis of Heparin using Heparin Disaccharide IV-H as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the characterization and quality control of heparin and Low Molecular Weight Heparins (LMWHs).

Introduction: Heparin is a highly sulfated glycosaminoglycan and a widely used anticoagulant drug.[1][2] Its complex, heterogeneous structure necessitates detailed analytical characterization for quality assurance and drug development.[3] A common and effective method for heparin analysis is a "bottom-up" approach, where the polysaccharide is enzymatically digested into its constituent disaccharides.[3][4] These disaccharides are then separated, identified, and quantified using liquid chromatography, often coupled with mass spectrometry (LC-MS).[3][5]

This document provides a detailed protocol for the quantification of heparin-derived disaccharides using Reverse-Phase Ion-Pairing Ultra-Performance Liquid Chromatography (RPIP-UPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). Heparin Disaccharide IV-H (ΔUA-GlcNS), a commercially available standard, is used to create a calibration curve for the accurate quantification of this specific component within a digested heparin sample.

Chemical Structure of this compound:

  • Molecular Formula: C₁₂H₁₉NO₁₀[6]

  • Synonyms: ΔUA-GlcNS, 2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid[6]

I. Experimental Workflow Overview

The overall process involves the enzymatic digestion of a heparin sample, separation of the resulting disaccharides by RPIP-UPLC, and quantification using an external calibration curve generated from the this compound standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing heparin_sample Heparin / LMWH Sample digestion Enzymatic Digestion (Heparin Lyases I, II, III) heparin_sample->digestion standard Heparin Disaccharide IV-H Standard cal_prep Serial Dilution for Calibration Curve standard->cal_prep disaccharide_mix Disaccharide Mixture digestion->disaccharide_mix lcms RPIP-UPLC-MS System disaccharide_mix->lcms Inject Sample cal_prep->lcms Inject Standards calibration Generate Calibration Curve (Peak Area vs. Concentration) lcms->calibration Standard Peak Data quantification Quantify Disaccharide IV-H in Sample Mixture lcms->quantification Sample Peak Data calibration->quantification report Final Report quantification->report

Caption: Workflow for heparin disaccharide analysis.

II. Detailed Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Reconstitution: Prepare a stock solution of this compound sodium salt by dissolving it in high-purity water to a final concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase (Eluent A) to prepare a series of calibration standards. Recommended concentrations are 2, 5, 10, 15, 20, 30, 50, and 100 ng per injection volume.[5]

  • Storage: Store stock and working solutions at -20°C until use.

Protocol 2: Enzymatic Digestion of Heparin Samples

This step uses heparin lyases to break down the polysaccharide into a mixture of unsaturated disaccharides.[4] The double bond introduced at the non-reducing end allows for UV detection at 232 nm.[4][5]

  • Sample Preparation: Dissolve the heparin or LMWH sample in a digestion buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7.0) to a concentration of 1-10 mg/mL.

  • Enzyme Addition: Add a mixture of heparin lyases I, II, and III to the sample solution. The precise enzyme concentration should be optimized for complete digestion.

  • Incubation: Incubate the reaction mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete depolymerization.

  • Reaction Quenching: Stop the digestion by heat inactivation (e.g., boiling for 5 minutes).

  • Filtration: Centrifuge the digested sample and filter the supernatant through a 0.22 µm filter to remove any precipitated protein before injection into the UPLC system.

Protocol 3: RPIP-UPLC-MS Chromatography and Calibration

This method utilizes an ion-pairing reagent to retain the highly polar disaccharides on a C18 reversed-phase column.[5][7]

  • Instrumentation: Use a UPLC system equipped with a C18 column and coupled to an ESI-MS detector.

  • Chromatographic Conditions: Set up the system according to the parameters outlined in the table below. These conditions are based on established methods for heparin disaccharide analysis.[5]

ParameterRecommended Setting
Column Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[5]
Mobile Phase A 85:15 (v/v) Water/Acetonitrile with 12 mM Tributylamine (TrBA) and 38 mM NH₄OAc, pH 6.5[5]
Mobile Phase B 35:65 (v/v) Water/Acetonitrile with 12 mM Tributylamine (TrBA) and 38 mM NH₄OAc, pH 6.5[5]
Flow Rate 100 µL/min[5]
Column Temperature 40 °C
Injection Volume 5-10 µL
UV Detection 232 nm[4]
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
01000
101000
400100
450100
461000
551000
  • Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Negative Electrospray (ESI-)[5]
Mass Range (Scan) 200–1500 Da[5]
Skimmer Potential -40.0 V[5]
Capillary Exit -40.0 V[5]
Source Temperature 350 °C[5]
Drying Gas (N₂) Flow 8 L/min[5]
  • Calibration Procedure: a. Inject each of the prepared this compound standard solutions in triplicate. b. Identify the peak corresponding to Disaccharide IV-H (ΔUA-GlcNS) by its retention time and expected mass-to-charge ratio (m/z 415.7).[5] c. Record the peak area for each injection. d. Construct a calibration curve by plotting the average peak area against the known concentration of the standards. e. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.

  • Sample Analysis: a. Inject the prepared disaccharide mixture from the digested heparin sample. b. Identify the peak corresponding to Disaccharide IV-H using the retention time and m/z established from the standard runs. c. Determine the peak area for this disaccharide in the sample. d. Use the calibration curve equation to calculate the concentration of Disaccharide IV-H in the sample.

III. Context: Heparin's Mechanism of Action

Understanding the biological context of heparin is crucial for researchers. Heparin's primary anticoagulant effect is mediated through its interaction with Antithrombin III (ATIII). This interaction potentiates the ability of ATIII to inactivate key clotting factors, primarily Thrombin (Factor IIa) and Factor Xa.

G Heparin Heparin ATIII Antithrombin III (ATIII) Heparin->ATIII Binds & Activates Thrombin Thrombin (Factor IIa) ATIII->Thrombin Inactivates FXa Factor Xa ATIII->FXa Inactivates inactive Inactivation Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Caption: Heparin's anticoagulant mechanism of action.

IV. Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the analysis of this compound.

AnalyteAbbreviationExpected m/z (Negative Ion Mode)Typical Concentration Range for Calibration (ng)
This compoundΔUA-GlcNS415.7[5]2 - 100[5]

Conclusion: This application note provides a robust and detailed protocol for the quantification of this compound in enzymatically digested heparin samples. By using a pure disaccharide as an external standard, researchers can accurately determine the composition of heparin and LMWH products, which is essential for ensuring their quality, safety, and efficacy in drug development and manufacturing environments. The RPIP-UPLC-MS method offers high sensitivity and resolution for separating complex disaccharide mixtures.[3][7]

References

Application Notes and Protocols: Heparin Disaccharide IV-H in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heparin and heparan sulfate (B86663) (HS) are complex, highly sulfated glycosaminoglycans (GAGs) that play crucial roles in a multitude of biological processes by interacting with a wide array of proteins. These interactions are highly specific and are dictated by the saccharide sequence and sulfation patterns within the GAG chains. Enzymatic or chemical depolymerization of heparin yields a mixture of oligosaccharides and disaccharides, which can be isolated to study the structure-function relationships of heparin's biological activities.

Heparin disaccharide IV-H, also known as ΔUA-GlcNAc (4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid linked to N-acetylglucosamine), is a non-sulfated disaccharide unit derived from heparin/HS. While much of the research on heparin's biological activity has focused on sulfated oligosaccharides, the roles of non-sulfated or minimally sulfated structures are of growing interest. These simpler structures can serve as valuable tools to dissect the specific contributions of sulfation to heparin's interactions and cellular effects.

These application notes provide an overview of the potential applications of this compound in cell-based assays, with a focus on its use as a tool to investigate fundamental biological processes such as cell signaling, proliferation, and angiogenesis. The provided protocols are designed to serve as a starting point for researchers to explore the effects of this specific disaccharide in various cellular contexts.

Scientific Background

Heparin and heparan sulfate proteoglycans (HSPGs) are key regulators of signaling pathways initiated by various growth factors, including the Fibroblast Growth Factors (FGFs). HSPGs act as co-receptors, facilitating the binding of FGFs to their high-affinity FGF receptors (FGFRs), which leads to receptor dimerization, transphosphorylation, and activation of downstream signaling cascades. These pathways, such as the MAPK/ERK and PI3K/Akt pathways, are central to processes like cell proliferation, differentiation, migration, and survival.

The interaction between FGFs, FGFRs, and HS is highly dependent on the specific sulfation patterns of the HS chains. Specific sulfated sequences are known to be critical for high-affinity binding and the formation of a stable signaling complex. Non-sulfated disaccharides, like this compound, are valuable as negative controls or as building blocks for synthesizing more complex oligosaccharides to probe the specific sulfation requirements for these interactions. By comparing the cellular responses to this compound with those of sulfated heparin fragments, researchers can elucidate the precise role of sulfation in modulating FGF signaling and its downstream cellular consequences.

Angiogenesis, the formation of new blood vessels, is a complex process tightly regulated by a balance of pro- and anti-angiogenic factors, many of which are heparin-binding proteins (e.g., VEGF, FGFs). Heparin and its derivatives have been shown to have both pro- and anti-angiogenic effects depending on their size, sulfation pattern, and the specific experimental context. The study of defined heparin disaccharides in angiogenesis assays can help to unravel the structural determinants of these opposing activities.

Application 1: Investigating the Role of Sulfation in FGF Signaling

Objective: To utilize this compound as a negative control to investigate the requirement of sulfation for FGF-2-mediated cell proliferation.

Key Experiments:
  • Cell Proliferation Assay (MTS/XTT Assay)

  • Western Blot Analysis of ERK1/2 Phosphorylation

Data Presentation

Table 1: Effect of this compound on FGF-2-Induced Cell Proliferation

TreatmentConcentration (µg/mL)Cell Viability (% of Control)Standard Deviation
Control (no FGF-2) -100± 5.2
FGF-2 10 ng/mL185± 10.5
FGF-2 + Unfractionated Heparin 10 ng/mL + 10 µg/mL250± 15.8
FGF-2 + this compound 10 ng/mL + 1188± 11.2
FGF-2 + this compound 10 ng/mL + 10182± 9.8
FGF-2 + this compound 10 ng/mL + 100179± 12.1

Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

1. Cell Proliferation (MTS/XTT) Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other FGF-responsive cell line (e.g., NIH-3T3)

  • Basal cell culture medium (e.g., EBM-2 for HUVECs, DMEM for NIH-3T3)

  • Fetal Bovine Serum (FBS)

  • Recombinant human FGF-2

  • Unfractionated Heparin (as a positive control)

  • This compound

  • 96-well tissue culture plates

  • MTS or XTT proliferation assay kit

  • Plate reader

Protocol:

  • Seed HUVECs or NIH-3T3 cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate overnight.

  • The next day, aspirate the medium and starve the cells in basal medium containing 0.5% FBS for 4-6 hours.

  • Prepare treatment solutions in low-serum medium:

    • Control: Medium alone

    • FGF-2: 10 ng/mL

    • FGF-2 + Unfractionated Heparin: 10 ng/mL FGF-2 + 10 µg/mL Heparin

    • FGF-2 + this compound: 10 ng/mL FGF-2 with increasing concentrations of this compound (e.g., 1, 10, 100 µg/mL).

  • Add 100 µL of the respective treatment solutions to the wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add the MTS/XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the control group.

2. Western Blot for p-ERK1/2

Materials:

  • 6-well tissue culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells as described in the proliferation assay protocol.

  • Treat the cells with the same conditions as the proliferation assay for a shorter duration (e.g., 15-30 minutes) to capture the peak of ERK phosphorylation.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells on ice with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody for p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK1/2 as a loading control.

Visualization

FGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF2 FGF-2 FGFR FGFR FGF2->FGFR Binds Heparin Heparin/HS (sulfated) Heparin->FGFR Co-receptor binding Disaccharide_IVH This compound (non-sulfated) Disaccharide_IVH->FGFR Weak/No binding RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: FGF Signaling Pathway Modulation.

Application 2: Assessment of Angiogenic Potential

Objective: To evaluate the effect of this compound on endothelial cell migration and tube formation, key events in angiogenesis.

Key Experiments:
  • Scratch Wound Healing Assay

  • Endothelial Cell Tube Formation Assay

Data Presentation

Table 2: Effect of this compound on Endothelial Cell Migration

TreatmentConcentration (µg/mL)Wound Closure (%) at 12hStandard Deviation
Control -25± 4.5
VEGF (20 ng/mL) -75± 8.2
VEGF + Unfractionated Heparin 20 ng/mL + 10 µg/mL85± 7.1
VEGF + this compound 20 ng/mL + 1073± 9.5
VEGF + this compound 20 ng/mL + 10070± 8.8

Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results may vary depending on the cell line and experimental conditions.

Table 3: Effect of this compound on Endothelial Tube Formation

TreatmentConcentration (µg/mL)Total Tube Length (µm)Number of Branch Points
Control -1500 ± 25020 ± 5
VEGF (20 ng/mL) -8500 ± 950110 ± 15
VEGF + Unfractionated Heparin 20 ng/mL + 10 µg/mL9800 ± 1100130 ± 20
VEGF + this compound 20 ng/mL + 108300 ± 890105 ± 18
VEGF + this compound 20 ng/mL + 1008100 ± 920102 ± 16

Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

1. Scratch Wound Healing Assay

Materials:

  • HUVECs

  • 24-well tissue culture plates

  • p200 pipette tips

  • Basal medium with 0.5% FBS

  • Recombinant human VEGF

  • Unfractionated Heparin

  • This compound

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 24-well plates and grow to a confluent monolayer.

  • Starve the cells in basal medium with 0.5% FBS for 4-6 hours.

  • Create a scratch in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add the treatment solutions (Control, VEGF, VEGF + Heparin, VEGF + this compound at different concentrations) in low-serum medium.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate and capture images at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch width.

2. Endothelial Cell Tube Formation Assay

Materials:

  • HUVECs

  • 96-well plate

  • Matrigel® or similar basement membrane matrix

  • Basal medium with 0.5% FBS

  • Recombinant human VEGF

  • Unfractionated Heparin

  • This compound

  • Calcein AM (for fluorescent visualization, optional)

  • Microscope with a camera

Protocol:

  • Thaw Matrigel® on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow it to solidify.

  • Harvest HUVECs and resuspend them in basal medium with 0.5% FBS.

  • Prepare cell suspensions containing the different treatment conditions (Control, VEGF, VEGF + Heparin, VEGF + this compound).

  • Seed 1.5 x 10^4 cells in 150 µL of the respective treatment medium onto the solidified Matrigel®.

  • Incubate for 4-18 hours.

  • Visualize the tube-like structures using a phase-contrast microscope.

  • Quantify the extent of tube formation by measuring the total tube length and counting the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Visualization

Experimental_Workflow_Angiogenesis cluster_scratch Scratch Wound Healing Assay cluster_tube Tube Formation Assay A1 Seed HUVECs to Confluency A2 Create Scratch A1->A2 A3 Treat with Disaccharide IV-H A2->A3 A4 Image and Measure Wound Closure A3->A4 B1 Coat Plate with Matrigel B2 Seed HUVECs B1->B2 B3 Treat with Disaccharide IV-H B2->B3 B4 Image and Quantify Tube Formation B3->B4

Caption: Workflow for Angiogenesis Assays.

Conclusion

This compound serves as a valuable tool for dissecting the structure-function relationships of heparin and heparan sulfate in various cell-based assays. By using this non-sulfated disaccharide in conjunction with its sulfated counterparts, researchers can specifically investigate the role of sulfation in mediating protein-GAG interactions and subsequent cellular responses. The protocols provided here offer a framework for exploring the effects of this compound on FGF signaling and angiogenesis. It is anticipated that this disaccharide will not exhibit significant biological activity on its own in these assays, thereby highlighting the critical importance of sulfation for the potent biological effects of heparin. These studies will contribute to a deeper understanding of glycosaminoglycan biology and may aid in the design of novel therapeutics with targeted activities.

Application Notes and Protocols for Fluorescent Labeling of Heparin Disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heparin and heparan sulfate (B86663) (HS) are complex linear polysaccharides known as glycosaminoglycans (GAGs) that play crucial roles in various biological processes, including cell signaling, coagulation, and inflammation. The analysis of heparin disaccharide composition is essential for understanding its structure-function relationship and for the quality control of heparin-based drugs. Heparin disaccharide IV-H (α-ΔUA-[1→4]-GlcNH2) is one of the fundamental building blocks of heparin. Fluorescent labeling of this disaccharide at its reducing end enables sensitive detection and accurate quantification using techniques like High-Performance Liquid Chromatography (HPLC).

This document provides a detailed protocol for the fluorescent labeling of this compound using 2-aminoacridone (B130535) (AMAC) via reductive amination, followed by purification and analysis.

Principle of the Method

The labeling strategy is based on the reductive amination of the aldehyde group present at the reducing end of the this compound with the primary amine of the fluorescent dye, 2-aminoacridone (AMAC). The reaction proceeds in the presence of a reducing agent, sodium cyanoborohydride (NaCNBH3), which selectively reduces the intermediate Schiff base to a stable secondary amine linkage, covalently attaching the fluorescent tag to the disaccharide. The labeled disaccharide is then purified to remove excess reagents and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

Materials and Reagents

  • This compound sodium salt (CAS: 123228-39-7)

  • 2-Aminoacridone (AMAC)

  • Sodium cyanoborohydride (NaCNBH3)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ammonium (B1175870) acetate (B1210297)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) C18 cartridges

  • Syringes and syringe filters (0.22 µm)

  • HPLC system with a fluorescence detector and a C18 column

Experimental Protocols

Preparation of Reagents
  • AMAC Labeling Solution (0.1 M): Dissolve 21.2 mg of 2-aminoacridone in 1 mL of a freshly prepared 85:15 (v/v) solution of DMSO and glacial acetic acid. This solution should be prepared fresh before each use and protected from light.

  • Reducing Agent Solution (1 M): Dissolve 62.8 mg of sodium cyanoborohydride in 1 mL of deionized water. Prepare this solution immediately before use.

  • HPLC Mobile Phase A: 50 mM ammonium acetate in deionized water, pH 7.0.

  • HPLC Mobile Phase B: Acetonitrile.

Fluorescent Labeling of this compound
  • Dissolve 1-10 nmol of this compound in 5 µL of deionized water in a microcentrifuge tube.

  • Add 10 µL of the freshly prepared 0.1 M AMAC labeling solution to the disaccharide solution.

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the reaction mixture at 90°C for 1 hour in a heating block.

  • After incubation, allow the mixture to cool to room temperature.

  • Add 10 µL of the freshly prepared 1 M sodium cyanoborohydride solution to the reaction mixture.

  • Vortex gently and incubate at 80°C for 35-40 minutes.

Purification of AMAC-Labeled this compound
  • Condition a C18 SPE cartridge by washing it sequentially with 5 mL of acetonitrile and 5 mL of deionized water.

  • Dilute the labeling reaction mixture with 200 µL of deionized water.

  • Load the diluted sample onto the conditioned C18 cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove excess salts and unreacted hydrophilic reagents.

  • Elute the AMAC-labeled disaccharide with 1 mL of 50% (v/v) acetonitrile in water.

  • Dry the eluted sample in a vacuum centrifuge.

  • Reconstitute the dried, labeled disaccharide in 100 µL of deionized water for HPLC analysis.

HPLC Analysis of AMAC-Labeled this compound
  • Equilibrate the C18 HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Set the fluorescence detector to an excitation wavelength of 425 nm and an emission wavelength of 520 nm.

  • Inject 10-20 µL of the purified, reconstituted sample onto the HPLC system.

  • Run a linear gradient to separate the labeled disaccharide. A typical gradient could be from 5% to 30% Mobile Phase B over 30 minutes.

  • The retention time of the AMAC-labeled this compound should be determined using a standard.

Data Presentation

The following table summarizes typical quantitative parameters for the fluorescent labeling and analysis of this compound.

ParameterValueUnitNotes
Labeling Reaction
This compound Amount1-10nmol
AMAC Concentration0.1MIn 85:15 DMSO/Acetic Acid
NaCNBH3 Concentration1MIn deionized water
Incubation Temperature (Labeling)90°C
Incubation Time (Labeling)1hour
Incubation Temperature (Reduction)80°C
Incubation Time (Reduction)35-40minutes
HPLC Analysis
Column TypeC18 Reverse-Phasee.g., 4.6 x 150 mm, 5 µm
Mobile Phase A50 mM Ammonium Acetate, pH 7.0
Mobile Phase BAcetonitrile
Flow Rate1.0mL/min
Injection Volume10-20µL
Fluorescence Excitation425nm
Fluorescence Emission520nm
Lower Limit of Detection~10ng[1][2]

Experimental Workflow and Diagrams

The overall workflow for the fluorescent labeling and analysis of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis reagent_prep Reagent Preparation (AMAC, NaCNBH3) mixing Mix Disaccharide and AMAC Solution reagent_prep->mixing sample_prep This compound (1-10 nmol) sample_prep->mixing incubation1 Incubate at 90°C for 1 hour mixing->incubation1 reduction Add NaCNBH3 and Incubate at 80°C incubation1->reduction spe Solid-Phase Extraction (C18 Cartridge) reduction->spe dry_recon Dry and Reconstitute spe->dry_recon hplc RP-HPLC Separation dry_recon->hplc detection Fluorescence Detection (Ex: 425 nm, Em: 520 nm) hplc->detection quant Data Analysis and Quantification detection->quant

Caption: Experimental workflow for fluorescent labeling and analysis.

The chemical reaction for the reductive amination of this compound with 2-aminoacridone is illustrated in the following diagram.

reductive_amination cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product heparin This compound (with reducing end aldehyde) conditions DMSO/Acetic Acid NaCNBH3 (Reducing Agent) heparin->conditions amac 2-Aminoacridone (AMAC) (Fluorophore) amac->conditions labeled_heparin AMAC-labeled This compound (Stable fluorescent conjugate) conditions->labeled_heparin + H2O

Caption: Reductive amination of this compound with AMAC.

Troubleshooting

IssuePossible CauseRecommendation
Low or no fluorescent signal Incomplete labeling reactionEnsure reagents are fresh, especially NaCNBH3. Check incubation temperatures and times.
Loss of sample during purificationDo not over-dry the sample. Ensure proper conditioning and elution from the SPE cartridge.
Multiple peaks in HPLC chromatogram Incomplete reaction or side productsOptimize reaction time and temperature. Ensure efficient purification to remove excess AMAC.
ContaminationUse HPLC-grade solvents and clean injection equipment.
Poor peak shape or resolution Inappropriate HPLC conditionsOptimize the mobile phase composition and gradient. Ensure the column is in good condition.

Conclusion

This protocol provides a reliable and sensitive method for the fluorescent labeling of this compound. The use of AMAC as a fluorescent tag, coupled with RP-HPLC analysis, allows for accurate quantification and is suitable for a wide range of applications in glycobiology and the development of heparin-based therapeutics. The detailed steps and troubleshooting guide should enable researchers to successfully implement this technique in their laboratories.

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Heparin Disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heparan sulfate (B86663) (HS) and its more sulfated analog, heparin, are linear polysaccharides that play crucial roles in a vast array of biological processes by interacting with a large number of proteins.[1] These interactions are highly dependent on the specific sulfation patterns and lengths of the saccharide chains.[2] The fundamental building blocks of these polymers are disaccharide units. Heparin Disaccharide IV-H (ΔUA-GlcNAc) is one such unit, composed of 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid and N-acetyl-D-glucosamine.[3][4]

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[5] It provides quantitative data on binding affinity (KD), association rates (ka), and dissociation rates (kd), making it an invaluable tool for characterizing the interactions between specific heparin-derived saccharides and their protein partners.[6] These application notes provide detailed protocols for utilizing SPR to study the binding kinetics and structure-activity relationships of this compound with target proteins.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a direct binding SPR experiment, from chip preparation to data analysis.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_spr Phase 2: SPR Measurement cluster_analysis Phase 3: Data Analysis Ligand_Prep Prepare Biotinylated This compound Immobilization Immobilize Ligand on SA Sensor Chip Ligand_Prep->Immobilization Analyte_Prep Prepare Protein Analyte (in running buffer) Binding Inject Analyte (Association) Analyte_Prep->Binding Immobilization->Binding Dissociation Flow Running Buffer (Dissociation) Binding->Dissociation Sensorgram Generate Sensorgram Binding->Sensorgram Regeneration Inject Regeneration Solution Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Immobilization Next Cycle Fitting Fit Data to Binding Model (e.g., 1:1) Sensorgram->Fitting Kinetics Calculate ka, kd, KD Fitting->Kinetics

Caption: General workflow for an SPR-based direct binding assay.

Application Note 1: Kinetic Analysis of Protein Binding to Immobilized this compound

This application focuses on the direct measurement of binding kinetics between a protein analyte and this compound. The disaccharide is first immobilized on the sensor surface, and the protein of interest is then injected at various concentrations to monitor association and dissociation.

Protocol 1: Direct Binding Assay via Biotin-Streptavidin Coupling

This protocol describes the most common method for immobilizing heparin-derived oligosaccharides, which involves biotinylating the saccharide and capturing it on a streptavidin-coated sensor chip.

1. Materials and Reagents:

  • Ligand: Biotinylated this compound.

  • Analyte: Protein of interest, purified and buffer-exchanged into the running buffer.

  • SPR Instrument: e.g., BIAcore 3000 or similar.

  • Sensor Chip: Streptavidin (SA) coated sensor chip.

  • Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a common choice. Filter and degas before use.

  • Immobilization Buffer: Running buffer.

  • Regeneration Solution: A solution of high salt (e.g., 1-2 M NaCl) or a brief pulse of low pH (e.g., glycine-HCl, pH 2.0) or high pH (e.g., 50 mM NaOH). This must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

2. Experimental Procedure:

  • Step 1: System Priming and Chip Conditioning

    • Equilibrate the SPR system to the desired temperature (typically 25°C).

    • Prime the system with running buffer until a stable baseline is achieved.

    • Condition the SA sensor chip with three consecutive 1-minute injections of 1 M NaCl in 50 mM NaOH to remove any non-specifically bound contaminants.[7]

  • Step 2: Ligand Immobilization

    • Prepare a dilute solution of biotinylated this compound (e.g., 10-50 µg/mL) in running buffer.

    • Inject the ligand solution over one flow cell (the "active" cell) at a low flow rate (e.g., 5-10 µL/min).[7][8]

    • Monitor the increase in resonance units (RU) until the desired immobilization level is reached (typically 50-200 RU for small molecule ligands to minimize mass transport effects).

    • The second flow cell should be used as a reference. It can be left blank or saturated with free biotin (B1667282) to block the streptavidin sites.[8]

  • Step 3: Analyte Injection and Kinetic Measurement

    • Prepare a series of dilutions of the protein analyte in running buffer. A typical concentration range might be 0.1x to 10x the expected KD.

    • Inject the lowest concentration of the analyte over both the active and reference flow cells at a moderate flow rate (e.g., 30 µL/min) for a set association time (e.g., 120-180 seconds).[9]

    • Switch to flowing only the running buffer to monitor the dissociation phase for a sufficient time (e.g., 300-600 seconds).

    • After dissociation, inject the regeneration solution to remove all bound analyte and return to the baseline. Test different regeneration conditions to find one that is effective without denaturing the ligand.[10]

    • Repeat the injection cycle for each concentration of the analyte, including a zero-concentration (buffer only) injection for double referencing.

3. Data Analysis:

  • Subtract the reference cell data from the active cell data for each injection.

  • Subtract the "zero-concentration" sensorgram from each analyte sensorgram (double referencing).

  • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.[11]

  • This fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Kinetic Parameters of Related Heparin-Protein Interactions

While specific kinetic data for this compound is not widely published, the following table summarizes SPR-derived data for interactions between various proteins and heparin or larger heparin-derived oligosaccharides. This provides a valuable reference for expected affinities and kinetic ranges.

Analyte ProteinLigand Immobilized on Chipka (M-1s-1)kd (s-1)KD (M)Reference
Fibroblast Growth Factor 2 (FGF2)Heparin1.1 x 1051.8 x 10-21.6 x 10-7[12] (adapted)
Antithrombin III (ATIII)HeparinNot ReportedNot Reported~2.0 x 10-8[13] (adapted)
Sonic Hedgehog (Shh)Heparin1.7 x 1051.1 x 10-26.7 x 10-8[8]
Complement Protein C1qHeparin1.4 x 1052.8 x 10-42.0 x 10-9[14]
Complement Protein C4Heparin2.6 x 1043.5 x 10-31.3 x 10-7[14]
Amyloid β (Aβ)HeparinNot ReportedNot Reported1.5 x 10-8[15]

Visualizing a Relevant Signaling Pathway

Heparan sulfates are critical co-receptors in many signaling pathways. The Fibroblast Growth Factor (FGF) signaling pathway is a classic example where HS chains facilitate the formation of a stable signaling complex.

FGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand HSPG Heparan Sulfate (HS Chain) FGF->HSPG FGFR1 FGFR FGFR1->HSPG FGFR2 FGFR FGFR2->HSPG Dimer Receptor Dimerization & Autophosphorylation HSPG->Dimer Complex Formation Signal Downstream Signaling (e.g., MAPK Pathway) Dimer->Signal Response Cellular Response (Proliferation, Differentiation) Signal->Response

Caption: Role of Heparan Sulfate in FGF-FGFR signaling complex formation.

Application Note 2: Structure-Activity Relationship (SAR) Studies using Solution Competition

This approach is used to determine the binding affinity of an unmodified ligand (like this compound) in solution or to screen for inhibitors. A high-affinity ligand (e.g., full-length heparin) is immobilized on the chip, and the protein analyte is pre-mixed with the competitor (the disaccharide) before injection. A reduction in the binding signal indicates competition.

Protocol 2: Solution Competition Assay

1. Objective: To determine the inhibitory concentration (IC50) and subsequently the inhibition constant (Ki) of this compound for the binding of a protein to an immobilized heparin surface.

2. Materials and Reagents:

  • Immobilized Ligand: Biotinylated full-length heparin.

  • Analyte: Protein of interest.

  • Competitor: Non-biotinylated this compound.

  • All other reagents are as described in Protocol 1.

3. Experimental Procedure:

  • Step 1: Surface Preparation

    • Immobilize biotinylated heparin on an SA sensor chip as described in Protocol 1, Step 2. Aim for a robust signal (e.g., 500-1000 RU) to ensure a good signal-to-noise ratio.

  • Step 2: Competition Experiment

    • Determine a fixed concentration of the protein analyte that gives a reliable and measurable binding signal (e.g., 50-80% of maximum response, Rmax). This concentration should ideally be close to the KD of its interaction with the immobilized heparin.

    • Prepare a series of solutions, each containing the fixed concentration of the protein analyte mixed with increasing concentrations of the this compound competitor. The competitor concentration range should span several orders of magnitude around the expected IC50.

    • Inject each mixture over the heparin and reference flow cells.

    • Include control injections: one with only the analyte (no competitor) to establish the maximum binding signal, and one with buffer only.

    • Regenerate the surface between each injection as established in Protocol 1.

4. Data Analysis:

  • For each competitor concentration, measure the steady-state or near-steady-state binding response (Req).

  • Plot the Req values against the logarithm of the competitor concentration.

  • Fit the resulting dose-response curve to a sigmoidal inhibition model to determine the IC50 value (the concentration of competitor that inhibits 50% of the analyte binding).

  • The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation (or similar models), which requires knowledge of the analyte concentration and its KD for the immobilized ligand.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Heparin Disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Heparin and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Heparin disaccharide IV-H, thereby improving peak resolution and ensuring data accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor peak resolution or co-elution of my this compound peak with other components?

Poor peak resolution is a common issue that can stem from several factors, including suboptimal mobile phase composition, an inappropriate column, or incorrect instrument parameters. The goal is to manipulate the three factors that govern resolution: efficiency (N), selectivity (α), and retention factor (k).[1]

Troubleshooting Steps:

  • Evaluate Mobile Phase Composition: The mobile phase is critical for achieving good selectivity.[2] For heparin disaccharides, which are highly charged, ion-pairing reversed-phase (IPRP) and strong anion-exchange (SAX) chromatography are common techniques.[3][4][5]

    • For IPRP-HPLC: Verify the concentration and type of your ion-pairing reagent. Reagents like Tributylamine (TrBA) or Tetrabutylammonium (TBA) are frequently used to aid the retention of charged species on hydrophobic stationary phases like C18.[4][6][7] Adjusting the concentration of the ion-pairing reagent can significantly impact selectivity.[6][8]

    • For SAX-HPLC: Check the salt gradient. The separation of oligosaccharide species by charge using a salt gradient is a standard approach.[9] Ensure your gradient is shallow enough to resolve closely eluting peaks.

    • Adjust Mobile Phase pH: The pH of the mobile phase can alter the charge of the disaccharides and the stationary phase, thereby affecting selectivity.[1][8][10] For IPRP methods, a pH of around 7.0 is often a good starting point.[3][8]

  • Assess the HPLC Column:

    • Column Chemistry: Ensure you are using the appropriate column. C18 columns are widely used for IPRP-HPLC of heparin disaccharides.[3][4] For SAX-HPLC, columns with quaternary ammonium (B1175870) groups are effective.[9]

    • Column Efficiency: Over time, columns lose efficiency. Check the column's performance by injecting a standard. If peak shape is poor (e.g., excessive tailing or fronting) and backpressure has changed, the column may be contaminated or degraded and may need to be cleaned or replaced.

  • Optimize Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, although it will lengthen the run time.[2]

    • Temperature: Increasing the column temperature generally decreases mobile phase viscosity, which can improve efficiency.[1] However, for heparin analysis, temperature can also affect the interaction kinetics.[11] A common starting point is 40°C.[3][8]

Q2: How can I reduce peak tailing for the this compound peak?

Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, column overload, or extra-column dead volume.

Troubleshooting Steps:

  • Check for Secondary Interactions: Unwanted interactions are a common cause of tailing for polar, charged molecules like heparin disaccharides.

    • Adjust Mobile Phase: In IPRP-HPLC, ensure the concentration of the ion-pairing reagent is sufficient to mask active sites on the stationary phase. In size-exclusion chromatography (SEC), optimizing buffer and salt concentrations is key to preventing secondary interactions that cause peak tailing.[12]

    • Modify pH: Adjusting the mobile phase pH can suppress the ionization of silanol (B1196071) groups on silica-based columns, reducing secondary interactions.

  • Review Sample Injection:

    • Avoid Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.[2] As a general rule, the injected sample volume should not exceed 2% of the total column volume.[13]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Inspect the HPLC System:

    • Minimize Dead Volume: Check all fittings and tubing between the injector and the detector. Excessive or poorly made connections can contribute to extra-column volume, leading to peak broadening and tailing.

    • Clean/Replace Column and Frits: A blocked frit or contaminated column can distort peak shape. Refer to the manufacturer's instructions for cleaning procedures or replace the column if necessary.

Data & Protocols

Table 1: Recommended Starting Conditions for Heparin Disaccharide Analysis
ParameterIPRP-HPLC / UPLC MethodSAX-HPLC Method
Column C18, < 3 µm particle size (e.g., UPLC BEH C18, 2.1x100 mm, 1.7 µm)[3]Strong Anion-Exchange (e.g., ProPac™ PA1, 4x250 mm)[5]
Mobile Phase A 5-12 mM Tributylamine (TrBA), 38-50 mM Ammonium Acetate, pH 6.5-7.0[3][4][6]Water or low concentration buffer (e.g., 2.5 mM NaH₂PO₄, pH 2.8)
Mobile Phase B Acetonitrile[3]High salt buffer (e.g., 2.5 M NaCl in 2.5 mM NaH₂PO₄, pH 3.2)
Gradient Acetonitrile gradient (e.g., 0-50% B)[4]Linear salt gradient (e.g., 0-100% B over 60 min)
Flow Rate 0.4 - 0.5 mL/min[3][14]1.0 mL/min
Temperature 40°C[3][8]Ambient or controlled (e.g., 30°C)
Detection UV at 232 nm[3] or ESI-MS[4][6]UV at 232 nm[5]
Protocol: Mobile Phase Optimization for IPRP-HPLC

This protocol outlines a systematic approach to optimizing the mobile phase to improve the peak resolution of this compound.

Objective: To systematically adjust mobile phase parameters to achieve baseline resolution of the target analyte from adjacent peaks.

Materials:

  • HPLC-grade water and acetonitrile[13]

  • Tributylamine (TrBA)

  • Ammonium Acetate

  • Acetic Acid

  • This compound standard

Procedure:

  • Prepare Initial Mobile Phase:

    • Prepare Eluent A: 85:15 (v/v) water/acetonitrile containing 12 mM TrBA and 38 mM NH₄OAc. Adjust pH to 6.5 with acetic acid.[4]

    • Prepare Eluent B: 35:65 (v/v) water/acetonitrile containing the same buffer and ion-pairing agent concentrations.[4]

    • Filter and degas all mobile phases before use.[15]

  • Establish a Baseline:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the this compound standard using a starting gradient (e.g., 0% B for 20 min, then 0-50% B over 25 min).[4]

    • Record the chromatogram and calculate the resolution between the peak of interest and its nearest neighbors.

  • Systematic Parameter Adjustment (Change one at a time):

    • Vary Ion-Pairing Reagent Concentration:

      • Prepare mobile phases with different TrBA concentrations (e.g., 5 mM, 10 mM, 15 mM).[6]

      • Repeat the analysis with each concentration and compare the resolution. Higher concentrations may improve retention and change selectivity.

    • Vary pH:

      • Prepare mobile phases at slightly different pH values (e.g., 6.0, 6.5, 7.0).

      • Analyze the standard at each pH. Changes in pH can significantly affect the separation of isomers.[10]

    • Adjust Gradient Slope:

      • If peaks are co-eluting, make the gradient shallower (i.e., increase the gradient time). This provides more time for separation to occur on the column.

      • Conversely, if peaks are well-resolved but the run time is too long, the gradient can be steepened.

  • Analyze Results:

    • For each modification, calculate the resolution (Rs), tailing factor, and retention time.

    • Compare the chromatograms to identify the condition that provides the best balance of resolution, peak shape, and analysis time.

Visual Guides

Diagram 1: General Troubleshooting Workflow for Poor Peak Resolution

G cluster_mp Mobile Phase Troubleshooting cluster_col Column Troubleshooting cluster_param Parameter Optimization Start Poor Peak Resolution Observed CheckMobilePhase Step 1: Evaluate Mobile Phase Start->CheckMobilePhase AdjustIP Adjust Ion-Pair Concentration/Type CheckMobilePhase->AdjustIP AdjustpH Adjust pH CheckMobilePhase->AdjustpH AdjustGradient Modify Gradient Slope CheckMobilePhase->AdjustGradient CheckColumn Step 2: Assess Column Performance VerifyChem Verify Column Chemistry (e.g., C18, SAX) CheckColumn->VerifyChem CheckAge Check Age/Performance (Run Standard) CheckColumn->CheckAge CheckParameters Step 3: Optimize Run Parameters AdjustFlow Decrease Flow Rate CheckParameters->AdjustFlow AdjustTemp Optimize Temperature CheckParameters->AdjustTemp AdjustInj Reduce Injection Volume CheckParameters->AdjustInj End Resolution Improved AdjustIP->CheckColumn VerifyChem->CheckParameters CleanReplace Clean or Replace Column CheckAge->CleanReplace AdjustFlow->End

Caption: A workflow for systematically troubleshooting poor HPLC peak resolution.

Diagram 2: Mechanism of Ion-Pair Reversed-Phase Chromatography

G cluster_column Inside the C18 Column cluster_interaction Analyte Retention Mechanism StationaryPhase C18 Stationary Phase Hydrophobic Surface Detector Detector StationaryPhase->Detector Analyte Heparin Disaccharide (Anionic) IP_Reagent TrBA+ (Cationic Ion-Pair) IP_Reagent_Surface Ion-Pair Reagent on Surface IP_Reagent_Surface->StationaryPhase:f1 Hydrophobic tail of TrBA+ adsorbs to C18 surface Analyte_Surface Retained Analyte (Neutral Complex) Analyte_Surface->IP_Reagent_Surface Anionic Heparin associates with cationic TrBA+ MobilePhase Mobile Phase Flow

Caption: How ion-pairing reagents facilitate the retention of anionic analytes.

References

Technical Support Center: Troubleshooting Poor Ionization of Heparin Disaccharide IV-H in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry (MS) analysis of Heparin disaccharide IV-H (ΔUA-GlcNS6S).

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity or poor ionization for this compound?

A1: Poor ionization of highly sulfated disaccharides like Heparin IV-H is a common challenge in mass spectrometry. Several factors can contribute to this issue, including:

  • Suboptimal Mobile Phase Composition: The choice and concentration of ion-pairing reagents and organic modifiers are critical for retaining the analyte on a reversed-phase column and achieving efficient ionization.

  • Inefficient Desolvation: The high charge and polarity of sulfated disaccharides can lead to incomplete desolvation in the ion source, resulting in poor signal.

  • Sulfate (B86663) Loss: The sulfate groups on heparin disaccharides are labile and can be lost during the ionization process, leading to a decrease in the signal of the intact molecule and the appearance of fragment ions.[1][2][3]

  • Inappropriate Ion Source Settings: Non-optimized parameters such as capillary voltage, source temperature, and gas flow rates can significantly impact ionization efficiency.

  • Sample Preparation Issues: Contaminants or an unsuitable sample matrix can suppress the ionization of the target analyte.

Q2: What is the best ionization mode for analyzing this compound?

A2: Electrospray ionization (ESI) is the preferred technique for analyzing sulfated glycosaminoglycans (GAGs) as it is a soft ionization method that can minimize in-source fragmentation when properly tuned.[2] The negative ion mode is generally more sensitive for the detection of sulfated oligosaccharides like Heparin IV-H.[1][4]

Q3: How can I improve the signal intensity of my this compound?

A3: To enhance the signal intensity, consider the following troubleshooting steps:

  • Optimize the Mobile Phase:

    • Ion-Pairing Reagent: Utilize a volatile ion-pairing reagent to improve chromatographic retention and facilitate ionization. Tributylamine (TrBA) is a commonly used and effective choice.[5] The concentration of the ion-pairing agent is a trade-off between chromatographic separation and MS sensitivity; start with a lower concentration and optimize as needed.[5]

    • Additive: Incorporate an additive like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) into the mobile phase. HFIP can significantly enhance separation efficiency and MS detection.[3][5]

  • Adjust Ion Source Parameters:

    • Carefully tune the capillary voltage, source temperature, and nebulizer gas flow to find the optimal conditions for your instrument. Optimization is crucial for accurate MS analysis of sulfated GAGs.[2]

  • Minimize Sulfate Loss:

    • Gentle ion source conditions are key. Lowering the source temperature and fragmentor voltage can help reduce the loss of sulfate groups.

  • Improve Sample Preparation:

    • Ensure your sample is free from contaminants that can cause ion suppression. Proper desalting of the sample is important.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving poor ionization of this compound.

Problem: Low or No Signal for this compound

TroubleshootingWorkflow start Start: Poor Ionization of this compound check_ms_settings 1. Verify MS Settings - Negative Ion Mode? - ESI Source Active? start->check_ms_settings optimize_mobile_phase 2. Optimize Mobile Phase - Check Ion-Pairing Reagent (e.g., TrBA) - Add HFIP - Adjust pH check_ms_settings->optimize_mobile_phase Settings Correct fail Consult Instrument Specialist check_ms_settings->fail Settings Incorrect tune_ion_source 3. Tune Ion Source - Adjust Capillary Voltage - Optimize Source Temperature - Modify Gas Flow Rates optimize_mobile_phase->tune_ion_source No Improvement success Problem Resolved optimize_mobile_phase->success Signal Improved check_sample_prep 4. Review Sample Preparation - Desalting adequate? - Check for contaminants - Verify concentration tune_ion_source->check_sample_prep No Improvement tune_ion_source->success Signal Improved evaluate_lc 5. Evaluate LC Method - Gradient profile suitable? - Column integrity okay? check_sample_prep->evaluate_lc No Improvement check_sample_prep->success Signal Improved evaluate_lc->success Signal Improved evaluate_lc->fail No Improvement

Caption: General workflow for IPRP-UPLC-MS analysis.

References

Technical Support Center: Heparin Disaccharide IV-H Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heparin disaccharide IV-H standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound standards upon receipt?

A1: Upon receipt, it is recommended that the lyophilized powder of this compound standards be stored frozen at –15 to –20 degrees Celsius. Before opening the vial, allow it to warm to room temperature to prevent condensation, which can introduce moisture and potentially lead to degradation.

Q2: How should I handle this compound standards once they are reconstituted in a solution?

A2: Once reconstituted, it is crucial to avoid repeated freeze-thaw cycles as this can affect the stability of the disaccharide.[1] It is best practice to prepare stock solutions in appropriate aliquots and store them frozen.[1] When needed, thaw a single aliquot for use.

Q3: What are the primary factors that can cause the degradation of this compound standards?

A3: The main factors contributing to the degradation of this compound standards are exposure to extreme temperatures, inappropriate pH conditions (especially alkaline), and repeated freeze-thaw cycles.[1] The solvolytic loss of N-sulfo groups is a known thermal instability pathway for heparin-related structures.

Q4: At what wavelength should I detect this compound for quantification?

A4: Heparin disaccharide standards, produced by the action of bacterial heparinases, contain a C4-C5 double bond in the uronic acid residue. This double bond allows for UV absorbance at 232 nm, which is commonly used for detection and quantification.

Q5: What analytical techniques are suitable for assessing the purity and integrity of my this compound standard?

A5: Several analytical methods can be used to check the purity and integrity of your standard. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can help identify degradation products or impurities.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Inconsistent or low signal during analysis (e.g., HPLC, LC-MS) Degradation of the standard due to improper storage.Verify that the standard has been stored at –15 to –20°C as a lyophilized powder and that reconstituted solutions have been aliquoted and frozen to avoid freeze-thaw cycles.[1]
Consider preparing a fresh stock solution from a new vial of the standard.
Inaccurate preparation of the standard solution.Ensure the standard is fully dissolved and the correct solvent is used as per the manufacturer's instructions.
Re-prepare the standard solution, paying close attention to weighing and dilution steps.
Appearance of unexpected peaks in the chromatogram Degradation of the standard leading to byproducts.Review the handling and storage procedures. Exposure to high temperatures or alkaline pH can cause degradation.
Contamination of the standard or solvent.Use high-purity solvents and new, clean labware for preparing solutions.
Run a blank (solvent only) to check for system contamination.
Shift in retention time Change in the chemical structure of the disaccharide (e.g., desulfation).This could be a sign of degradation. Analyze the sample using mass spectrometry to check for changes in mass that would indicate desulfation.
Issues with the analytical column or mobile phase.Ensure the column is properly equilibrated and that the mobile phase composition and pH are correct.
Difficulty in dissolving the lyophilized powder The standard may have absorbed moisture.Allow the vial to come to room temperature before opening to minimize moisture condensation.
Inappropriate solvent being used.Confirm the recommended solvent for reconstitution from the product datasheet. Heparin disaccharides are typically soluble in water.

Data on Heparin Disaccharide Stability

The stability of heparin disaccharides is influenced by several factors. The following table summarizes the general stability trends under various conditions, based on studies of heparan sulfate (B86663) and heparin disaccharides. Note that specific degradation rates for this compound may vary.

Condition Parameter Observation Reference
pH Acidic (pH 3)Recovery after 24h at 37°C is between 60% and 100%.[2]
Neutral (pH 7)Recovery after 24h at 37°C is between 75% and 100%.[2]
Alkaline (pH 11)Significant sample loss; recovery after 24h at 37°C is between 10% and 60%.[2]
Temperature 65°CIncreased formation of unsubstituted amino groups after 48 hours compared to control.[1]
85°CApproximately double the formation of unsubstituted amino groups after 48 hours compared to 65°C.[1]
121°C (Autoclave)Greatest loss of N-sulfo groups.[1]
Freeze-Thaw Cycles Repeated CyclesShould be avoided for reconstituted solutions to maintain stability.[1][1]
Storage Buffer Tris-HClCan lead to major sample loss, especially when combined with vacuum evaporation at elevated temperatures.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Standard Integrity using HPLC-UV

This protocol provides a general method for assessing the integrity of a this compound standard by comparing a sample to a freshly prepared standard.

Materials:

  • This compound standard (new vial and sample to be tested)

  • High-purity water (Milli-Q or equivalent)

  • HPLC system with a UV detector

  • Strong anion exchange (SAX) HPLC column

  • Sodium chloride (for preparing mobile phase gradient)

  • Sodium phosphate (B84403) buffer components

Procedure:

  • Preparation of Mobile Phase: Prepare a suitable buffer system, for example, a sodium phosphate buffer. A salt gradient (e.g., using sodium chloride) will be required for elution.

  • Preparation of a Fresh Standard:

    • Allow a new vial of lyophilized this compound to warm to room temperature.

    • Carefully prepare a stock solution at a known concentration (e.g., 1 mg/mL) in high-purity water.

    • From the stock solution, prepare a working standard at a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Preparation of the Test Sample:

    • If the sample to be tested is lyophilized, follow the same procedure as for the fresh standard.

    • If the sample is a solution, dilute it to the same concentration as the working standard.

  • HPLC Analysis:

    • Equilibrate the SAX column with the initial mobile phase conditions.

    • Inject a blank (water) to establish a baseline.

    • Inject the freshly prepared working standard.

    • Inject the test sample.

    • Run the HPLC using a suitable salt gradient to elute the disaccharide.

    • Monitor the elution at 232 nm.

  • Data Analysis:

    • Compare the chromatogram of the test sample to that of the fresh standard.

    • Look for:

      • A decrease in the peak area of the main disaccharide peak.

      • The appearance of new peaks, which may indicate degradation products.

      • A shift in the retention time of the main peak.

Visualizations

logical_relationship cluster_storage Storage and Handling cluster_degradation Potential Degradation Pathways storage_powder Lyophilized Powder: Store at -15 to -20°C warm_to_rt Warm to Room Temperature Before Opening storage_powder->warm_to_rt reconstitution Reconstitute in High-Purity Water warm_to_rt->reconstitution aliquot Aliquot into Single-Use Volumes reconstitution->aliquot storage_solution Store Aliquots Frozen aliquot->storage_solution temp High Temperature desulfation Desulfation temp->desulfation ph Alkaline pH hydrolysis Hydrolysis ph->hydrolysis freeze_thaw Repeated Freeze-Thaw freeze_thaw->hydrolysis

Caption: Logical workflow for proper storage and handling to prevent degradation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_standard Prepare Fresh Standard (Control) inject_standard Inject Fresh Standard prep_standard->inject_standard prep_sample Prepare Test Sample inject_sample Inject Test Sample prep_sample->inject_sample inject_blank Inject Blank (Solvent) inject_blank->inject_standard inject_standard->inject_sample run_hplc Run SAX-HPLC with UV Detection (232 nm) inject_sample->run_hplc compare_chromatograms Compare Chromatograms run_hplc->compare_chromatograms check_peak_area Assess Peak Area compare_chromatograms->check_peak_area check_new_peaks Identify New Peaks compare_chromatograms->check_new_peaks check_retention_time Check Retention Time compare_chromatograms->check_retention_time

Caption: Experimental workflow for assessing the integrity of this compound standards.

References

addressing peak tailing for Heparin disaccharide IV-H in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of heparin disaccharides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on peak tailing of Heparin Disaccharide IV-H (ΔUA-GlcNAc).

Troubleshooting Guide: Addressing Peak Tailing for this compound

Peak tailing is a common issue in the chromatography of heparin disaccharides, which can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Question: What are the primary causes of peak tailing for this compound in reversed-phase and HILIC chromatography?

Answer:

Peak tailing for this compound, an acidic and polar molecule, can stem from several factors across both ion-pair reversed-phase high-performance liquid chromatography (IPRP-HPLC) and hydrophilic interaction liquid chromatography (HILIC).

Common Causes of Peak Tailing:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns are a primary cause of peak tailing.[1][2] These acidic silanols can interact with the negatively charged carboxyl and potential sulfate (B86663) groups of the heparin disaccharide, leading to a secondary retention mechanism that results in a tailed peak.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase.[1][3] If the mobile phase pH is not optimal, it can lead to inconsistent interactions and peak tailing. For acidic compounds like heparin disaccharides, a mobile phase pH that is at least two units above the analyte's pKa is generally recommended to ensure consistent ionization.[4]

  • Insufficient Ion-Pairing Reagent Concentration (IPRP-HPLC): In IPRP-HPLC, the ion-pairing reagent is crucial for the retention and peak shape of charged analytes. An insufficient concentration of the ion-pairing reagent, such as tributylamine (B1682462) (TrBA), can lead to incomplete pairing with the heparin disaccharide, resulting in secondary interactions with the stationary phase and peak tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the column and the detector can contribute to band broadening and peak tailing.

Question: How can I systematically troubleshoot peak tailing for this compound?

Answer:

A logical, stepwise approach is recommended to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting efforts.

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Optimization cluster_sample_prep Sample Preparation Evaluation start Peak Tailing Observed for this compound check_system 1. Verify System Suitability (Pressure, Baseline Noise) start->check_system check_column 2. Assess Column Health (Age, Performance) check_system->check_column System OK mobile_phase 3. Optimize Mobile Phase check_column->mobile_phase Column OK sample_prep 4. Evaluate Sample Preparation mobile_phase->sample_prep Optimization Done ph_adjust Adjust pH method_params 5. Adjust Method Parameters sample_prep->method_params Sample Prep OK sample_load Reduce Sample Concentration resolution Peak Shape Improved method_params->resolution ip_conc Vary Ion-Pairing Reagent Conc. ph_adjust->ip_conc buffer_strength Modify Buffer Strength ip_conc->buffer_strength dissolution_solvent Check Dissolution Solvent sample_load->dissolution_solvent

References

Technical Support Center: Optimizing Heparin Disaccharide IV-H Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heparin disaccharide analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the mobile phase for the separation of heparin disaccharides, including ΔUA-GlcNS (IV-H).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of heparin disaccharides.

Problem Potential Causes Solutions
Poor Peak Resolution - Inappropriate mobile phase pH. - Incorrect salt concentration or ion-pairing reagent concentration. - Suboptimal gradient slope. - Column degradation.- Adjust the mobile phase pH. For SAX-HPLC, a pH of 3.5 is often used.[1] For RPIP-HPLC, a pH around 7.0 is common.[2][3][4] - Optimize the concentration of the salt (e.g., NaCl, sodium perchlorate) in SAX-HPLC or the ion-pairing reagent (e.g., tetrabutylammonium (B224687), tributylamine) in RPIP-HPLC.[3][5][6] - Adjust the gradient elution profile to improve separation of closely eluting peaks. - Use a guard column and ensure proper mobile phase filtration to protect the analytical column.[1]
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Low mobile phase ionic strength. - Column overload.- Increase the ionic strength of the mobile phase by adjusting the salt or buffer concentration.[7] - For RPIP-HPLC, ensure the concentration of the ion-pairing reagent is sufficient. - Reduce the sample injection volume or concentration.
Inconsistent Retention Times - Fluctuations in mobile phase composition or pH. - Temperature variations. - Column aging.- Prepare fresh mobile phase daily and ensure accurate pH measurement. - Use a column oven to maintain a stable temperature, often around 40°C.[2][3][8][9] - Equilibrate the column thoroughly with the mobile phase before each run. - Replace the column if performance continues to degrade.
Split Peaks - Presence of anomers (α and β forms) of the reducing sugar moiety.[1]- This is an inherent characteristic of some disaccharides. For quantification, consistently either sum the areas of the anomeric peaks or quantify individual anomers.[1] - Adjusting mobile phase pH or temperature might influence the anomeric equilibrium but may not eliminate the splitting.[3]
Low Signal Intensity - Suboptimal UV detection wavelength. - Inefficient ionization in mass spectrometry (MS). - Low sample concentration.- For UV detection, ensure the wavelength is set to ~232-234 nm to detect the unsaturated uronic acid residue formed after enzymatic digestion.[2][8][10] - For MS detection, optimize the mobile phase for electrospray ionization (ESI), for instance by using volatile buffers like ammonium (B1175870) acetate.[2][4] The use of ion-pairing reagents can sometimes suppress MS signal; careful optimization is needed.
Problematic Quantification of Specific Disaccharides - The disaccharide with an N-unsubstituted amine group and no sulfation (ΔUA-GlcN) can be difficult to quantify on some ion-exchange columns.[1]- Consider using an alternative method like RPIP-HPLC, which may offer better retention and separation for such compounds. - The use of isotopically labeled internal standards for each disaccharide can significantly improve quantification accuracy in LC-MS methods.[11]

Frequently Asked Questions (FAQs)

1. What are the most common HPLC methods for heparin disaccharide separation?

The two most prevalent methods are Strong Anion-Exchange (SAX) HPLC and Reversed-Phase Ion-Pairing (RPIP) HPLC or UPLC.[10] SAX-HPLC separates disaccharides based on their charge (number and position of sulfate (B86663) groups) using a salt gradient.[8] RPIP-HPLC uses a hydrophobic stationary phase (like C18) and an ion-pairing reagent in the mobile phase to retain and separate the charged disaccharides.[2][3]

2. How do I choose between SAX-HPLC and RPIP-HPLC?

The choice depends on your analytical needs. SAX-HPLC is a well-established technique that provides excellent resolution based on charge.[8] RPIP-HPLC is often more easily coupled with mass spectrometry (MS) for structural confirmation and offers high sensitivity.[3][4] RPIP-UPLC methods can also offer very fast analysis times, separating common disaccharides in under 5 minutes.[3]

3. What are typical mobile phase compositions for these methods?

Below is a summary of typical mobile phase compositions:

Method Mobile Phase A (Aqueous) Mobile Phase B (High Salt/Organic) Ion-Pairing Reagent Typical pH
SAX-HPLC Low concentration buffer (e.g., 2 mM Sodium Phosphate)[8]High concentration salt in buffer (e.g., 1.0 M Sodium Perchlorate (B79767) or 2 M NaCl in buffer)[1][8]None3.0 - 3.5[1][8]
RPIP-HPLC/UPLC Water or buffer (e.g., 50 mM Ammonium Acetate)[2][4]Acetonitrile[2][5]Tetrabutylammonium (TBA) or Tributylamine (TrBA)[2][3][5][6]~7.0[2][3][4]

4. Why is the mobile phase pH important?

The pH of the mobile phase is critical as it affects the charge state of the acidic sulfate and carboxylic acid groups on the disaccharides, which in turn influences their interaction with the stationary phase. In SAX-HPLC, a low pH (e.g., 3.5) is used to ensure full negative charge for interaction with the anion-exchange column.[1] In RPIP-HPLC, a neutral pH is often employed.[3]

5. What is the role of an ion-pairing reagent in RPIP-HPLC?

Ion-pairing reagents, such as tetrabutylammonium (TBA), are amphiphilic molecules that have a charged head group and a hydrophobic tail.[5][6] The charged head interacts with the negatively charged disaccharides, and the hydrophobic tail interacts with the reversed-phase stationary phase (e.g., C18). This complex formation allows for the retention and separation of the highly polar disaccharides on a non-polar column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for SAX-HPLC

This protocol is based on a typical method for separating heparin disaccharides.[1][8]

Materials:

  • Sodium Phosphate (B84403), monobasic

  • Sodium Perchlorate or Sodium Chloride (NaCl)

  • Phosphoric Acid or Hydrochloric Acid (HCl)

  • HPLC-grade water

Procedure:

  • Mobile Phase A (Low Salt):

    • Dissolve sodium phosphate in HPLC-grade water to a final concentration of 2 mM.

    • Adjust the pH to 3.0 - 3.5 using phosphoric acid or HCl.

    • Filter the solution through a 0.22 µm membrane.

  • Mobile Phase B (High Salt):

    • Prepare a 2 mM sodium phosphate solution as described for Mobile Phase A.

    • Dissolve sodium perchlorate to a final concentration of 1.0 M or NaCl to a final concentration of 2.0 M in the phosphate buffer.

    • Adjust the pH to 3.0 - 3.5 using phosphoric acid or HCl.

    • Filter the solution through a 0.22 µm membrane.

  • Degassing: Degas both mobile phases before use, for example, by sonication or vacuum filtration.

Protocol 2: Mobile Phase Preparation for RPIP-UPLC

This protocol is based on a rapid UPLC-MS method.[2][4]

Materials:

  • Ammonium Acetate

  • Tributylamine (TrBA) or Tetrabutylammonium (TBA) salt

  • Acetic Acid

  • Acetonitrile (ACN), HPLC-grade

  • HPLC-grade water

Procedure:

  • Aqueous Component Preparation:

    • Prepare an aqueous solution containing the ion-pairing reagent and buffer. For example, 5 mM TrBA and 50 mM ammonium acetate.[2][4]

    • Adjust the pH to 7.0 with acetic acid.

  • Mobile Phase A (Aqueous):

    • Mix the aqueous component with acetonitrile. A common composition is Water/ACN (95:5, v/v).[3]

    • Filter the solution through a 0.22 µm membrane.

  • Mobile Phase B (Organic):

    • Mix the aqueous component with acetonitrile. A common composition is Water/ACN (20:80, v/v).[3]

    • Filter the solution through a 0.22 µm membrane.

  • Degassing: Degas both mobile phases before use.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Implementation cluster_outcome Outcome start Observe Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Check Mobile Phase (Age, pH, Composition) start->check_mobile_phase Start Here check_system Verify HPLC/UPLC System (Pump, Detector, Column Oven) check_mobile_phase->check_system No Issue prep_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prep_fresh_mp Issue Found check_column Inspect Column (Age, Performance History) check_system->check_column System OK end_bad Problem Persists (Consult Manufacturer) check_system->end_bad System Fault check_method Review Method Parameters (Gradient, Flow Rate, Temp) check_column->check_method Column OK replace_column Replace Column check_column->replace_column Column Degraded optimize_params Optimize Method Parameters check_method->optimize_params Optimization Needed check_method->end_bad Persistent Issue end_good Problem Resolved prep_fresh_mp->end_good optimize_params->end_good replace_column->end_good

Caption: Troubleshooting workflow for heparin disaccharide separation.

Mobile_Phase_Selection cluster_start Starting Point cluster_decision Primary Decision cluster_paths Method Paths cluster_optimization Optimization Parameters start Goal: Separate Heparin Disaccharides ms_coupling Is Mass Spectrometry (MS) Detection Required? start->ms_coupling rp_path Choose Reversed-Phase Ion-Pairing (RPIP) HPLC/UPLC ms_coupling->rp_path Yes (Easier Coupling) sax_path Choose Strong Anion- Exchange (SAX) HPLC ms_coupling->sax_path No (UV Detection) rp_params Optimize: - Ion-Pairing Reagent (Type, Conc.) - Organic Modifier (ACN) Gradient - pH (~7.0) rp_path->rp_params sax_params Optimize: - Salt Gradient (NaCl, NaClO4) - pH (~3.5) sax_path->sax_params

Caption: Decision tree for mobile phase selection.

References

Technical Support Center: Analysis of Heparin Disaccharide IV-H in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heparin Disaccharide IV-H. Our aim is to help you navigate and resolve common challenges associated with matrix effects in the analysis of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a specific disaccharide unit derived from heparin, a complex polysaccharide. It has the chemical formula C₁₂H₁₉NO₁₀[1]. The analysis of this and other heparin-derived disaccharides is crucial for understanding the structure and function of heparin and heparan sulfate (B86663) in various biological processes[2].

Q2: What are matrix effects and why are they a concern in the analysis of this compound?

Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components in the sample matrix[3]. In biological samples such as plasma or serum, these components can include salts, lipids, and proteins. Matrix effects can lead to ion suppression or enhancement, causing inaccurate quantification of this compound, which can compromise the reliability of experimental results[3][4].

Q3: What are the most common sources of matrix effects in plasma/serum samples?

The most significant sources of matrix effects in plasma and serum are phospholipids (B1166683) from cell membranes. These molecules can co-elute with analytes of interest and interfere with the ionization process in the mass spectrometer. Proteins are another major component of biological matrices that can cause interference if not adequately removed during sample preparation[4].

Q4: How can I minimize matrix effects during my experiment?

Minimizing matrix effects typically involves a combination of strategies:

  • Effective Sample Preparation: Employing robust sample preparation techniques to remove interfering substances is the most critical step. Methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE)[4].

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix components.

  • Use of Internal Standards: Incorporating a suitable internal standard, ideally an isotopically labeled version of the analyte, can help to compensate for matrix effects and other sources of variability[2].

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor peak shape or peak splitting.

  • Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting) or split peaks. What could be the cause?

  • Answer: This can be due to several factors:

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

    • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography of highly polar compounds like heparin disaccharides. Ensure the mobile phase is optimized for your column and analyte. Ion-pairing reagents are often necessary for good retention and peak shape in reversed-phase chromatography[2][5].

    • Column Degradation: The column may be degrading or contaminated. Try flushing the column or replacing it if necessary.

    • Sample Solvent Effects: The solvent used to dissolve the final sample extract can cause peak distortion if it is significantly different from the mobile phase. Whenever possible, the sample should be dissolved in the initial mobile phase.

Issue 2: Low signal intensity or high signal variability.

  • Question: I am observing a weak signal for this compound, or the signal intensity is highly variable between injections. What should I investigate?

  • Answer: This is a classic sign of ion suppression due to matrix effects.

    • Improve Sample Cleanup: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider switching to a more effective technique. For example, if you are using protein precipitation, you could try solid-phase extraction (SPE), which often provides a cleaner extract[4].

    • Optimize Chromatography: Adjust your LC gradient to better separate the analyte from the region where most matrix components elute.

    • Check for Instrument Contamination: The mass spectrometer's ion source can become contaminated over time, leading to decreased sensitivity. Regular cleaning and maintenance are essential.

    • Use an Internal Standard: If you are not already using one, an internal standard is crucial for correcting signal variability. An isotopically labeled standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects[2].

Issue 3: Inaccurate or non-reproducible quantitative results.

  • Question: My quantitative results for this compound are not accurate or reproducible. What are the likely causes and solutions?

  • Answer: Inaccurate and non-reproducible results are often a consequence of uncorrected matrix effects.

    • Validate your Method: It is essential to perform a thorough method validation, including an assessment of matrix effects. This can be done by comparing the response of the analyte in a clean solution versus a sample matrix extract.

    • Matrix-Matched Calibrators: If a stable isotope-labeled internal standard is not available, using matrix-matched calibrators can help to mitigate inaccuracies caused by matrix effects. These are calibration standards prepared in the same biological matrix as the samples.

    • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

Experimental Protocols

Protocol 1: Enzymatic Digestion of Heparin/Heparan Sulfate to Disaccharides

This protocol describes the enzymatic digestion of heparin or heparan sulfate from a biological sample to yield its constituent disaccharides, including this compound.

  • Sample Preparation: Start with a purified glycosaminoglycan (GAG) fraction from your biological sample.

  • Digestion Reaction:

    • To 5 µg of the GAG sample in 25 µL of distilled water, add 5 µL of a buffer containing 25 mM Tris, 500 mM NaCl, and 300 mM imidazole (B134444) (pH 7.4)[5].

    • Add a cocktail of heparinases I, II, and III (10 mU each)[5]. The use of all three enzymes ensures complete digestion of the polysaccharide chain[6].

    • Incubate the reaction mixture at 37°C for 10 hours[5].

  • Product Recovery:

    • After incubation, recover the disaccharide products by centrifugal filtration using a 10 kDa molecular weight cutoff filter[5]. The disaccharides will be in the flow-through.

    • Freeze-dry the collected flow-through.

    • Re-dissolve the dried disaccharides in a known volume of water (e.g., 50-100 ng/2 µL) for LC-MS analysis[5].

Protocol 2: Sample Preparation of Plasma/Serum for Heparin Disaccharide Analysis using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up a digested plasma or serum sample using a graphitized carbon-based SPE cartridge to remove interfering substances prior to LC-MS/MS analysis.

  • Sample Digestion: Digest the plasma/serum sample with heparinases as described in Protocol 1.

  • SPE Cartridge Conditioning:

    • Condition a graphitized carbon SPE cartridge (e.g., TopTip) by washing it twice with 400 µL of 0.1% trifluoroacetic acid (TFA) in 80% (v/v) acetonitrile/water[4].

    • Equilibrate the cartridge by washing it three times with 400 µL of Milli-Q water[4].

  • Sample Loading:

    • Dilute the digested sample to 400 µL with Milli-Q water and apply it to the conditioned SPE cartridge[4].

  • Washing:

    • Wash the cartridge five times with 400 µL of Milli-Q water to remove salts and other highly polar interferences[4].

  • Elution:

    • Elute the disaccharides from the cartridge by performing the following steps:

      • Three elutions with 400 µL of 20% (v/v) acetonitrile/water[4].

      • Five elutions with 400 µL of 0.05% TFA in 40% (v/v) acetonitrile/water[4].

    • Collect all elution fractions.

  • Final Preparation:

    • Dry the collected fractions in a vacuum centrifuge.

    • Reconstitute the dried sample in a suitable volume (e.g., 60 µL) of Milli-Q water for LC-MS/MS analysis[4].

Quantitative Data Summary

The following table summarizes the recovery of various heparin/heparan sulfate-derived disaccharides from human serum using a solid-phase extraction (SPE) cleanup method. This data highlights the efficiency of the sample preparation in retaining the analytes of interest while removing matrix components.

Disaccharide StandardAverage Recovery (%)Standard Deviation (%)
ΔUA-GlcNAc954
ΔUA-GlcNS883
ΔUA-GlcNAc(6S)1025
ΔUA2S-GlcNAc984
ΔUA-GlcNS(6S)923
ΔUA2S-GlcNS854
ΔUA2S-GlcNAc(6S)1105
ΔUA2S-GlcNS(6S)722

Data adapted from a study on the compositional analysis of heparin/HS-derived disaccharides in human serum. The recovery was determined by comparing the amount of each disaccharide after SPE purification to the initial amount spiked into the serum[4].

Visualizations

Experimental_Workflow A Biological Sample (e.g., Plasma) B Enzymatic Digestion (Heparinases I, II, III) A->B Depolymerization C Solid-Phase Extraction (SPE) B->C Sample Cleanup D LC-MS/MS Analysis C->D Analysis of Purified Disaccharides F Interfering Matrix Components Removed C->F Waste E Data Processing & Quantification D->E Signal Acquisition

Caption: Workflow for the analysis of this compound.

Troubleshooting_Logic Start Inaccurate or Variable Results Check_IS Is an appropriate Internal Standard (IS) used? Start->Check_IS Implement_IS Implement Stable Isotope Labeled IS Check_IS->Implement_IS No Check_Cleanup Is sample cleanup adequate? Check_IS->Check_Cleanup Yes Implement_IS->Check_Cleanup Improve_Cleanup Optimize SPE or use alternative cleanup Check_Cleanup->Improve_Cleanup No Check_Chroma Is chromatography optimized? Check_Cleanup->Check_Chroma Yes Improve_Cleanup->Check_Chroma Improve_Chroma Adjust gradient and/or column chemistry Check_Chroma->Improve_Chroma No End Reliable Results Check_Chroma->End Yes Improve_Chroma->End

Caption: Troubleshooting logic for matrix effect issues.

References

enhancing detection sensitivity for low levels of Heparin disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity for low levels of Heparin disaccharide IV-H (ΔUA-GlcNS).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

For ultra-high sensitivity, methods combining fluorescent labeling with advanced separation and detection techniques are recommended. Specifically, derivatization with a fluorophore like 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid, hydrazide (BODIPY) followed by ion-paired reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with laser-induced fluorescence (LIF) detection can achieve detection limits in the zeptomolar (10⁻²¹ moles) range.[1] Another highly sensitive approach involves labeling with 2-aminoacridone (B130535) (AMAC) or 6-amino-N-(2-diethylamino)ethyl quinoline-2-carboamide (AMQC) and analysis by liquid chromatography-mass spectrometry (LC-MS/MS), which can significantly enhance ionization efficiency and detection sensitivity.[2][3]

Q2: How can I improve the ionization efficiency of this compound in mass spectrometry?

Improving ionization efficiency is crucial for enhancing detection sensitivity in MS-based methods. Key strategies include:

  • Fluorescent Labeling: Derivatizing disaccharides with labeling reagents that have high proton affinity, such as procainamide (B1213733) or AMQC, can lead to better ionization efficiency in positive ion mode ESI-MS.[2]

  • Chromatography Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for LC-MS as it uses organic solvents that facilitate better evaporation and ionization.[4][5][6]

  • Online Desalting: Incorporating an online desalting step, for instance using a graphitized carbon column, before the sample enters the mass spectrometer can reduce ion suppression caused by salts in the sample matrix.[7]

Q3: What are the common challenges in separating Heparin disaccharide isomers?

The separation of sulfation positional isomers presents a significant challenge. Tandem mass spectrometry (MS/MS) is a powerful technique to differentiate isomers by analyzing their fragmentation patterns.[4] For chromatographic separation, methods like ion-pairing reversed-phase microflow HPLC (IPRP-Mf-HPLC) and capillary electrophoresis (CE) have demonstrated excellent resolution for various heparin/heparan sulfate (B86663) (HS) disaccharides.[8][9]

Q4: Can I quantify this compound without an isotopically labeled internal standard?

While it is possible to perform relative quantification, accurate and robust quantification of this compound, especially at low levels, is best achieved using a stable isotope-labeled internal standard.[8] These standards have identical chemical and physical properties to the analyte, co-elute during chromatography, and exhibit the same ionization response in MS, which corrects for variations in sample preparation and instrument response.[8][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Broadening in HPLC
Potential Cause Troubleshooting Step
Anomeric Separation Increase the column temperature. For many sulfated disaccharides, increasing the temperature to around 60°C can help merge the anomeric peaks into a single, sharper peak.[4]
Suboptimal Mobile Phase Optimize the mobile phase composition, including the concentration of the ion-pairing reagent (e.g., tetraoctylammonium bromide) and the organic solvent gradient.[1]
Column Contamination Implement a robust column washing protocol between injections to remove strongly retained matrix components.
Issue 2: Low Signal Intensity or High Background Noise in Fluorescence Detection
Potential Cause Troubleshooting Step
Inefficient Labeling Reaction Optimize the labeling reaction conditions, including the concentration of the fluorescent tag (e.g., AMAC, BODIPY), reaction time, and temperature.[2][11]
Excess Labeling Reagent Remove excess, unreacted fluorescent label before analysis. This can be achieved by phase separation with a solvent like 1,2-dichloroethane (B1671644) for BODIPY-labeled samples.[1]
Suboptimal Detector Settings Ensure the excitation and emission wavelengths on the fluorescence detector are set to the optimal values for the specific fluorophore used.
Issue 3: Signal Suppression in LC-MS Analysis
Potential Cause Troubleshooting Step
Matrix Effects Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering substances from the sample matrix before LC-MS analysis.[7][12]
High Salt Concentration Use an online desalting method or ensure that the final sample injected has a low salt concentration. High salt concentrations can significantly suppress the electrospray ionization process.[7]
Co-eluting Contaminants Adjust the chromatographic gradient to better separate the analyte of interest from co-eluting matrix components that may be causing ion suppression.

Quantitative Data Summary

The following table summarizes the detection limits achieved by various methods for heparin/heparan sulfate disaccharides.

Method Labeling Agent Detection Limit Reference
IP-RP-HPLC with LIFBODIPYZeptomole range (~10⁻²¹ moles)[1]
HPAEC with FluorescenceBODIPY100 fmol (100 x 10⁻¹⁵ mol)[13]
SAX-HPLC with Fluorescence2-Aminobenzamide (2-AB)Low picomole level[10]
Capillary Electrophoresis-Attomole level[9]
LC-MS with Labeled StandardsIsotopically enriched≥ 2 ng/disaccharide[8]

Experimental Protocols

Protocol 1: Enzymatic Digestion of Heparan Sulfate

This protocol describes the complete degradation of heparan sulfate (HS) into its constituent disaccharides using a cocktail of heparin lyases.

  • Dissolve the HS sample in an enzymatic buffer (e.g., 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0) containing 0.1 g/L Bovine Serum Albumin (BSA).[2]

  • Add a cocktail of heparin lyases I, II, and III (e.g., 5 mg/mL each) to the HS solution.[2]

  • Incubate the reaction mixture at 37°C overnight to ensure complete digestion.[2]

  • To stop the reaction, boil the solution at 100°C for 10 minutes.[2]

  • Centrifuge the digested sample at 14,000 rpm for 10 minutes to pellet any precipitate.[2]

  • Recover the supernatant containing the disaccharides for subsequent labeling and analysis.[2]

Protocol 2: Fluorescent Labeling with AMQC

This protocol details the derivatization of heparin disaccharides with the fluorescent label AMQC for enhanced MS detection.[2]

  • To the dried disaccharide sample, add 5 µL of 0.43 M AMQC solution in DMSO/glacial acetic acid (17:3, v/v).

  • Incubate the mixture at room temperature for 15 minutes.

  • Add 5 µL of freshly prepared 1 M aqueous sodium cyanoborohydride.

  • Incubate the reaction mixture at 45°C for an additional 2 hours.

  • Centrifuge the reaction mixture and collect the supernatant for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_for_HS_Disaccharide_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis HS_Sample Heparan Sulfate Sample Enzymatic_Digestion Enzymatic Digestion (Heparin Lyases I, II, III) HS_Sample->Enzymatic_Digestion Disaccharide_Mixture Disaccharide Mixture Enzymatic_Digestion->Disaccharide_Mixture Fluorescent_Labeling Fluorescent Labeling (e.g., AMQC, BODIPY) Disaccharide_Mixture->Fluorescent_Labeling Labeled_Disaccharides Labeled Disaccharides Fluorescent_Labeling->Labeled_Disaccharides Chromatographic_Separation Chromatographic Separation (e.g., RP-HPLC, HILIC) Labeled_Disaccharides->Chromatographic_Separation Detection Detection (e.g., Fluorescence, MS/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for HS disaccharide analysis.

Troubleshooting_Logic_Poor_Peak_Shape Problem Poor Peak Shape (Broadening/Splitting) Cause1 Anomeric Separation? Problem->Cause1 Cause2 Suboptimal Mobile Phase? Problem->Cause2 Cause3 Column Contamination? Problem->Cause3 Solution1 Increase Column Temperature (e.g., to 60°C) Cause1->Solution1 Yes Solution2 Optimize Mobile Phase (Ion-pair reagent, gradient) Cause2->Solution2 Yes Solution3 Implement Column Wash Protocol Cause3->Solution3 Yes

Caption: Troubleshooting poor HPLC peak shape.

References

Technical Support Center: Analysis of Commercial Heparin Disaccharide IV-H Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Heparin disaccharide IV-H standards. Our aim is to help you identify and resolve common issues related to contaminants that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants I should be aware of in commercial this compound standards?

A1: Commercial this compound standards can contain several types of impurities, primarily originating from the source material and the manufacturing process of the parent heparin active pharmaceutical ingredient (API). The most significant contaminants include:

  • Structurally Related Glycosaminoglycans (GAGs):

    • Dermatan Sulfate (B86663) (DS): Also known as chondroitin (B13769445) sulfate B, this is a very common natural impurity due to its structural similarity to heparin.[1][2] It is often present at levels of 1–7% in heparin API.[1]

    • Oversulfated Chondroitin Sulfate (OSCS): A known adulterant that caused a major health crisis.[2][3][4] While rigorously screened for, trace amounts could theoretically be present.

    • Other GAGs: Chondroitin Sulfate A (CSA) and Heparan Sulfate (HS) can also co-purify with heparin.[5]

  • Process-Related and Biological Impurities:

    • Residual Solvents: Methanol, ethanol, and acetate (B1210297) are sometimes detected.[1]

    • Nucleotidic Impurities: Remnants from the biological source material.[6]

    • Protein Impurities: Residual proteins from the extraction process.[6]

    • Process-Induced Structural Modifications: Harsh manufacturing conditions can lead to changes in the heparin structure, such as 2-O-desulfation.[7]

  • Microbial Contamination:

    • This can include bacteria, yeast, molds, and bacterial endotoxins.[8]

Q2: I am seeing unexpected peaks in my HPLC analysis of a this compound standard. How can I identify the source of this contamination?

A2: Unexpected peaks in your chromatogram can arise from various sources. A systematic approach is necessary for identification.

  • Review the Chromatogram:

    • Retention Time: Compare the retention time of the unknown peak to that of known standards for common contaminants like Dermatan Sulfate (DS) and Oversulfated Chondroitin Sulfate (OSCS). DS typically elutes before the main heparin peak in Strong Anion Exchange (SAX) HPLC, while OSCS elutes after.[6][9]

    • Peak Shape: Poor peak shape could indicate column degradation, improper mobile phase preparation, or sample matrix effects.

  • Orthogonal Analytical Methods:

    • Employing a secondary, different analytical technique is crucial for confirmation.[10]

    • ¹H NMR Spectroscopy: This is a powerful tool for identifying OSCS, DS, and other structural anomalies.[1][2][4] The N-acetyl region of the spectrum is particularly informative.[1]

    • Capillary Electrophoresis (CE): CE offers high sensitivity for detecting charged species like OSCS and DS.[10][11]

    • LC-MS/MS: For detailed structural elucidation of the unknown peak, especially for identifying specific disaccharide isomers or process-related impurities.[12][13]

  • System Suitability Checks:

    • Ensure your analytical system passes all system suitability tests. This includes resolution between the heparin peak and known impurity standards.[6]

Q3: My quantification results for the this compound standard are inconsistent. What could be the cause?

A3: Inconsistent quantification can be due to sample preparation, the analytical method, or the standard itself.

  • Sample Preparation and Handling:

    • Ensure accurate and reproducible sample dilution.

    • Be aware of potential sample loss during preparation steps like solid-phase extraction (SPE) or evaporation.[7][12] The stability of disaccharides can be affected by temperature, pH, and the type of buffer used.[7]

  • Matrix Effects:

    • If analyzing the standard in a complex biological matrix (e.g., serum), matrix components can interfere with ionization in mass spectrometry, leading to signal suppression or enhancement.[12] Proper sample cleanup and the use of internal standards are critical.[12][14]

  • Method Validation:

    • Confirm that your analytical method is validated for linearity, accuracy, and precision over the desired concentration range.[12][14]

  • Standard Integrity:

    • Improper storage of the standard can lead to degradation. Always follow the manufacturer's storage recommendations.

Troubleshooting Guides

Issue 1: Suspected Dermatan Sulfate (DS) or Oversulfated Chondroitin Sulfate (OSCS) Contamination
Symptom Possible Cause Recommended Action
Anionic peak eluting before the main heparin disaccharide peak in SAX-HPLC.Dermatan Sulfate (DS) impurity.[6][9]1. Run a DS standard to confirm retention time. 2. Perform ¹H NMR analysis, focusing on the N-acetyl signals to quantify DS.[1] 3. Use Capillary Electrophoresis (CE) for orthogonal confirmation and sensitive detection.[11]
Anionic peak eluting after the main heparin disaccharide peak in SAX-HPLC.Oversulfated Chondroitin Sulfate (OSCS) contamination.[6][15]1. Analyze a system suitability standard containing OSCS to verify its retention time.[15] 2. Confirm the presence of OSCS using ¹H NMR, which provides characteristic signals for this contaminant.[3][4] 3. Utilize CE for sensitive detection, with a limit of detection (LOD) as low as 0.07%.[11]
Broad or tailing peaks for heparin disaccharide and/or contaminants.Poor chromatographic resolution.1. Optimize the salt gradient in your SAX-HPLC method. 2. Ensure the column is not overloaded. 3. Check the pH and composition of your mobile phase.
Issue 2: General Impurity Profile and Quantification Issues
Symptom Possible Cause Recommended Action
Multiple small, unidentified peaks in the chromatogram.Process-related impurities (e.g., residual solvents, modified disaccharides) or biological impurities (e.g., nucleotidic impurities).[1][6]1. Use LC-MS/MS for mass identification of the unknown peaks.[12] 2. Review the certificate of analysis for the standard to check for specified limits on impurities like proteins and nucleotides. 3. For suspected process-induced structural changes, enzymatic digestion followed by LC-MS analysis can reveal altered disaccharide profiles.[7]
Inconsistent peak areas and poor reproducibility in quantification.Sample preparation variability or matrix effects.[12]1. Implement a validated and standardized sample preparation protocol. 2. Use an appropriate internal standard, such as an isotopically labeled version of the analyte, for LC-MS analysis to correct for matrix effects and variations in sample recovery.[14] 3. Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.[12]

Quantitative Data Summary

The following tables summarize typical acceptance criteria and detection limits for common contaminants in heparin API, from which disaccharide standards are derived.

Table 1: Acceptance Criteria for Common Heparin Impurities

ImpurityAcceptance Criterion (w/w)Reference
Protein≤ 0.1%[6]
Galactosamine in Total Hexosamine≤ 1%[6]
Nucleotidic Impurities≤ 0.1%[6]
Dermatan Sulfate (DS)Typically 1-7% in API, though specific limits may apply.[1]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Key Contaminants by Various Analytical Methods

ContaminantAnalytical MethodLOD (% w/w)LOQ (% w/w)Reference
OSCSSAX-HPLC0.03%0.1%[16]
Dermatan SulfateSAX-HPLC0.1%0.8%[16]
OSCS¹H NMR~0.1%-[1]
OSCSCapillary Electrophoresis (CE)0.07%0.2%[11]
Dermatan SulfateCapillary Electrophoresis (CE)0.1%0.3%[11]

Experimental Protocols

Protocol 1: Analysis of OSCS and Dermatan Sulfate by SAX-HPLC

This protocol is based on methodologies described for the analysis of heparin impurities.[15][16]

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard at 10 mg/mL in Milli-Q water.

    • Prepare a system suitability solution containing Heparin, Dermatan Sulfate, and OSCS to verify resolution.

    • Prepare a series of dilutions from the stock solution for linearity assessment.

  • LC Conditions:

    • LC System: Alliance HPLC Bioseparation System or equivalent.

    • Column: Spherisorb 5 µm SAX, 4.0 x 250 mm, or equivalent polymer-based strong anion exchange column.

    • Mobile Phase A: 0.125 M Sodium Chloride, buffered.

    • Mobile Phase B: 2.5 M Sodium Chloride, buffered.

    • Gradient: A linear gradient from a low to high concentration of Mobile Phase B over a specified time (e.g., 10-20 minutes) to elute heparin and related species.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 215 nm.

  • Data Analysis:

    • Identify peaks based on their retention times relative to the standards in the system suitability run.

    • Quantify the amount of each impurity by comparing its peak area to a calibration curve generated from standards of known concentrations.

Protocol 2: Identification of Contaminants by ¹H NMR Spectroscopy

This protocol is based on established NMR methods for heparin analysis.[1][2]

  • Sample Preparation:

    • Dissolve approximately 20 mg of the this compound standard in deuterium (B1214612) oxide (D₂O).

    • Adjust the pD to around 6.6.

    • To improve line shape, 1% EDTA-d₁₆ may be added.

  • NMR Acquisition:

    • Spectrometer: 500 MHz or 600 MHz NMR spectrometer equipped with a suitable probe.

    • Experiment: Standard 1D ¹H NMR experiment.

    • Acquisition Parameters:

      • Number of scans: 32 or more for adequate signal-to-noise.

      • Temperature: 298 K (25 °C).

      • Reference: Internal standard such as TMSP.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Examine the N-acetyl region (around 2.0-2.2 ppm) for signals corresponding to OSCS and DS.

    • Compare the chemical shifts of observed signals to published data for heparin and its common contaminants to confirm their identity.

Visualizations

Experimental_Workflow_for_Contaminant_Analysis cluster_screening Initial Screening cluster_quantification Quantification Sample Heparin Disaccharide IV-H Standard SAX_HPLC SAX-HPLC Analysis Sample->SAX_HPLC NMR ¹H NMR Spectroscopy SAX_HPLC->NMR Confirm Structure CE Capillary Electrophoresis SAX_HPLC->CE Orthogonal Method Quant Impurity Quantification (Calibration Curve) SAX_HPLC->Quant Peak Area LC_MS LC-MS/MS NMR->LC_MS CE->Quant

Caption: Workflow for the analysis of contaminants in heparin standards.

Troubleshooting_Logic Start Unexpected Peak in HPLC? Action1 Compare Retention Time to DS/OSCS Standards Start->Action1 Action2 Run ¹H NMR for Structural Confirmation Action1->Action2 Match Found Action4 Use LC-MS/MS for Mass Identification Action1->Action4 No Match Action3 Run Capillary Electrophoresis Action2->Action3 Confirmation Needed Result1 Peak Identified as DS or OSCS Action2->Result1 Result2 Contaminant Confirmed Action3->Result2 Result3 Unknown Impurity Identified Action4->Result3 Result4 Issue Resolved Result1->Result4 Result2->Result4 Result3->Result4

Caption: Troubleshooting logic for identifying unknown peaks.

References

storage and stability guidelines for Heparin disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heparin Disaccharide IV-H. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidelines on storage, stability, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an unsaturated disaccharide derived from the enzymatic digestion of heparin or heparan sulfate (B86663). Its structure is denoted as ΔUA-GlcN, where ΔUA is 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid and GlcN is D-glucosamine. The "IV-H" designation refers to a specific disaccharide with an N-unsubstituted amine group and no sulfation.[1] It is commonly used as a standard in the disaccharide analysis of heparin and heparan sulfate.[2]

Q2: How should I store this compound?

A2: Lyophilized this compound powder should be stored at -20°C. Before opening the vial, it is recommended to allow it to warm to room temperature to prevent condensation.

Q3: How do I reconstitute this compound?

A3: this compound can be reconstituted in high-purity water or an appropriate buffer for your experiment. For quantitative applications like HPLC, it is common to prepare stock solutions in water at a concentration of 1 mg/mL.[1]

Q4: What is the stability of this compound in solution?

Storage and Stability Guidelines

The following tables summarize the recommended storage and stability conditions for this compound.

Table 1: Storage of Lyophilized Powder

ConditionRecommendationSource(s)
Temperature-20°C
HandlingAllow vial to warm to room temperature before opening.-

Table 2: Storage and Stability of Reconstituted Solutions

ParameterRecommendationNotesSource(s)
Storage Temperature -20°C (frozen)Prepare single-use aliquots to avoid freeze-thaw cycles.-
Reconstitution Solvent High-purity water or appropriate bufferFor HPLC standards, 1 mg/mL in water is common.[1]
Short-term Stability (≤ 6 hours) Stable under various conditions[3][4]
24-hour Stability Dilute in 0.9% saline in plastic containersAvoid 5% dextrose and glass containers.[3][4]
pH Considerations Neutral pH is generally preferredDegradation can occur at acidic (pH < 3.5) and alkaline (pH > 10.0) conditions, especially at elevated temperatures.[3][5]

Troubleshooting Guides

Enzymatic Digestion for Disaccharide Analysis

Issue: Incomplete Digestion of Heparin/Heparan Sulfate

  • Possible Cause 1: Inactive Enzymes. Heparinases (I, II, and III) may have lost activity due to improper storage or handling.

    • Solution: Ensure enzymes are stored at the recommended temperature and handled according to the manufacturer's instructions. It is advisable to test enzyme activity with a reference heparan sulfate standard.[1]

  • Possible Cause 2: Presence of Resistant Structures. Some sequences within heparin, particularly those containing 3-O-sulfated glucosamine (B1671600) residues, can be resistant to cleavage by certain heparinases.[6][7]

    • Solution: Using a combination of heparinases I, II, and III is crucial for achieving near-complete digestion.[8] For particularly resistant structures, alternative enzymatic or chemical depolymerization methods may be necessary.

  • Possible Cause 3: Suboptimal Digestion Conditions. Incorrect pH, temperature, or buffer composition can inhibit enzyme activity.

    • Solution: Follow a validated protocol for enzymatic digestion, ensuring the correct buffer (e.g., sodium acetate (B1210297) with calcium acetate), pH (typically around 7.0), and temperature (e.g., 37°C).[9]

HPLC Analysis of Heparin Disaccharides

Issue: Poor Peak Shape or Resolution

  • Possible Cause 1: Column Contamination or Degradation. Accumulation of sample matrix components or degradation of the stationary phase can affect column performance.

    • Solution: Use a guard column and ensure proper sample clean-up. Regularly flush the column with appropriate solvents as recommended by the manufacturer.

  • Possible Cause 2: Inappropriate Mobile Phase. The composition and pH of the mobile phase are critical for good separation, especially in ion-pair chromatography.

    • Solution: Optimize the mobile phase composition, including the concentration of the ion-pairing reagent (e.g., tetrabutylammonium) and the organic solvent gradient.[10] Ensure the pH is controlled and consistent.

  • Possible Cause 3: Co-elution with the Solvent Front. Some less-retained disaccharides, like the N-unsubstituted ΔUA-GlcN (IV-H), can be challenging to quantify if they co-elute with the solvent front.[1]

    • Solution: Adjust the initial mobile phase conditions or the gradient to improve the retention of early-eluting peaks.

Issue: Inaccurate Quantification

  • Possible Cause 1: Non-linear Detector Response. The detector response may not be linear across the entire concentration range of the standards.

    • Solution: Prepare a standard curve with a series of dilutions of the disaccharide standards to ensure the concentrations of the samples fall within the linear range of the assay.[1]

  • Possible Cause 2: Anomeric Peak Splitting. Some disaccharides can exist as two anomeric forms, leading to split peaks in the chromatogram.[1]

    • Solution: Be consistent in quantification. Either integrate the individual anomeric peaks separately or sum the areas of both peaks for total quantification.[1]

  • Possible Cause 3: Presence of Artifacts. Incomplete digestion can lead to the presence of tetrasaccharides or other larger oligosaccharides that may be mistaken for or interfere with disaccharide peaks.[1]

    • Solution: Verify the identity of peaks by comparing their retention times with those of known standards. Mass spectrometry can be used for definitive peak identification.

Experimental Protocols

Protocol 1: Enzymatic Digestion of Heparan Sulfate for Disaccharide Analysis

This protocol is adapted from established methods for the complete depolymerization of heparan sulfate into its constituent disaccharides.

Materials:

  • Heparan sulfate sample

  • Heparinase I, II, and III

  • Digestion Buffer: 100 mM sodium acetate, 2 mM calcium acetate, pH 7.0

  • High-purity water

  • Heating block or water bath at 37°C and 100°C

  • Microcentrifuge

Procedure:

  • Dissolve the heparan sulfate sample in the digestion buffer to a final concentration of 1-2 mg/mL.

  • Add a mixture of heparinases I, II, and III to the heparan sulfate solution. A typical enzyme-to-substrate ratio is 1-2 mU of each enzyme per mg of substrate.

  • Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation to ensure complete digestion.[9]

  • Terminate the digestion by heating the sample at 100°C for 5 minutes.[1]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.

  • Carefully collect the supernatant containing the disaccharides for subsequent analysis by HPLC or LC-MS.

  • If necessary, dilute the sample to an appropriate concentration for analysis.

Protocol 2: Analysis of Heparin Disaccharides by SAX-HPLC

This protocol provides a general framework for the separation and quantification of heparin disaccharides using Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC).

Materials:

  • Digested heparan sulfate sample (from Protocol 1)

  • Heparin disaccharide standards (including this compound)

  • Mobile Phase A: High-purity water, pH adjusted to 3.5 with HCl

  • Mobile Phase B: 2 M NaCl in water, pH adjusted to 3.5 with HCl

  • HPLC system with a SAX column and UV detector (232 nm)

Procedure:

  • Prepare a series of dilutions of the heparin disaccharide standards in water to create a calibration curve (e.g., 0.3125 to 20 µg/mL).[1]

  • Equilibrate the SAX column with the initial mobile phase conditions.

  • Inject the standards and the digested sample onto the column.

  • Separate the disaccharides using a salt gradient. A typical gradient might be:

    • 0-1 min: 0% Mobile Phase B

    • 1-32 min: 0-35% Mobile Phase B (linear gradient)

    • 32-47 min: 35-65% Mobile Phase B (linear gradient)

    • Followed by a high salt wash and re-equilibration.[1]

  • Detect the unsaturated disaccharides by their absorbance at 232 nm.

  • Identify the disaccharides in the sample by comparing their retention times to those of the standards.

  • Quantify the amount of each disaccharide by integrating the peak areas and using the calibration curve.

Visualizations

Fibroblast Growth Factor (FGF) Signaling Pathway

Heparin and heparan sulfate play a crucial role in FGF signaling by facilitating the formation of a ternary complex between FGF, the FGF receptor (FGFR), and the glycosaminoglycan. This complex is essential for receptor dimerization and the subsequent activation of intracellular signaling cascades.

FGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR FGF->FGFR1 Binds receptor_dimer Receptor Dimerization & Autophosphorylation Heparin Heparin/HS Heparin->FGF Binds Heparin->FGFR1 Binds FGFR2 FGFR FRS2 FRS2 receptor_dimer->FRS2 Phosphorylates Grb2 Grb2 FRS2->Grb2 Recruits SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation) ERK->CellularResponse Activates

Caption: FGF Signaling Pathway Activation by Heparin/HS.

Experimental Workflow for Disaccharide Analysis

The following diagram outlines the key steps in performing a disaccharide analysis of a heparin or heparan sulfate sample.

Disaccharide_Analysis_Workflow start Start: Heparin/HS Sample enzymatic_digestion Enzymatic Digestion (Heparinases I, II, III) start->enzymatic_digestion terminate_reaction Terminate Reaction (Heat Inactivation) enzymatic_digestion->terminate_reaction centrifugation Centrifugation terminate_reaction->centrifugation supernatant_collection Collect Supernatant (Contains Disaccharides) centrifugation->supernatant_collection hplc_analysis SAX-HPLC Analysis supernatant_collection->hplc_analysis data_analysis Data Analysis (Peak Identification & Quantification) hplc_analysis->data_analysis end End: Disaccharide Composition data_analysis->end

Caption: Workflow for Heparin/HS Disaccharide Analysis.

References

Technical Support Center: Overcoming Challenges in Quantifying Heparin Disaccharide IV-H Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Heparin disaccharide IV-H isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound isomers?

A1: The primary challenges stem from the inherent complexity and heterogeneity of heparin.[1][2] Key difficulties include:

  • Isomeric Complexity: Heparin's structure consists of repeating disaccharide units with variable sulfation patterns, leading to a large number of isomers with identical mass but different structures.[1] This makes their separation and individual quantification challenging.

  • Analytical Method Limitations: While techniques like liquid chromatography-mass spectrometry (LC-MS), capillary electrophoresis (CE-MS), and nuclear magnetic resonance (NMR) are powerful, they each have limitations.[1][3][4] For instance, LC-MS can suffer from ion suppression from complex biological matrices, and isomers may co-elute.[5][6] NMR, while providing detailed structural information, often requires larger sample amounts and can be less sensitive.[4][7]

  • Sample Preparation Artifacts: The process of enzymatic digestion to break down heparin into disaccharides, followed by purification, can introduce variability and potential sample loss.[8][9]

  • Availability of Standards: The lack of commercially available, pure standards for all possible isomers hinders the development of robust, quantitative assays.[3]

Q2: Which analytical technique is most suitable for quantifying this compound isomers?

A2: The choice of technique depends on the specific research question, available instrumentation, and sample type.

  • LC-MS/MS: This is a widely used and powerful technique for both separation and quantification.[5] Reversed-phase ion-pairing ultra-performance liquid chromatography coupled with mass spectrometry (RPIP-UPLC-MS) offers rapid and high-resolution separation.[10][11] The use of tandem mass spectrometry (MS/MS) allows for the differentiation of isomers based on their unique fragmentation patterns.[12] To improve accuracy, the use of isotopically labeled internal standards is highly recommended.[3]

  • CE-MS: Capillary electrophoresis coupled with mass spectrometry provides high separation efficiency and sensitivity, making it well-suited for analyzing complex mixtures of charged molecules like heparin disaccharides.[2]

  • 2D-NMR: Two-dimensional nuclear magnetic resonance spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC), can provide detailed structural information and quantitative data without the need for enzymatic digestion of the heparin polymer.[4][7] This can be advantageous for analyzing the overall composition of a heparin sample.

Q3: Why is enzymatic digestion necessary for heparin analysis, and what are the key considerations?

A3: Enzymatic digestion with heparinases (I, II, and III) is a common sample preparation step to break down the long, heterogeneous heparin polymers into smaller, more manageable disaccharide units for analysis by techniques like LC-MS.[9][13] Key considerations include:

  • Complete Digestion: Ensuring complete digestion is crucial for accurate quantification. A mixture of heparinases is often used to cleave at all possible linkages.[13]

  • Enzyme Specificity: Different heparinases have different cleavage specificities. Understanding these specificities is important for interpreting the resulting disaccharide profile.

  • Reaction Conditions: Factors such as pH, temperature, and incubation time must be optimized to ensure complete and reproducible digestion.

  • Post-Digestion Cleanup: After digestion, the sample needs to be purified to remove the enzymes and other buffer components that can interfere with downstream analysis. Solid-phase extraction (SPE) is a common method for this.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broadening, Tailing) in LC-MS 1. Sub-optimal chromatography conditions. 2. Interference from matrix components (salts, proteins).[10] 3. Column degradation.1. Optimize the mobile phase composition, gradient, and flow rate. For ion-pairing chromatography, adjust the concentration and type of ion-pairing reagent.[11] 2. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[6] 3. Use a guard column and ensure the mobile phase is properly filtered. If necessary, replace the analytical column.
Shifting Retention Times in LC 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Changes in the sample matrix between injections.[10]1. Prepare fresh mobile phase daily and ensure accurate pH adjustment. 2. Use a column oven to maintain a stable temperature. 3. Ensure consistent sample preparation and consider using an internal standard to correct for retention time shifts.
Low Signal Intensity or Poor Sensitivity 1. Sample loss during preparation.[8] 2. Ion suppression in the MS source due to matrix effects.[5][6] 3. Inefficient ionization of the analytes.1. Optimize each step of the sample preparation workflow to minimize loss. Evaluate different SPE cartridges and elution solvents. 2. Improve sample cleanup. Consider diluting the sample if concentration allows. Use a divert valve to direct the early eluting, high-salt portion of the chromatogram to waste. 3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). For RPIP-LC, ensure the mobile phase is compatible with efficient ionization.
Inaccurate Quantification/Poor Reproducibility 1. Incomplete enzymatic digestion. 2. Differential ionization efficiencies of isomers.[3][5] 3. Lack of an appropriate internal standard.1. Optimize digestion conditions (enzyme concentration, incubation time, temperature). Verify completeness of digestion using a time-course experiment. 2. Develop a calibration curve for each isomer if standards are available. If not, consider relative quantification based on peak areas, acknowledging the potential for variation in ionization efficiency. 3. The use of stable isotope-labeled internal standards for each disaccharide is the gold standard for accurate quantification as they co-elute and have the same ionization efficiency as the analyte.[3]
Co-elution of Isomers 1. Insufficient chromatographic resolution.1. Optimize the chromatographic method. This may involve trying different stationary phases (e.g., C18, HILIC, graphitized carbon), mobile phase modifiers, or gradient profiles.[14] 2. For MS detection, even if isomers co-elute, they can often be distinguished and quantified based on their unique product ions in MS/MS experiments.[12]

Experimental Protocols & Data

Table 1: Common this compound Isomers and their Masses
Disaccharide NameAbbreviationStructureMonoisotopic Mass (Da)
ΔUA-GlcNAc0SH, Ac, H379.08
ΔUA-GlcNSNSH, SO₃⁻, H417.04
ΔUA-GlcNAc6S6SH, Ac, SO₃⁻459.00
ΔUA2S-GlcNAc2SSO₃⁻, Ac, H459.00
ΔUA-GlcNS6SNS6SH, SO₃⁻, SO₃⁻496.96
ΔUA2S-GlcNS2SNSSO₃⁻, SO₃⁻, H496.96
ΔUA2S-GlcNAc6S2S6SSO₃⁻, Ac, SO₃⁻538.92
ΔUA2S-GlcNS6STriSSO₃⁻, SO₃⁻, SO₃⁻576.88
Data sourced from publicly available information.[10]

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing heparin_sample Heparin Sample digestion Enzymatic Digestion (Heparinases I, II, III) heparin_sample->digestion spe Solid-Phase Extraction (SPE) (e.g., Graphitized Carbon) digestion->spe lc RPIP-UPLC Separation spe->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms integration Peak Integration & Identification ms->integration quantification Quantification using Internal Standards integration->quantification

Caption: General workflow for heparin disaccharide analysis by LC-MS/MS.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape start Poor Peak Shape (Broadening/Tailing) check_matrix Is sample in a complex matrix? start->check_matrix check_column Is the column old or performance declining? check_matrix->check_column No improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Yes check_mobile_phase Are mobile phase conditions optimal? check_column->check_mobile_phase No replace_column Replace Column and/or Guard Column check_column->replace_column Yes optimize_lc Optimize LC Method (Gradient, IP Reagent) check_mobile_phase->optimize_lc No end_node Improved Peak Shape check_mobile_phase->end_node Yes improve_cleanup->end_node replace_column->end_node optimize_lc->end_node

Caption: Decision tree for troubleshooting poor peak shape in LC analysis.

This technical support center provides a starting point for addressing common issues in the quantification of this compound isomers. For more in-depth information, consulting the cited literature is recommended.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Heparin Analysis Featuring Heparin Disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the validation of analytical methods for complex biologics like heparin is of paramount importance. This guide provides a detailed comparison of analytical methodologies for heparin, with a special focus on the use of Heparin Disaccharide IV-H as an analytical standard. The following sections present comparative data, in-depth experimental protocols, and a visual representation of the analytical workflow to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Quantitative Performance Comparison

The validation of an analytical method hinges on its quantitative performance. Below is a summary of performance data from various analytical techniques used for heparin and its constituent disaccharides.

ParameterLC-MS/MS for Heparin/HS Disaccharides[1][2]Size-Exclusion Chromatography (SEC) for Intact Heparin[3]Ion-Pairing Reversed-Phase Microflow HPLC (IPRP-Mf-HPLC) with ESI-MS for Heparin/HS Disaccharides[4][5]
Analyte(s) 12 Heparin/HS-derived disaccharides (including IV-H)Intact Heparin8 Heparin/HS disaccharides
**Linearity (R²) **Not explicitly stated, but quantification is based on peak area integration of extracted ion chromatograms[1].> 0.997[3]Linear relationship observed between the ratio of intensities of enriched and non-enriched disaccharides as a function of concentration[5].
Limit of Detection (LOD) Calculated as 3.3σ/S (where σ is the standard deviation of the intercept and S is the slope of the regression line)[2].1.0 µg mL⁻¹[3]≥2 ng/disaccharide[5]
Limit of Quantification (LOQ) Calculated as 10σ/S[2].Not explicitly stated, but the linear range starts at 3.1 µg mL⁻¹[3].Not explicitly stated.
Recovery 72-110%[2]Not explicitly stated.Not explicitly stated.
Precision (Intra-day & Inter-day) Standard deviation of less than 5%[2].< 5.1%[3]Not explicitly stated.
Inaccuracy (Bias) Errors from method validation were within 1.1%[2].Did not exceed 6.5%[3]Not explicitly stated.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. The following are outlines of key experimental protocols for the analysis of heparin and its disaccharides.

LC-MS/MS for Heparin/HS Disaccharide Compositional Analysis

This method is designed for the in-depth compositional analysis of heparin/heparan sulfate (B86663) (HS)-derived disaccharides from biological matrices like human serum[1][2].

a. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a graphitized carbon cartridge with the appropriate solvents.

  • Load the serum sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the disaccharides using a stepwise gradient of acetonitrile (B52724) (ACN) in water. This compound is typically eluted in the 20% ACN/H₂O fraction, while other disaccharides are eluted in a 40% ACN/0.05% TFA fraction[1].

  • Dry the collected fractions in vacuo and reconstitute in Milli-Q water for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatography: Perform chromatographic separation using a suitable column, such as a C18 column, with a gradient elution.

  • Mass Spectrometry:

    • Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Acquire data using both full scan MS (MS¹) and tandem MS (MS²).

    • Quantify non-isomeric disaccharides (like I-S, IV-A, I-A, IV-H) from the MS¹ spectra by integrating the peak area of the extracted ion chromatogram (XIC)[1].

    • Use characteristic diagnostic ions in the MS² spectra to quantify isomeric disaccharides and to enhance the detection of low-abundance disaccharides like IV-H[1].

Enzymatic Depolymerization and SAX-HPLC Analysis

This protocol is a widely used method for determining the disaccharide composition of heparin and HS[6].

a. Enzymatic Digestion:

  • Dissolve the heparin or HS sample (e.g., 1 mg) in the digestion media.

  • Perform a sequential digestion by adding Heparin lyases I, II, and III.

  • Incubate the mixture at 37°C for specified durations after the addition of each enzyme to ensure complete depolymerization.

b. SAX-HPLC Analysis:

  • Chromatography: Use a strong anion-exchange (SAX) HPLC column for separation.

  • Detection: Monitor the eluate at 232 nm, which is the absorbance maximum for the 4,5-unsaturated uronic acid residues created at the non-reducing ends of the disaccharides by the lyase enzymes[4][6].

  • Quantification: Prepare standard curves for each disaccharide standard by dissolving known amounts in water to create stock solutions (e.g., 1 mg/ml)[6].

Visualizing the Workflow: Validation of an Analytical Method Using this compound

The following diagram illustrates the logical workflow for the validation of an analytical method employing this compound as a standard.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting cluster_3 Alternative Methods for Comparison A Define Analytical Method (e.g., LC-MS/MS) B Prepare this compound Standard Stock Solutions A->B C Optimize Chromatographic and MS Parameters B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate Precision) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Analyze Validation Data D->K E->K F->K G->K H->K I->K J->K L Generate Validation Report K->L M Size-Exclusion Chromatography (SEC) for Intact Heparin L->M Compare Performance N SAX-HPLC for Disaccharide Profile L->N Compare Performance

Caption: Workflow for analytical method validation using this compound.

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Heparin Disaccharide IV-H Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of Heparin disaccharide IV-H. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of analytical techniques for heparin-based drug development and research.

This compound, with the chemical formula C12H19NO10 and a molecular weight of approximately 337.28 g/mol , is a fundamental building block of heparin and heparan sulfate (B86663).[1] Accurate quantification of this and other heparin disaccharides is critical for the structural elucidation and quality control of heparin-based therapeutics. The most common analytical strategies involve enzymatic digestion of the heparin polysaccharide into its constituent disaccharides, followed by separation and quantification using chromatographic and spectrometric techniques.[2][3]

Comparative Analysis of HPLC-UV and LC-MS

The two primary analytical approaches for the quantification of this compound are HPLC with ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). While both are powerful techniques, they offer different advantages and are often used in a complementary fashion. A cross-validation of these methods is essential to ensure the accuracy and reliability of analytical data.

FeatureHPLC with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on physicochemical properties (e.g., charge, polarity) followed by detection of UV absorbance by the unsaturated uronic acid at the non-reducing end of the disaccharide (typically at 232 nm).[2][3]Separation by HPLC followed by mass-to-charge ratio (m/z) detection, providing molecular weight and structural information.[4][5]
Specificity Moderate. Relies on chromatographic retention time for identification. Co-elution with other UV-absorbing impurities can lead to inaccurate quantification.[6]High. Provides mass information, which is highly specific to the analyte. Tandem MS (MS/MS) can further confirm the structure.[4][5]
Sensitivity Generally lower than LC-MS. Detection limits are typically in the nanogram range.[7]High. Can detect and quantify analytes at the picogram to femtogram level.[4][6]
Quantification Good. Requires calibration with a certified reference standard of this compound.Excellent. The use of isotopically labeled internal standards allows for highly accurate and precise quantification, correcting for matrix effects and variations in ionization efficiency.[2][4]
Instrumentation Widely available and relatively low cost.More complex and expensive instrumentation. Requires specialized expertise for operation and data analysis.
Throughput Can be high, especially with the development of Ultra-Performance Liquid Chromatography (UPLC) methods.[8]Can be lower due to the need for more complex data acquisition and processing. However, modern systems offer high throughput.[9]
Matrix Effects Less susceptible to ion suppression or enhancement from complex biological matrices.Can be significantly affected by matrix components that interfere with the ionization process, potentially leading to inaccurate quantification if not properly addressed.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for the analysis of heparin disaccharides.

Sample Preparation: Enzymatic Digestion of Heparin

A common strategy for analyzing heparin structure involves the complete depolymerization of the polysaccharide into its constituent disaccharides using a cocktail of heparinases (Heparinase I, II, and III).[2][3]

  • Dissolve the heparin sample in a digestion buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Add a mixture of Heparinase I, II, and III to the sample.

  • Incubate the mixture at 37°C for a sufficient time to ensure complete digestion (e.g., 24 hours).

  • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • The resulting mixture of disaccharides is then ready for HPLC or LC-MS analysis.

Method 1: HPLC with UV Detection (Based on SAX-HPLC)

Strong Anion Exchange (SAX) HPLC is a traditional and robust method for the separation of negatively charged heparin disaccharides.[3][10]

  • Column: A strong anion exchange column (e.g., ProPacTM PA1, 4 x 250 mm).[3]

  • Mobile Phase A: Buffer solution, pH 2.5.[11]

  • Mobile Phase B: Mobile Phase A containing a high concentration of a salt like NaCl or NaClO4 (e.g., 2.5 M NaCl).[10]

  • Flow Rate: 1 mL/min.[3]

  • Gradient: A linear gradient from a low to high concentration of Mobile Phase B to elute the disaccharides based on their increasing negative charge.

  • Detection: UV absorbance at 232 nm.[2][3]

  • Quantification: External calibration curve generated using a certified reference standard of this compound.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Ion-Pairing Reversed-Phase (IPRP) HPLC coupled to ESI-MS is a widely used, high-sensitivity method for heparin disaccharide analysis.[4][8]

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[8]

  • Mobile Phase A: Water/acetonitrile mixture (e.g., 85:15 v/v) containing an ion-pairing agent (e.g., 12 mM tributylamine (B1682462) (TrBA)) and a volatile salt (e.g., 38 mM ammonium (B1175870) acetate), pH adjusted to 6.5.[8]

  • Mobile Phase B: Water/acetonitrile mixture with a higher organic content (e.g., 35:65 v/v) containing the same ion-pairing agent and volatile salt.[8]

  • Flow Rate: 100 µL/min.[8]

  • Gradient: A linear gradient from a low to high concentration of Mobile Phase B.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., ion trap or quadrupole time-of-flight).

  • Ionization Mode: Negative ion mode.

  • Detection: Extracted Ion Chromatogram (EIC) for the specific m/z of this compound ([M-H]⁻).

  • Quantification: Internal calibration using an isotopically labeled this compound standard. The ratio of the peak area of the analyte to the internal standard is used for quantification.[4]

Cross-Validation Workflow

A systematic workflow is essential for the cross-validation of HPLC-UV and LC-MS methods to ensure data integrity and comparability.

Cross_Validation_Workflow cluster_HPLC HPLC-UV Analysis cluster_LCMS LC-MS Analysis HeparinSample Heparin Sample EnzymaticDigestion Enzymatic Digestion (Heparinases I, II, III) HeparinSample->EnzymaticDigestion DisaccharideMixture Disaccharide Mixture EnzymaticDigestion->DisaccharideMixture HPLC_Separation HPLC Separation (e.g., SAX or IPRP) DisaccharideMixture->HPLC_Separation LC_Separation LC Separation (e.g., IPRP or HILIC) DisaccharideMixture->LC_Separation UV_Detection UV Detection (232 nm) HPLC_Separation->UV_Detection HPLC_Quantification Quantification (External Standard) UV_Detection->HPLC_Quantification DataComparison Data Comparison and Statistical Analysis (Linearity, Accuracy, Precision) HPLC_Quantification->DataComparison MS_Detection MS Detection (ESI, Negative Mode) LC_Separation->MS_Detection LCMS_Quantification Quantification (Internal Standard) MS_Detection->LCMS_Quantification LCMS_Quantification->DataComparison ValidatedMethod Validated Analytical Method DataComparison->ValidatedMethod

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS are valuable techniques for the analysis of this compound. HPLC-UV offers a robust, cost-effective method suitable for routine quality control, while LC-MS provides superior sensitivity and specificity, making it ideal for detailed structural characterization, analysis of complex biological samples, and as a reference method for validation. The cross-validation of these two methods, as outlined in this guide, is a critical step in ensuring the development of safe and effective heparin-based drugs. By leveraging the complementary strengths of each technique, researchers can achieve a comprehensive and reliable understanding of heparin composition.

References

A Comparative Guide to Analytical Methods for Heparin Disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of heparin and its derivatives, the accurate quantification and characterization of its constituent disaccharides are paramount. Heparin disaccharide IV-H (ΔUA→GlcNH2), an unsubstituted disaccharide, is a key structural component, and its analysis provides valuable insights into the overall composition and quality of heparin-based products. This guide offers an objective comparison of prevalent analytical methods for this compound, supported by experimental data and detailed protocols.

The primary analytical techniques for the analysis of heparin disaccharides, including IV-H, involve enzymatic digestion of the heparin polymer followed by separation and detection of the resulting disaccharides. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).

Experimental Workflow Overview

The general workflow for analyzing this compound from a heparin or heparan sulfate (B86663) sample involves several key steps, as illustrated in the diagram below. This process begins with the enzymatic digestion of the polysaccharide chain, followed by separation of the resulting disaccharides, and finally, their detection and quantification.

Heparin Disaccharide Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_methods Separation Techniques cluster_detectors Detection Techniques Heparin_Sample Heparin/Heparan Sulfate Sample Enzymatic_Digestion Enzymatic Digestion (Heparinases I, II, III) Heparin_Sample->Enzymatic_Digestion Disaccharide_Mixture Disaccharide Mixture Enzymatic_Digestion->Disaccharide_Mixture Yields Separation Separation Method Disaccharide_Mixture->Separation Detection Detection & Quantification Separation->Detection HPLC HPLC Separation->HPLC CE CE Separation->CE MS Direct Infusion MS Separation->MS UV UV (232 nm) Detection->UV Fluorescence Fluorescence Detection->Fluorescence Mass_Spec Mass Spectrometry Detection->Mass_Spec

Caption: General experimental workflow for the analysis of heparin disaccharides.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, resolution, and the specific goals of the analysis. The following tables provide a comparative summary of the most common techniques used for the quantification of this compound.

Quantitative Performance
MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
IPRP-HPLC-MS ≥2 ng/disaccharide[1][2][3]0.994–0.999[4]High sensitivity and specificity; provides structural information.[1]Can be affected by matrix effects.[4]
CE-UV Attomole level[5]-High resolving power, low sample consumption.[6]Lower sensitivity compared to LIF detection.[7]
CE-LIF ~100 times more sensitive than UV detection.[7]-Very high sensitivity.[7]Requires derivatization with a fluorophore.[7]
Direct Infusion ESI-MS --Rapid analysis without chromatographic separation.[4]Difficulty in separating isomeric disaccharides.[4]
Ion-Pair HPLC-UV 0.8-5 ng[8]Linear up to 50 µg[8]Good sensitivity and resolution for various disaccharides.[8]Use of ion-pairing reagents can be complex.

Detailed Experimental Protocols

Sample Preparation: Enzymatic Digestion of Heparin/Heparan Sulfate

This protocol is a general procedure for the complete depolymerization of heparin and heparan sulfate into disaccharides.

  • Materials :

    • Heparin or heparan sulfate sample (5 µg)[1]

    • Heparinase I, II, and III (5 mUnits each)[1]

    • Digestion buffer (e.g., 20 mM NH₄OAc, pH 7.5, and 1 mM Ca(OAc)₂)[4]

    • Centrifugal filtration device (e.g., 3000 MWCO membrane)[1]

  • Procedure :

    • Dissolve the heparin/heparan sulfate sample in the digestion buffer.

    • Add a mixture of heparinase I, II, and III to the sample solution.[1]

    • Incubate the mixture at 37°C for approximately 10-20 hours with gentle agitation.[1][4]

    • Terminate the reaction, for example, by boiling for 2 minutes.

    • Recover the disaccharide products by centrifugal filtration.[1]

    • Lyophilize the flow-through containing the disaccharides and reconstitute in an appropriate solvent for analysis.[1]

Ion-Pairing Reversed-Phase HPLC-MS (IPRP-HPLC-MS)

This method offers excellent separation and sensitive detection of heparin disaccharides.[1]

  • Instrumentation :

    • Microflow HPLC system

    • Electrospray ionization mass spectrometer (ESI-MS)[1]

  • Chromatographic Conditions :

    • Column : A suitable reversed-phase column (e.g., C18).

    • Mobile Phase : A gradient system with an ion-pairing reagent. For example, a binary gradient with tetrabutylammonium (B224687) as the ion-pairing reagent.[8]

    • Flow Rate : Microflow rates (e.g., µL/min range).

    • Detection : ESI-MS in negative ion mode.

  • Example Protocol :

    • Reconstitute the digested disaccharide sample in water.

    • Inject the sample into the IPRP-HPLC-MS system.

    • Separate the disaccharides using a gradient elution.

    • Detect the eluted disaccharides by ESI-MS, monitoring for the specific m/z of this compound.

Capillary Electrophoresis (CE)

CE is a powerful technique for separating charged molecules like sulfated disaccharides due to its high resolving power.[5][6]

  • Instrumentation :

    • Capillary electrophoresis system with UV or Laser-Induced Fluorescence (LIF) detector.

  • Electrophoretic Conditions :

    • Capillary : Fused-silica capillary.

    • Buffer : 15 mM phosphate (B84403) buffer, pH 3.50.[5]

    • Separation Voltage : High voltage (e.g., 23.3 kV).[6]

    • Injection : Pressure injection (e.g., 0.5 psi for 7 s).[6]

    • Detection : UV at 232 nm (due to the double bond introduced by heparinase cleavage) or LIF after derivatization.[6][7]

  • Example Protocol :

    • Rinse the capillary with 0.1 M NaOH, water, and then the running buffer.[6]

    • Inject the disaccharide sample into the capillary.

    • Apply the separation voltage.

    • Detect the migrating disaccharides as they pass the detector.

Logical Relationship for Method Selection

The selection of an appropriate analytical method is a critical decision driven by the specific requirements of the study. The following diagram illustrates the logical considerations for choosing between the primary analytical techniques for this compound.

Method Selection Logic Start Start: Need to Analyze This compound High_Sensitivity Is High Sensitivity Critical? Start->High_Sensitivity Structural_Info Is Structural Confirmation (Mass) Required? High_Sensitivity->Structural_Info No CE_LIF Use CE-LIF High_Sensitivity->CE_LIF Yes High_Resolution Is High Resolution of Isomers a Priority? Structural_Info->High_Resolution No LC_MS Use LC-MS Structural_Info->LC_MS Yes Rapid_Screening Is Rapid Screening More Important than Isomer Separation? High_Resolution->Rapid_Screening No CE_UV Use CE-UV High_Resolution->CE_UV Yes Rapid_Screening->CE_UV No Direct_Infusion_MS Use Direct Infusion MS Rapid_Screening->Direct_Infusion_MS Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The analysis of this compound can be effectively achieved using several advanced analytical techniques. IPRP-HPLC-MS stands out for its high sensitivity and specificity, providing both quantitative and structural information. Capillary electrophoresis, particularly when coupled with LIF detection, offers exceptional sensitivity and resolving power. The choice of the optimal method should be guided by the specific analytical needs, such as the required level of sensitivity, the need for structural confirmation, and sample throughput considerations. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for their analytical workflows.

References

Establishing Reference Standards for Heparan Sulfate Disaccharide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of heparan sulfate (B86663) (HS) disaccharides is critical for understanding its diverse biological roles in cell signaling, development, and disease. This guide provides a comparative overview of commercially available reference standards and analytical methodologies, supported by experimental data and detailed protocols to aid researchers in establishing robust and reliable HS disaccharide analysis.

Comparison of Commercially Available Heparan Sulfate Disaccharide Standards

A variety of unsaturated HS disaccharide standards are commercially available, produced by enzymatic digestion of heparan sulfate. These standards are essential for the calibration and validation of analytical methods. Below is a comparison of major suppliers and their offerings.

SupplierProduct Name/NumberPurityQuantityFormatKey Features
Iduron Unsaturated Heparin Disaccharides (e.g., HD001-HD008)[1]High Purity1 mgLyophilized PowderOffers a comprehensive range of individual disaccharide standards and a pre-dissolved standard mix (HD Mix) for convenience.[1]
Galen Molecular Heparin Disaccharide Standard Mix[2]High Purity1 ml (for 10 x 100µl applications)Pre-dissolved Aqueous SolutionProvides a ready-to-use mix of eight common heparin/HS disaccharides, ideal for routine analysis and system suitability tests.[2]
V-Labs Heparin/Heparan Sulfate-Derived Disaccharides[3]High PurityVariesLyophilized PowderSupplies a broad selection of individual disaccharide standards used in various published research studies.[3]
Glycan Therapeutics Heparan Sulfate Analysis Standards[4]High PurityVariesLyophilized PowderOffers 13C isotope-labeled disaccharide standards for use as internal standards in mass spectrometry-based quantitative analysis.[4]

Table 1: Comparison of Commercially Available Heparan Sulfate Disaccharide Standards. This table provides a summary of commercially available HS disaccharide standards from various suppliers, highlighting their key features to assist researchers in selecting the most appropriate standards for their analytical needs.

Alternative Reference Standards: Isotope-Labeled Internal Standards

For highly accurate and reproducible quantification, particularly with LC-MS/MS, the use of stable isotope-labeled (e.g., 13C, 15N) internal standards is strongly recommended.[5][6][7] These standards are added to the sample prior to analysis and co-elute with their unlabeled counterparts, correcting for variations in sample preparation, injection volume, and ionization efficiency.[5][6] Chemoenzymatic synthesis from uniformly labeled precursors is a common method for producing these critical reagents.[5][6]

Experimental Protocols

Enzymatic Digestion of Heparan Sulfate

The foundational step in HS disaccharide analysis is the complete depolymerization of the polysaccharide chain into its constituent disaccharides. This is typically achieved through exhaustive enzymatic digestion using a cocktail of heparin lyases (heparinases I, II, and III) from Flavobacterium heparinum.[8][9][10]

Materials:

  • Heparan sulfate sample

  • Heparinase I, II, and III (e.g., from Seikagaku Corp. or IBEX Technologies)[8][11]

  • Digestion Buffer: 20 mM Sodium Acetate, 2 mM Calcium Acetate, pH 7.0[8] or 100 mM Sodium Acetate, 0.1 mM Calcium Acetate, pH 7.0[11]

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Heating block or boiling water bath

Procedure:

  • Dissolve the heparan sulfate sample in the digestion buffer.

  • Add a mixture of heparinase I, II, and III to the sample. The recommended enzyme concentration is typically around 2.5 mU per 10 µl of reaction volume.[11]

  • Incubate the reaction mixture at 37°C for a sufficient duration to ensure complete digestion (typically 2-24 hours).[8][12]

  • To monitor the reaction progress, aliquots can be taken at different time points and the UV absorbance at 232 nm can be measured, which corresponds to the formation of the unsaturated uronic acid at the non-reducing end of the disaccharides.[1][8]

  • Terminate the digestion by heating the sample at 100°C for 2-5 minutes.[8]

  • The resulting disaccharide mixture is now ready for analysis by HPLC or LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis HS_Sample Heparan Sulfate Sample Digestion Enzymatic Digestion (Heparinase I, II, III) HS_Sample->Digestion Separation Chromatographic Separation (SAX-HPLC or RPIP-HPLC) Digestion->Separation Disaccharide Mixture Detection Detection (UV 232nm or MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1: General workflow for heparan sulfate disaccharide analysis.

Analysis by Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)

SAX-HPLC is a robust and widely used method for the separation and quantification of HS disaccharides based on their charge.[9][13]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Strong anion exchange column (e.g., Propac PA1)[11]

Mobile Phases:

  • Mobile Phase A: Water

  • Mobile Phase B: 2.0 M Sodium Chloride (NaCl) in water

Procedure:

  • Equilibrate the SAX column with the initial mobile phase conditions.

  • Inject the digested HS sample or disaccharide standards.

  • Elute the disaccharides using a linear gradient of NaCl (e.g., 0 to 2.0 M over 90 minutes).[11]

  • Monitor the eluent for UV absorbance at 232 nm.[11][12]

  • Identify and quantify the disaccharides by comparing their retention times and peak areas to those of the known standards.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the accurate quantification of low-abundance disaccharides and the resolution of isomeric species.[3][13][14]

Instrumentation and Columns:

  • LC-MS/MS system (e.g., with electrospray ionization - ESI)

  • Reversed-phase C18 column[13]

Mobile Phases (Ion-Pairing Reversed-Phase - IPRP):

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 5 mM Tributylamine (TrBA) and 50 mM Ammonium Acetate, pH 7)[13]

  • Mobile Phase B: Acetonitrile

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample, which has been spiked with a known concentration of isotope-labeled internal standards.[7]

  • Separate the disaccharides using a gradient of acetonitrile.

  • Detect the disaccharides using the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]

  • Quantify the disaccharides by calculating the ratio of the peak area of the endogenous disaccharide to its corresponding isotope-labeled internal standard.[5][6]

signaling_pathway HS_Polysaccharide Heparan Sulfate Polysaccharide Enzymatic_Digestion Heparinase I, II, III HS_Polysaccharide->Enzymatic_Digestion Disaccharide_Mixture Mixture of Unsaturated Disaccharides Enzymatic_Digestion->Disaccharide_Mixture Analytical_Method Analytical Separation & Detection Disaccharide_Mixture->Analytical_Method HPLC_UV SAX-HPLC (UV 232nm) Analytical_Method->HPLC_UV Charge-based Separation LC_MS LC-MS/MS Analytical_Method->LC_MS Mass-based Quantification Data_Analysis Disaccharide Composition Profile HPLC_UV->Data_Analysis LC_MS->Data_Analysis

Figure 2: Decision tree for selecting an analytical method for HS disaccharide analysis.

Quantitative Data Comparison

Accurate quantification is paramount in HS disaccharide analysis. The use of a comprehensive set of standards is essential for generating reliable data. Below is a table summarizing typical recovery and limit of quantification (LOQ) data that can be achieved with a validated LC-MS/MS method.

DisaccharideAbbreviationRecovery (%)[3]LOQ (pmol)[3]
ΔUA-GlcNAcIV-A72-1109.3 - 53.9
ΔUA-GlcNAc6SII-A72-1109.3 - 53.9
ΔUA2S-GlcNAcIII-A72-1109.3 - 53.9
ΔUA2S-GlcNAc6SI-A72-1109.3 - 53.9
ΔUA-GlcNSIV-S72-1109.3 - 53.9
ΔUA-GlcNS6SII-S72-1109.3 - 53.9
ΔUA2S-GlcNSIII-S72-1109.3 - 53.9
ΔUA2S-GlcNS6SI-S72-1109.3 - 53.9

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Heparan Sulfate Disaccharide Analysis. The data presented are indicative of the performance that can be achieved with a robust analytical method utilizing internal standards. The reported recovery rates and limits of quantification demonstrate the suitability of this approach for sensitive and accurate analysis of HS disaccharides in biological samples.[3]

Conclusion

The establishment of reliable reference standards is a cornerstone of accurate heparan sulfate disaccharide analysis. This guide has provided a comparative overview of commercially available standards, with a strong recommendation for the use of isotope-labeled internal standards for quantitative LC-MS/MS applications. Detailed experimental protocols for enzymatic digestion and subsequent analysis by HPLC-UV and LC-MS/MS have been presented to assist researchers in implementing these methods. By employing appropriate standards and validated methodologies, researchers can confidently and accurately characterize the HS disaccharide composition, paving the way for a deeper understanding of its role in health and disease.

References

The Critical Role of Sulfation in Disaccharide Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrates and proteins is paramount. This guide provides an objective comparison of the binding affinity of sulfated versus non-sulfated disaccharides, supported by experimental data, detailed protocols, and pathway visualizations.

The addition of sulfate (B86663) groups to disaccharide units within glycosaminoglycans (GAGs) is a critical post-translational modification that profoundly influences their interaction with a wide array of proteins. This sulfation pattern, often referred to as the "sulfation code," dictates the specificity and affinity of these interactions, thereby modulating numerous physiological and pathological processes.[1] This guide delves into the comparative binding affinities of sulfated and non-sulfated disaccharides, with a particular focus on their interactions with Fibroblast Growth Factor-2 (FGF-2), a key regulator of cell growth, proliferation, and differentiation.

Unveiling the Impact of Sulfation on Binding Affinity: Quantitative Insights

The interaction between various chondroitin (B13769445) sulfate (CS) polysaccharides and FGF-2 has been quantitatively assessed using Surface Plasmon Resonance (SPR). The dissociation constant (kD), a measure of binding affinity where a lower value indicates a stronger interaction, reveals a clear trend: increased sulfation correlates with higher binding affinity.

The study by Vessella et al. (2021) highlights this principle by comparing the binding of FGF-2 to a range of chondroitin sulfates with varying degrees and patterns of sulfation. Their findings demonstrate that while non-sulfated chondroitin sulfate shows negligible binding, the introduction of sulfate groups dramatically enhances the affinity for FGF-2.[2]

Disaccharide/PolysaccharidePrimary Sulfation PatternBinding Affinity (kD) to FGF-2
Non-sulfated ChondroitinNoneNo significant binding
Chondroitin Sulfate A (CS-A)4-O-sulfated GalNAc1.31 µM (weak) / 3.88 µM (tight)
Chondroitin Sulfate C (CS-C)6-O-sulfated GalNAc2.5 µM (weak) / 1.8 nM (tight)
Oversulfated Chondroitin SulfateDi- and tri-sulfated unitsNanomolar to picomolar range

Table 1: Comparative binding affinities of chondroitin sulfates with varying sulfation patterns to FGF-2, as determined by Surface Plasmon Resonance. Data sourced from Vessella et al., 2021.[2]

It is evident from the data that even a single sulfate group, as seen in CS-A and CS-C, is sufficient to initiate binding to FGF-2, albeit with micromolar affinity. However, the presence of more complex sulfation patterns, such as those found in oversulfated chondroitin sulfates, leads to a significant increase in binding affinity, reaching the nanomolar and even picomolar range. This underscores the critical role of specific sulfate group positioning in creating high-affinity binding sites for proteins.

Experimental Protocols: Measuring Binding Affinity via Surface Plasmon Resonance (SPR)

The quantitative data presented above was obtained using Surface Plasmon Resonance (SPR), a powerful label-free technique for real-time monitoring of biomolecular interactions.

Objective: To determine the kinetic and equilibrium binding constants of sulfated and non-sulfated disaccharides to a target protein (e.g., FGF-2).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 sensor chip)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)

  • Target protein (ligand; e.g., recombinant human FGF-2)

  • Disaccharide analytes (sulfated and non-sulfated)

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • The sensor chip surface is activated using a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • The target protein (FGF-2) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface until the desired immobilization level is reached.

    • Remaining active groups on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without the injection of the target protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A series of dilutions of the disaccharide analytes (both sulfated and non-sulfated) are prepared in the running buffer.

    • The analyte solutions are injected sequentially over the ligand-immobilized and reference flow cells at a constant flow rate.

    • The association of the analyte to the immobilized ligand is monitored in real-time.

    • Following the association phase, running buffer is flowed over the sensor surface to monitor the dissociation of the analyte-ligand complex.

  • Data Analysis:

    • The sensorgrams (plots of response units versus time) from the reference flow cell are subtracted from the sensorgrams of the ligand flow cell to obtain specific binding curves.

    • The resulting data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualization of the FGF-2 Signaling Pathway

The binding of sulfated GAGs to FGF-2 is a crucial step in the activation of its signaling pathway. The following diagram, generated using Graphviz, illustrates this process.

FGF2_Signaling FGF2 FGF-2 Dimerization Receptor Dimerization FGF2->Dimerization Binds sGAG Sulfated GAG sGAG->Dimerization Co-receptor binding & stabilization FGFR FGF Receptor FGFR->Dimerization Autophosphorylation Trans-autophosphorylation Dimerization->Autophosphorylation Induces Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-MAPK) Autophosphorylation->Signaling_Cascade Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Signaling_Cascade->Cellular_Response Leads to NonSulfated Non-sulfated Disaccharide NonSulfated->FGFR No significant binding

References

A Researcher's Guide to Validating the Purity of Commercially Available Heparin Disaccharide IV-H

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable step in the experimental process. This is particularly true for complex biomolecules like heparin disaccharides, where even minor impurities can significantly impact experimental outcomes. This guide provides a comprehensive overview of the methods and considerations for validating the purity of commercially available Heparin disaccharide IV-H (ΔUA-GlcN), offering a framework for objective comparison and in-house verification.

This compound is a fundamental building block used in various research applications, from studying protein-glycan interactions to serving as a standard in the quality control of heparin-based drugs. While commercial suppliers typically provide a Certificate of Analysis (CoA) stating a purity of >95%, independent verification is often warranted to ensure the material's suitability for specific applications. The inherent heterogeneity of heparin, from which these disaccharides are derived, can lead to the presence of structurally related impurities.

This guide details the primary analytical techniques for assessing the purity of this compound, provides detailed experimental protocols, and discusses the potential impurities that may be encountered.

Comparative Purity Analysis: A Framework for Evaluation

Table 1: Purity Specifications of Commercial this compound (Illustrative)

SupplierProduct NumberLot NumberStated Purity (CoA)Analytical Method (CoA)Independently Verified PurityPotential Impurities Detected
Supplier A [e.g., H9267][e.g., SLXX0000]>95%HPLC[To be determined by user][To be determined by user]
Supplier B [e.g., HD013][e.g., XXXXX]>95%HPLC[To be determined by user][To be determined by user]
Supplier C [e.g., C-4013][e.g., XXXXX]>98%HPLC[To be determined by user][To be determined by user]

This table is for illustrative purposes. Researchers should populate it with data from their own analyses.

Key Analytical Techniques for Purity Validation

The primary methods for analyzing the purity of heparin disaccharides are Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)

SAX-HPLC is a robust and widely used method for separating heparin-derived oligosaccharides based on their charge. The negative charges of the sulfate (B86663) and carboxyl groups on the disaccharides interact with the positively charged stationary phase of the column. By applying a salt gradient, the disaccharides are eluted in order of increasing negative charge.

Experimental Workflow for SAX-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc SAX-HPLC Analysis cluster_data Data Analysis Sample This compound (Commercial Sample) Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto SAX Column Filter->Inject Gradient Apply Salt Gradient (e.g., NaCl) Inject->Gradient Detect UV Detection (232 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample This compound (Commercial Sample) Dissolve Dissolve in Mobile Phase A Sample->Dissolve Inject Inject onto RPIP-LC Column Dissolve->Inject Separate Separate with Ion-Pairing Reagent Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (e.g., TOF, Orbitrap) Ionize->Analyze TIC Generate Total Ion Chromatogram (TIC) Analyze->TIC EIC Extract Ion Chromatograms (EICs) TIC->EIC Identify Identify Peaks by m/z EIC->Identify Quantify Quantify by Peak Area Identify->Quantify Start Commercial Heparin Disaccharide IV-H Sample Prep Sample Preparation (Dissolve in D2O) Start->Prep NMR Acquire 1D and 2D NMR Spectra Prep->NMR Analysis Spectral Analysis NMR->Analysis Identity Confirm Structure of This compound Analysis->Identity Impurity Identify Signals from Potential Impurities Analysis->Impurity Quant Quantify Purity and Impurities (qNMR) Impurity->Quant

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heparin disaccharide IV-H
Reactant of Route 2
Heparin disaccharide IV-H

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.